9-Aminononanoic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
9-aminononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c10-8-6-4-2-1-3-5-7-9(11)12/h1-8,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPQCOZMXULHDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25748-72-5 | |
| Record name | Nonanoic acid, 9-amino-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25748-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID80149805 | |
| Record name | 9-Aminononanoic acid | |
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Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-12-3 | |
| Record name | 9-Aminononanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Aminopelargonic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Aminononanoic acid | |
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| Record name | 9-Aminononanoic acid | |
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| Record name | AMINOPELARGONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z74J3RY6ZQ | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-Aminononanoic Acid: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Aminononanoic acid is a bifunctional molecule featuring a terminal carboxylic acid and a primary amine, separated by a seven-carbon aliphatic chain. This structure imparts unique properties, making it a valuable building block in various chemical and pharmaceutical applications. Notably, its role as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) has garnered significant interest. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.
Chemical Structure and Identification
The structural attributes of this compound provide the foundation for its chemical behavior and applications.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 9-aminopelargonic acid, aminopelargonic acid |
| CAS Number | 1120-12-3 |
| Molecular Formula | C₉H₁₉NO₂[1] |
| SMILES | C(CCCCN)CCCC(=O)O[1] |
| InChI Key | VWPQCOZMXULHDM-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in various chemical syntheses.
| Property | Value |
| Molecular Weight | 173.25 g/mol [1] |
| Appearance | White crystalline powder or flakes |
| Melting Point | 188 °C |
| Boiling Point | 301.5 °C at 760 mmHg (Predicted) |
| Water Solubility | Soluble in hot water. A patent describes dissolving crude this compound in hot water to form a 10% solution for purification. |
| pKa (Predicted) | 4.77 (Carboxylic Acid), 10.7 (Amine) |
| logP (Predicted) | -1.4 |
| Density | 0.988 g/cm³ |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Below are typical Nuclear Magnetic Resonance (NMR) data.
¹H NMR (Proton NMR)
-
Experimental Conditions: The following are predicted chemical shifts and may vary based on the solvent (e.g., D₂O, CDCl₃) and spectrometer frequency. In D₂O, the amine and carboxylic acid protons will exchange with the solvent and may not be observed or may appear as a broad singlet.
-
Typical Spectrum Description:
-
δ 2.90-3.00 (triplet): Protons on the carbon adjacent to the amine group (-CH₂-NH₂).
-
δ 2.20-2.30 (triplet): Protons on the carbon adjacent to the carboxylic acid group (-CH₂-COOH).
-
δ 1.50-1.70 (multiplet): Protons on the carbons beta to the amine and carboxylic acid groups.
-
δ 1.20-1.40 (broad multiplet): Protons of the central methylene (B1212753) groups in the aliphatic chain.
-
¹³C NMR (Carbon-13 NMR)
-
Experimental Conditions: Chemical shifts are dependent on the solvent and are referenced to a standard.
-
Typical Spectrum Description:
-
δ ~180 ppm: Carbonyl carbon of the carboxylic acid (-COOH).
-
δ ~40 ppm: Carbon adjacent to the amine group (-CH₂-NH₂).
-
δ ~34 ppm: Carbon adjacent to the carboxylic acid group (-CH₂-COOH).
-
δ 25-30 ppm: Methylene carbons of the aliphatic chain. The specific shifts would vary slightly based on their position relative to the functional groups.
-
Experimental Protocols
Detailed experimental procedures are critical for the synthesis and purification of this compound.
Synthesis of this compound from 9-Bromononanoic Acid
This method involves the nucleophilic substitution of bromide with ammonia (B1221849).
Materials:
-
9-Bromononanoic acid
-
Concentrated aqueous ammonia (28-30%)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diatomaceous earth (optional)
-
Activated carbon (optional)
Procedure:
-
Ammonolysis: In a sealed pressure vessel, dissolve 9-bromononanoic acid in ethanol. Add a large excess of concentrated aqueous ammonia. Heat the mixture at a temperature between 100-120 °C for 4-6 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, vent the excess ammonia in a fume hood. Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.
-
Isolation of the Crude Product: Dissolve the resulting residue in water and acidify with concentrated HCl to a pH of approximately 1. This will precipitate the crude amino acid hydrochloride. Cool the mixture in an ice bath to maximize precipitation and collect the solid by vacuum filtration.
-
Conversion to Zwitterion: Dissolve the crude hydrochloride salt in a minimum amount of hot water. Neutralize the solution with a solution of NaOH to a pH of 6-7. The zwitterionic this compound will precipitate upon cooling.
-
Purification: Collect the crude this compound by vacuum filtration.
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds.
Materials:
-
Crude this compound
-
Deionized water
-
Ethanol (optional)
-
Acetone (optional)
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of boiling deionized water to dissolve the solid completely. If the compound is difficult to dissolve in water alone, a mixture of water and ethanol can be used.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization. The formation of white crystals of pure this compound should be observed.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
Applications in Drug Development: PROTAC Linkers
A significant application of this compound is its use as a flexible aliphatic linker in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Logical Workflow for PROTAC Synthesis
The synthesis of a PROTAC is a modular process involving the connection of a target protein ligand, an E3 ligase ligand, and a linker. This compound can be incorporated as the linker through standard coupling reactions.
Caption: A generalized workflow for the synthesis of a PROTAC molecule, highlighting the role of the linker.
Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound is a versatile chemical entity with a well-defined structure and a range of physicochemical properties that make it suitable for various synthetic applications. Its role as a flexible linker in PROTAC technology underscores its importance in modern drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound, enabling its effective use in the development of novel therapeutics and other advanced materials.
References
Synthesis of 9-Aminononanoic Acid from Oleic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 9-aminononanoic acid, a valuable bifunctional molecule, from the renewable feedstock oleic acid. Both established chemical methodologies and emerging biocatalytic approaches are detailed, offering a comparative analysis to inform research and development decisions. This document includes detailed experimental protocols, quantitative data summaries, and logical diagrams of the synthetic pathways.
Introduction
This compound (9-ANA) is a C9 ω-amino acid, a class of molecules with significant industrial applications, particularly as a monomer for the synthesis of high-performance polyamides like Nylon-9. Derived from oleic acid, a readily available fatty acid from vegetable and animal oils, 9-ANA represents a bio-based alternative to petroleum-derived monomers. The synthesis of 9-ANA from oleic acid primarily involves two key transformations: the oxidative cleavage of the C=C double bond in oleic acid to yield C9 intermediates, and the subsequent functional group transformation of these intermediates to introduce the terminal amino group.
This guide will explore the following synthetic pathways:
-
Chemical Synthesis:
-
Route A: Ozonolysis of oleic acid to produce azelaic acid and/or 9-oxononanoic acid.
-
Route B: Conversion of azelaic acid to this compound via chemical rearrangements (Curtius, Hofmann, and Schmidt reactions).
-
Route C: Reductive amination of 9-oxononanoic acid to this compound.
-
-
Biocatalytic Synthesis:
-
Route D: Multi-enzyme cascade for the one-pot conversion of oleic acid to this compound.
-
Chemical Synthesis Pathways
The chemical synthesis of this compound from oleic acid is a multi-step process that begins with the oxidative cleavage of the oleic acid backbone.
Oxidative Cleavage of Oleic Acid
The central C9=C9 double bond in oleic acid is the target for oxidative cleavage, which breaks the 18-carbon chain into two 9-carbon molecules. Ozonolysis is the most common and efficient method for this transformation.
Logical Workflow for Chemical Synthesis
Caption: Chemical synthesis workflow from oleic acid.
Experimental Protocol: Ozonolysis of Oleic Acid in Methanol (B129727)
This protocol describes the ozonolysis of oleic acid in a methanol solvent, which acts as a participating solvent to form hydroperoxide intermediates, leading to high yields of the esterified C9 products upon work-up.[1][2]
Materials:
-
Oleic acid
-
Methanol (anhydrous)
-
Ozone (generated from an ozone generator)
-
Oxygen
-
Sodium sulfite (B76179) or dimethyl sulfide (B99878) (for reductive work-up)
-
Hydrogen peroxide and formic acid (for oxidative work-up)
-
Dichloromethane or other suitable extraction solvent
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve oleic acid in anhydrous methanol in a three-neck round-bottom flask equipped with a gas dispersion tube, a thermometer, and a gas outlet connected to a trap containing potassium iodide solution to quench excess ozone.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Bubble ozone-enriched oxygen through the solution. Monitor the reaction by TLC or the appearance of a blue color in the reaction mixture, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with oxygen or nitrogen to remove excess ozone.
-
Work-up:
-
For Dimethyl Azelate and Methyl 9-Oxononanoate (B1257084) (Reductive Work-up): Slowly add a reducing agent such as dimethyl sulfide or sodium sulfite to the cold solution and allow it to warm to room temperature.
-
For Azelaic Acid (Oxidative Work-up): Add a mixture of hydrogen peroxide and formic acid to the cold solution and allow it to warm to room temperature, followed by gentle reflux to ensure complete oxidation.[1][2]
-
-
Neutralize the reaction mixture and extract the products with a suitable organic solvent.
-
Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting mixture of dimethyl azelate and methyl 9-oxononanoate (or azelaic acid and nonanoic acid) can be separated by fractional distillation or column chromatography.
Quantitative Data for Ozonolysis of Oleic Acid
| Parameter | Value | Reference |
| Yield of Azelaic Acid | >95% | [1][2] |
| Solvent | Methanol | [1][2] |
| Work-up | Oxidative (H₂O₂/Formic Acid) | [1][2] |
| Temperature | -78 °C | General Ozonolysis Protocols |
Conversion of Azelaic Acid to this compound
Azelaic acid, a dicarboxylic acid, can be selectively converted at one of its carboxylic acid groups to an amine through several classical rearrangement reactions. This typically requires the protection of one of the carboxylic acid groups or the formation of a mono-functionalized derivative.
2.2.1 Curtius Rearrangement
The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the amine.[3]
Experimental Protocol: Curtius Rearrangement of Azelaic Acid Monomethyl Ester
-
Preparation of Azelaic Acid Monomethyl Ester: This can be achieved by partial esterification of azelaic acid or selective hydrolysis of dimethyl azelate.
-
Formation of the Acyl Azide: Convert the free carboxylic acid group of the monomethyl ester to an acyl chloride using thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with sodium azide in a suitable solvent (e.g., acetone, THF) to form the acyl azide.
-
Rearrangement and Hydrolysis: The acyl azide is carefully heated in an inert solvent (e.g., toluene). The resulting isocyanate is not isolated but is directly hydrolyzed by the addition of aqueous acid or base to yield this compound.
-
Purification: The product is isolated by crystallization or ion-exchange chromatography.
2.2.2 Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom. For the synthesis of this compound, this would involve the Hofmann rearrangement of azelamide (the mono-amide of azelaic acid).
Experimental Protocol: Hofmann Rearrangement of Azelamide
-
Preparation of Azelamide: Azelaic acid is converted to its mono-amide, for instance, by reacting azelaic acid monomethyl ester with ammonia (B1221849).
-
Rearrangement: The mono-amide is treated with bromine or N-bromosuccinimide and a strong base (e.g., sodium hydroxide) in an aqueous or alcoholic solvent. The reaction mixture is heated to effect the rearrangement to an isocyanate intermediate.
-
Hydrolysis and Work-up: The isocyanate is hydrolyzed in situ to this compound. The product is then isolated and purified.
2.2.3 Schmidt Reaction
The Schmidt reaction allows for the direct conversion of a carboxylic acid to an amine using hydrazoic acid in the presence of a strong acid catalyst.[4]
Experimental Protocol: Schmidt Reaction on Azelaic Acid Monomethyl Ester
-
Reaction Setup: Dissolve azelaic acid monomethyl ester in a suitable inert solvent (e.g., chloroform) and cool the solution in an ice bath.
-
Reaction: Add a solution of hydrazoic acid in the same solvent, followed by the slow addition of concentrated sulfuric acid.
-
Work-up: After the reaction is complete, the mixture is carefully poured onto ice and neutralized with a base. The this compound is then extracted or isolated by crystallization.
Quantitative Data for Azelaic Acid Conversion
| Reaction | Reagents | Typical Yield | Reference |
| Curtius Rearrangement | Acyl azide, heat, H₂O | Good to excellent | [3] |
| Hofmann Rearrangement | Amide, Br₂, NaOH | Good to excellent | General Organic Chemistry |
| Schmidt Reaction | Carboxylic acid, HN₃, H₂SO₄ | Good to excellent | [4] |
Reductive Amination of 9-Oxononanoic Acid
Reductive amination is a highly efficient method for converting a ketone or aldehyde to an amine. In this case, the ketone group of 9-oxononanoic acid is converted to the amine group of this compound.[5][6]
Logical Workflow for Reductive Amination
Caption: Reductive amination of 9-oxononanoic acid.
Experimental Protocol: Reductive Amination of Methyl 9-Oxononanoate
This protocol describes a one-pot direct reductive amination.
Materials:
-
Methyl 9-oxononanoate
-
Ammonium (B1175870) acetate (B1210297) or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Methanol
-
Acetic acid (optional, as a catalyst)
-
Hydrochloric acid for work-up
-
Sodium hydroxide (B78521) for neutralization
-
Dichloromethane or other suitable extraction solvent
Procedure:
-
Dissolve methyl 9-oxononanoate and a source of ammonia (e.g., ammonium acetate) in methanol.
-
Add the reducing agent, such as sodium cyanoborohydride, to the solution. A small amount of acetic acid can be added to catalyze imine formation.[5]
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by adding water and acidify with HCl.
-
Wash the aqueous layer with an organic solvent to remove any unreacted starting material.
-
Neutralize the aqueous layer with a base (e.g., NaOH) to the isoelectric point of this compound to precipitate the product.
-
Filter the precipitate, wash with cold water and ethanol, and dry under vacuum.
Quantitative Data for Reductive Amination
| Parameter | Value | Reference |
| Reducing Agent | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | [5][6] |
| Yield | >90% (for similar reductive aminations) | [7] |
| Solvent | Methanol, Dichloroethane | [5][6] |
| Conditions | Room temperature, atmospheric pressure | [5][6] |
Biocatalytic Synthesis Pathway
Biocatalytic routes offer a green and sustainable alternative to traditional chemical methods, often operating under milder conditions with high selectivity.
Multi-Enzyme Cascade Synthesis
A one-pot synthesis of this compound from oleic acid can be achieved using a cascade of enzymes expressed in a microbial host such as E. coli.
Logical Workflow for Biocatalytic Synthesis
Caption: Multi-enzyme cascade for 9-ANA synthesis.[8]
Experimental Protocol: One-Pot Biocatalytic Synthesis
This protocol is a generalized representation based on published multi-enzyme cascade systems.[8]
Materials:
-
Recombinant E. coli cells co-expressing the required enzymes (e.g., oleate hydratase, alcohol dehydrogenase, Baeyer-Villiger monooxygenase, lipase, and ω-transaminase).
-
Growth medium (e.g., LB or a defined mineral medium).
-
Inducer for protein expression (e.g., IPTG).
-
Buffer solution (e.g., Tris-HCl or phosphate (B84403) buffer).
-
Oleic acid (substrate).
-
Amine donor (e.g., L-alanine or another amino acid for the transaminase).
-
Cofactors (e.g., NAD⁺/NADH, FAD, pyridoxal (B1214274) phosphate), if not sufficiently regenerated by the host cells.
Procedure:
-
Cell Culture and Induction: Grow the recombinant E. coli strain in a suitable medium to a desired cell density. Induce the expression of the cascade enzymes by adding an inducer like IPTG and continue the cultivation for a specified period.
-
Bioconversion: Harvest the cells by centrifugation and resuspend them in a reaction buffer.
-
Add the substrate (oleic acid), often dissolved in a water-miscible organic co-solvent or as an emulsion, and the amine donor to the cell suspension.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-37 °C) with shaking.
-
Monitor the formation of this compound over time using HPLC or LC-MS.
-
Product Isolation: After the reaction, separate the cells and cell debris by centrifugation. The supernatant containing the product can be purified by methods such as ion-exchange chromatography and crystallization.
Quantitative Data for Biocatalytic Synthesis
| Parameter | Value | Reference |
| Host Organism | Recombinant E. coli | [8] |
| Key Enzymes | OhyA, ADH, BVMO, Lipase, ω-TA | [8] |
| Conversion Yield | Varies depending on the specific system and conditions | [8] |
| Reaction Conditions | Aqueous buffer, near-neutral pH, 30-37 °C | [8] |
Comparative Summary
| Synthetic Route | Key Intermediates | Advantages | Disadvantages |
| Chemical: Ozonolysis & Rearrangement | Azelaic acid/ester | Well-established chemistry, high yields for individual steps. | Use of hazardous reagents (ozone, azides), potentially harsh reaction conditions, multiple steps. |
| Chemical: Ozonolysis & Reductive Amination | 9-Oxononanoic acid/ester | High efficiency of reductive amination, milder conditions for the amination step. | Requires initial ozonolysis, potential for side reactions. |
| Biocatalytic: Multi-enzyme Cascade | Multiple transient intermediates | Green and sustainable, mild reaction conditions, high selectivity, potential for one-pot synthesis. | Complex enzyme system development, potential for low volumetric productivity, challenges in enzyme stability and cofactor regeneration. |
Conclusion
The synthesis of this compound from oleic acid can be accomplished through various chemical and biocatalytic routes. Traditional chemical methods, particularly those involving ozonolysis followed by either chemical rearrangements or reductive amination, are well-established and can provide high yields. However, they often involve hazardous reagents and multiple reaction steps. Emerging biocatalytic methods, utilizing multi-enzyme cascades, present a promising green alternative, offering high selectivity under mild conditions in a one-pot setup. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost considerations, and the importance of sustainability in the manufacturing process. Further research into optimizing both chemical and biocatalytic pathways will continue to enhance the economic and environmental viability of producing this compound from renewable resources.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL®) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
9-Aminononanoic Acid: A Comprehensive Technical Guide to its Role as a Monomer for Nylon-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 9-aminononanoic acid (9-ANA), a key monomer in the production of nylon-9. This document details the synthesis of 9-ANA from various precursors, its polymerization into nylon-9, and the resulting polymer's physicochemical, mechanical, and thermal properties. Detailed experimental protocols and visual representations of synthetic pathways are included to support research and development efforts in polymer chemistry and material science.
Introduction to this compound and Nylon-9
This compound is an ω-amino acid, a bifunctional molecule containing both an amine (-NH2) and a carboxylic acid (-COOH) group separated by an eight-carbon aliphatic chain. This structure makes it an ideal monomer for the synthesis of polyamides through self-condensation. The resulting polymer, nylon-9, is a thermoplastic material with properties influenced by the length of its methylene (B1212753) chain. It is known for its lower water absorption compared to shorter-chain nylons like nylon 6, which imparts greater dimensional stability and retention of mechanical properties in humid environments.
Nylon-9, also known commercially in Russia as Pelargon, possesses a unique combination of properties including good mechanical strength, thermal stability, and chemical resistance, making it a subject of interest for various industrial applications.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for its successful polymerization and the prediction of the final polymer's characteristics.
| Property | Value |
| Molecular Formula | C9H19NO2 |
| Molecular Weight | 173.25 g/mol |
| CAS Number | 1120-12-3 |
| Density | 0.987 g/cm³ |
| Boiling Point | 301.5 °C at 760 mmHg |
| Melting Point | Not readily available |
| Flash Point | 136.1 °C |
| Vapor Pressure | 0.000246 mmHg at 25°C |
| Refractive Index | 1.468 |
| Solubility | Soluble in water and polar organic solvents |
Synthesis of this compound
Several synthetic routes to produce this compound have been developed, utilizing both conventional chemical methods and biocatalytic approaches. These pathways often start from readily available and renewable resources.
Chemical Synthesis Routes
A common and sustainable route to this compound begins with oleic acid, a major component of various vegetable oils like soybean oil. The process involves the oxidative cleavage of the double bond in oleic acid to form azelaic acid and pelargonic acid. The azelaic acid can then be converted to this compound. A more direct approach involves the formation of 9-oxononanoic acid as an intermediate, which is then converted to this compound via reductive amination.
Another synthetic pathway starts from the petrochemical feedstock cyclohexanone. This method involves a series of reactions including cyanoethylation, Baeyer-Villiger oxidation, pyrolysis, and hydrogenation.
Biocatalytic Synthesis
Increasingly, enzymatic and whole-cell biocatalytic routes are being explored for the synthesis of this compound from renewable feedstocks, offering a more sustainable and environmentally friendly alternative to traditional chemical methods. These processes often involve a cascade of enzymatic reactions.
Polymerization of this compound to Nylon-9
Nylon-9 is produced through the self-condensation of this compound. This process is typically carried out via melt polycondensation, where the monomer is heated above its melting point in an inert atmosphere to initiate the polymerization reaction, with the removal of water as a byproduct driving the reaction to completion.
Properties of Nylon-9
Nylon-9 exhibits a favorable balance of properties, making it suitable for a range of applications.
Mechanical Properties
| Property | Value (Typical) |
| Tensile Strength | 50 - 60 MPa |
| Flexural Modulus | 1.4 - 1.8 GPa |
| Elongation at Break | >100% |
| Izod Impact Strength (Notched) | 40 - 60 J/m |
| Hardness (Rockwell) | R100 - R115 |
Thermal Properties
| Property | Value (Typical) |
| Melting Temperature (Tm) | 205 - 215 °C |
| Glass Transition Temp. (Tg) | 40 - 50 °C |
| Heat Deflection Temp. (HDT) | 50 - 60 °C (at 1.8 MPa) |
| Coefficient of Linear Thermal Expansion | 8 - 10 x 10⁻⁵ /°C |
Other Properties
| Property | Value (Typical) |
| Density | 1.08 - 1.10 g/cm³ |
| Water Absorption (24h) | 0.2 - 0.4 % |
| Chemical Resistance | Good resistance to oils, greases, and many solvents. |
Experimental Protocols
This section provides generalized experimental procedures for the synthesis of this compound and its polymerization. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired product specifications.
Synthesis of this compound via Reductive Amination of 9-Oxononanoic Acid
-
Preparation of 9-Oxononanoic Acid: 9-Oxononanoic acid can be prepared by the ozonolysis of oleic acid followed by a reductive workup.
-
Reductive Amination:
-
In a high-pressure reactor, dissolve 9-oxononanoic acid in a suitable solvent such as ethanol.
-
Add a catalyst, typically a nickel or cobalt-based catalyst (e.g., Raney Nickel).
-
Pressurize the reactor with ammonia (B1221849) and then with hydrogen.
-
Heat the mixture to a temperature in the range of 100-150°C and maintain for several hours with stirring.
-
Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
After completion, cool the reactor, vent the gases, and filter to remove the catalyst.
-
The solvent is removed under reduced pressure.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as water/ethanol.
-
The purity of the final product should be confirmed by analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.
-
Melt Polycondensation of this compound to Nylon-9
-
Reactor Setup: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump is used.
-
Charging the Monomer: The purified this compound is charged into the reactor.
-
Inert Atmosphere: The reactor is purged with nitrogen several times to remove any oxygen.
-
Heating and Melting: The reactor is heated to a temperature of 220-240°C under a slow stream of nitrogen to melt the monomer and initiate the prepolymerization, during which water is evolved.
-
Polycondensation: Once the initial evolution of water subsides, a vacuum is gradually applied to the system to facilitate the removal of the remaining water and drive the polymerization to a high molecular weight. The melt viscosity will noticeably increase during this stage.
-
Polymer Extrusion and Pelletization: After achieving the desired melt viscosity (typically after 2-4 hours under vacuum), the molten polymer is extruded from the bottom of the reactor as a strand, cooled in a water bath, and then pelletized.
-
Characterization: The resulting nylon-9 is characterized for its molecular weight (e.g., by gel permeation chromatography), thermal properties (by DSC and TGA), and mechanical properties (by tensile testing).
Characterization of Nylon-9
The properties of the synthesized nylon-9 should be thoroughly characterized to ensure it meets the desired specifications.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polyamide structure by identifying the characteristic amide bond vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the purity of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and glass transition temperature (Tg) of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the nylon-9.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Mechanical Testing: To measure properties such as tensile strength, flexural modulus, and impact strength according to ASTM or ISO standards.
Applications and Future Outlook
Nylon-9's unique properties, particularly its low moisture absorption, make it a candidate for applications where dimensional stability and consistent mechanical performance are critical. Potential applications include:
-
Automotive Components: Fuel lines, connectors, and other under-the-hood parts.
-
Industrial Machinery: Gears, bearings, and other moving parts requiring good wear resistance and low friction.
-
Fibers and Filaments: For textiles and technical applications where lower moisture regain is advantageous.
-
Films and Coatings: For packaging and protective layers.
The development of sustainable and efficient synthesis routes for this compound from renewable resources will be a key driver for the broader adoption of nylon-9. Further research into the copolymerization of this compound with other monomers could also lead to the development of new polyamides with tailored properties for specific high-performance applications.
Conclusion
This compound is a versatile monomer that gives rise to nylon-9, a polyamide with a desirable set of properties. The ability to synthesize 9-ANA from both petrochemical and renewable feedstocks provides flexibility in its production. A comprehensive understanding of its synthesis, polymerization, and the resulting polymer's characteristics, as detailed in this guide, is essential for researchers and professionals seeking to innovate in the field of engineering thermoplastics. The continued exploration of bio-based production methods and the full characterization of nylon-9's performance will undoubtedly expand its application in various technological sectors.
An In-depth Technical Guide to the Natural Sources and Discovery of Aminopelargonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopelargonic acid, primarily in the forms of 7-keto-8-aminopelargonic acid (KAPA) and 7,8-diaminopelargonic acid (DAPA), is a critical intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7). This guide provides a comprehensive overview of the natural sources, discovery, and biochemical synthesis of these vital compounds. It details the enzymatic pathways responsible for their production, offers quantitative data on enzyme kinetics, and presents detailed experimental protocols for the study of these molecules and their associated enzymes. Furthermore, this guide includes visualizations of the biosynthetic and regulatory pathways to facilitate a deeper understanding of the intricate processes governing aminopelargonic acid metabolism.
Introduction and Discovery
The discovery of aminopelargonic acid is intrinsically linked to the broader history of biotin research. Biotin, initially designated as "vitamin H," was identified in the early 20th century through studies on "egg white injury," a condition caused by the binding of dietary biotin by avidin (B1170675) in raw egg whites[1]. The elucidation of biotin's structure in 1942 paved the way for investigations into its biosynthetic pathway.
Aminopelargonic acids were subsequently identified as key intermediates in this pathway through biochemical and genetic studies in microorganisms, particularly Escherichia coli[1][2]. These compounds are not typically found in high concentrations as they are transient intermediates in a tightly regulated metabolic pathway. Their natural sources are, therefore, any organism capable of de novo biotin synthesis, including a wide array of bacteria, archaea, fungi, and plants[3][4].
Natural Sources and Biosynthesis
Aminopelargonic acids are not stored within cells but are produced as needed for biotin synthesis. The biosynthetic pathway is highly conserved across different organisms.
The Biotin Biosynthetic Pathway
The synthesis of biotin from pimeloyl-CoA involves four key enzymatic steps, with the first two being responsible for the formation of KAPA and DAPA.
-
Formation of 7-keto-8-aminopelargonic acid (KAPA): The pathway begins with the condensation of pimeloyl-CoA (or pimeloyl-ACP) and L-alanine. This reaction is catalyzed by 7-keto-8-aminopelargonic acid synthase (KAPA synthase) , also known as BioF. This enzyme is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.
-
Formation of 7,8-diaminopelargonic acid (DAPA): KAPA is then converted to DAPA through a transamination reaction. This step is catalyzed by 7,8-diaminopelargonic acid aminotransferase (DAPA aminotransferase) , or BioA. S-adenosyl-L-methionine (SAM) serves as the amino group donor in this reaction.
The pathway then proceeds with the conversion of DAPA to dethiobiotin (B101835) (DTB) by dethiobiotin synthetase (BioD), and finally, the insertion of a sulfur atom to form biotin, catalyzed by biotin synthase (BioB).
Quantitative Data
While data on the intracellular concentrations of KAPA and DAPA are scarce due to their transient nature, the kinetic properties of the enzymes involved in their synthesis have been characterized in several organisms.
Table 1: Kinetic Parameters of DAPA Aminotransferase (BioA)
| Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/mg/min) | Reference |
| Escherichia coli | 7-keto-8-aminopelargonic acid (KAPA) | 1.2 | - | 0.16 | |
| S-adenosyl-L-methionine (SAM) | 200 | - | 0.16 | ||
| Mycobacterium tuberculosis | 7-keto-8-aminopelargonic acid (KAPA) | 2.83 | 0.003 | - | |
| S-adenosyl-L-methionine (SAM) | 308.28 | 0.003 | - |
Note: The kcat value for the E. coli enzyme corresponds to a turnover number of 17 molecules/molecule of enzyme/min.
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and analysis of aminopelargonic acid-related enzymes and the compounds themselves.
Heterologous Expression and Purification of KAPA Synthase (BioF) from Mycobacterium smegmatis
This protocol is adapted from the methodology described for the purification of MsBioF.
1. Gene Cloning and Expression Vector Construction:
- The MsbioF gene is amplified from M. smegmatis chromosomal DNA via PCR.
- The PCR product is cloned into a pET-28a expression vector with an N-terminal His6 tag.
- The resulting pET-28a:MsbioF vector is transformed into E. coli BL21 (DE3) cells.
2. Protein Expression:
- Grow the transformed E. coli cells in Luria-Bertani (LB) medium containing 30 µg/ml kanamycin (B1662678) at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression with 0.1 mM IPTG and incubate for 12-16 hours at 16-20°C to enhance the yield of soluble protein.
- Harvest the cells by centrifugation.
3. Cell Lysis and Protein Purification:
- Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl pH 7.9, 500 mM NaCl, 5 mM imidazole (B134444), 2 mM β-mercaptoethanol) and lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation.
- Apply the supernatant to a Ni-NTA affinity column.
- Wash the column with a buffer containing a low concentration of imidazole (e.g., 20 mM).
- Elute the His-tagged MsBioF protein with a buffer containing a high concentration of imidazole (e.g., 250 mM).
- Further purify the protein using size-exclusion chromatography on a Superdex 200 column equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.9, 100 mM NaCl, 2 mM DTT).
- Assess protein purity by SDS-PAGE.
DAPA Aminotransferase (BioA) Activity Assay
This protocol is based on a microplate fluorescence assay for DAPA aminotransferase.
1. Principle: The assay measures the production of DAPA, which is a vicinal diamine. DAPA is derivatized with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (B42355) (2ME) to form a fluorescent adduct that can be quantified.
2. Reagents:
- Reaction Buffer: 100 mM TAPS buffer, pH 8.6.
- Substrates: 7-keto-8-aminopelargonic acid (KAPA) and S-adenosyl-L-methionine (SAM).
- Cofactor: Pyridoxal 5'-phosphate (PLP).
- Enzyme: Purified DAPA aminotransferase (BioA).
- Derivatizing Solution: OPA–2ME reagent in a suitable buffer (e.g., 0.26 M sodium borate, pH 9.4, with ethanol).
3. Procedure:
- In a 96-well microplate, prepare the enzymatic reaction mixture containing reaction buffer, PLP, SAM, and the BioA enzyme.
- Initiate the reaction by adding KAPA.
- Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
- Terminate the reaction by heating at 100°C for 10 minutes.
- Centrifuge the plate to pellet any precipitate.
- Transfer the supernatant to a new 96-well plate.
- Add the OPA–2ME derivatizing solution to each well and incubate at room temperature for at least 1 hour.
- Measure the fluorescence at an emission wavelength of ~470 nm with an excitation wavelength of ~410 nm.
- Quantify the amount of DAPA produced by comparing the fluorescence to a standard curve of known DAPA concentrations.
Proposed Protocol for Extraction and Analysis of Aminopelargonic Acids from Bacterial Culture
1. Cell Culture and Harvesting:
- Grow a bacterial culture (e.g., an E. coli strain derepressed for the bio operon) in a minimal medium to a desired growth phase.
- Rapidly quench metabolic activity by adding the culture to a cold solvent (e.g., -20°C methanol).
- Harvest the cells by centrifugation at a low temperature.
2. Metabolite Extraction:
- Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of methanol (B129727), acetonitrile, and water).
- Lyse the cells using sonication or bead beating while keeping the sample on ice.
- Centrifuge to remove cell debris and collect the supernatant containing the metabolites.
3. Solid-Phase Extraction (SPE) for Cleanup:
- Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by water.
- Acidify the metabolite extract and load it onto the SPE cartridge.
- Wash the cartridge with a weak solvent to remove neutral and acidic compounds.
- Elute the aminopelargonic acids with a basic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
- Dry the eluate under a stream of nitrogen.
4. Derivatization for GC-MS Analysis:
- To make the aminopelargonic acids volatile for GC-MS, derivatize them using a silylation reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) or by esterification followed by acylation.
- For example, react the dried extract with a silylating reagent in a suitable solvent at an elevated temperature.
5. GC-MS Analysis:
- Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.
- Separate the compounds on a suitable capillary column.
- Identify the derivatized aminopelargonic acids based on their retention times and mass spectra.
- Quantify the compounds using an internal standard.
Regulatory Pathways
The biosynthesis of aminopelargonic acids, as part of the biotin synthesis pathway, is tightly regulated to ensure an adequate supply of biotin without wasteful overproduction.
Regulation of the bio Operon in E. coli
In E. coli, the genes for biotin biosynthesis (bioA, bioB, bioF, bioC, bioD) are organized in an operon. The expression of this operon is controlled by the bifunctional protein BirA .
-
As a Biotin Protein Ligase: BirA catalyzes the covalent attachment of biotin to its target enzymes.
-
As a Transcriptional Repressor: When biotin levels are high, BirA, in complex with biotinoyl-5'-AMP (an intermediate in the ligation reaction), dimerizes and binds to the bio operator sequence, repressing the transcription of the bio operon. When biotin levels are low, the BirA-biotinoyl-5'-AMP complex is depleted, leading to the dissociation of BirA from the operator and the expression of the biotin biosynthetic genes.
Experimental Workflow
The following diagram illustrates a general workflow for the study of aminopelargonic acids from a microbial source.
Conclusion
Aminopelargonic acids, as essential precursors to biotin, play a fundamental role in the metabolism of a wide range of organisms. While their transient nature makes direct quantification challenging, a thorough understanding of the enzymes involved in their synthesis and the regulation of their production provides valuable insights for researchers in microbiology, biochemistry, and drug development. The methodologies and pathways detailed in this guide offer a solid foundation for further investigation into this critical area of metabolic research. The enzymes of the biotin biosynthetic pathway, including KAPA synthase and DAPA aminotransferase, represent potential targets for the development of novel antimicrobial agents.
References
- 1. Biosynthesis of biotin: synthesis of 7,8-diaminopelargonic acid in cell-free extracts of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Biotin: Synthesis of 7,8-Diaminopelargonic Acid in Cell-Free Extracts of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotin Synthesis in Plants. The First Committed Step of the Pathway Is Catalyzed by a Cytosolic 7-Keto-8-Aminopelargonic Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 9-Aminononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9-aminononanoic acid, a versatile bifunctional molecule. It covers its fundamental chemical identity, physicochemical properties, synthesis methodologies, and its significant application in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Identifiers
This compound is an ω-amino fatty acid, meaning it possesses a terminal amine group and a terminal carboxylic acid group on an unbranched nine-carbon chain.
-
IUPAC Name : this compound[1]
-
CAS Number : 1120-12-3[1]
-
Synonyms : 9-Aminopelargonic acid, Aminopelargonic acid[1]
Physicochemical and Computed Properties
The properties of this compound make it a useful building block in chemical synthesis, particularly as a flexible linker. The quantitative data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H19NO2 | PubChem |
| Molecular Weight | 173.25 g/mol | PubChem[1] |
| Density | 0.987 g/cm³ | Chemsrc[2] |
| Boiling Point | 301.5 °C at 760 mmHg | Chemsrc |
| Flash Point | 136.1 °C | Chemsrc |
| LogP | 2.46070 | Chemsrc |
| PSA (Polar Surface Area) | 63.32 Ų | Chemsrc |
| Refractive Index | 1.468 | Chemsrc |
Applications in Research and Development
While historically used as a monomer for the synthesis of polymers like Nylon-9, the primary contemporary application of this compound in the pharmaceutical and biotechnology sectors is as a linker molecule in the construction of PROTACs.
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. They consist of three components: a ligand that binds to the target protein (Protein of Interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
This compound serves as a simple, flexible alkyl linker. Its nine-carbon chain provides spatial separation between the two ligands, allowing for the effective formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The flexibility of the alkyl chain is crucial for allowing the two proteins to adopt a productive orientation for the ubiquitination of the target. The choice of linker length and composition is a critical step in PROTAC design, as it directly impacts the stability and efficacy of this ternary complex.
Experimental Protocols
Synthesis of this compound from Renewable Resources
A sustainable method for synthesizing this compound involves the biocatalytic transformation of oleic acid, a common fatty acid found in vegetable oils. This multi-enzyme cascade process represents a green chemistry approach.
Methodology Overview:
-
Hydration: The process begins with the hydration of the double bond in oleic acid, catalyzed by an oleic acid hydratase, to produce 10-hydroxyoctadecanoic acid.
-
Oxidation & Cleavage: A series of enzymatic oxidation and cleavage steps follow. This can involve alcohol dehydrogenases and Baeyer-Villiger monooxygenases to yield 9-hydroxynonanoic acid.
-
Amination: The terminal hydroxyl group of 9-hydroxynonanoic acid is then converted to an amino group. This is achieved using a primary alcohol dehydrogenase to create an aldehyde, followed by a reductive amination step catalyzed by an ω-transaminase (ω-TA) to yield the final product, this compound.
This biocatalysis route, often conducted in engineered E. coli, can achieve high yields and avoids the harsh reagents used in traditional chemical synthesis.
General Protocol for PROTAC Synthesis using this compound
The synthesis of a PROTAC involves the sequential coupling of the three components. This compound, having both a carboxylic acid and an amine, can be coupled in either orientation. Below is a representative workflow where the carboxylic acid end is coupled first.
Methodology:
-
Protection of the Amine Group: The terminal amine of this compound is first protected, commonly with a Boc (tert-butyloxycarbonyl) group, to prevent self-reaction. This is typically done using di-tert-butyl dicarbonate (B1257347) (Boc)₂O in a suitable solvent like dioxane with a mild base.
-
Activation of the Carboxylic Acid: The carboxylic acid of the Boc-protected linker is activated to facilitate amide bond formation. Common activating agents include HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).
-
Coupling to the E3 Ligase Ligand: The activated linker is reacted with the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand) that has a suitable nucleophilic handle (e.g., a free amine). The reaction is typically carried out in an inert solvent like DMF (Dimethylformamide) with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).
-
Deprotection: The Boc protecting group is removed from the other end of the linker, usually under acidic conditions (e.g., with trifluoroacetic acid, TFA), to reveal the free amine.
-
Coupling to the Target Protein Ligand: The target protein ligand, which must have a reactive carboxylic acid (or an activated derivative), is then coupled to the newly exposed amine on the linker-E3 ligand conjugate. The reaction conditions are similar to step 3, involving an activated carboxylic acid and a base.
-
Purification: The final PROTAC molecule is purified from the reaction mixture using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity for biological assays.
Visualizations: Workflows and Mechanisms
PROTAC Synthesis Workflow
The following diagram illustrates the general synthetic workflow for assembling a PROTAC using this compound as the linker.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
PROTAC Mechanism of Action
This diagram illustrates the logical relationship of how a PROTAC molecule leverages the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: The catalytic mechanism of action for a PROTAC.
References
Spectroscopic Profile of 9-Aminononanoic Acid: A Technical Guide
Introduction
9-Aminononanoic acid (CAS No: 1120-12-3), a nine-carbon ω-amino acid, serves as a valuable bifunctional molecule in chemical synthesis, particularly as a linker in the development of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. Its structure, featuring a terminal primary amine and a carboxylic acid, allows for versatile chemical modifications. This guide provides a summary of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not widely available in public databases, this document outlines the predicted spectral characteristics based on its structure, alongside generalized experimental protocols for data acquisition.
Molecular Structure and Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₉H₁₉NO₂[1]
-
Molecular Weight: 173.25 g/mol [1]
-
Exact Mass: 173.141579 Da[1]
-
Physical Form: Solid[2]
-
Melting Point: 115-118 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are influenced by the terminal electronegative groups (amine and carboxylic acid).
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the carbon adjacent to the amine group (C9), the proton on the carbon adjacent to the carboxylic acid (C2), and the overlapping signals of the central methylene (B1212753) chain.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂- (C2) | 2.2 - 2.4 | Triplet (t) | 2H |
| -CH₂- (C9) | 2.6 - 2.8 | Triplet (t) | 2H |
| -(CH₂)₅- (C4-C8) | 1.2 - 1.7 | Multiplet (m) | 10H |
| -CH₂- (C3) | 1.5 - 1.7 | Multiplet (m) | 2H |
| -NH₂ | Variable (Broad) | Singlet (s) | 2H |
| -COOH | Variable (Broad) | Singlet (s) | 1H |
Note: Chemical shifts are relative to Tetramethylsilane (TMS) at δ 0.0 ppm. The signals for -NH₂ and -COOH protons are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons closest to the electron-withdrawing oxygen and nitrogen atoms will appear further downfield.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (-COOH) | 175 - 185 |
| C2 | 33 - 36 |
| C3 | 24 - 27 |
| C4 - C7 | 28 - 32 |
| C8 | 32 - 35 |
| C9 (-CH₂NH₂) | 40 - 45 |
Note: The chemical shifts of the central methylene carbons (C4-C7) are expected to be very similar and may overlap.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the vibrational frequencies of the carboxylic acid and primary amine groups.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |
| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium (two bands) |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| N-H Bend (Primary Amine) | 1590 - 1650 | Medium to Strong |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |
| O-H Bend (Carboxylic Acid) | 1395 - 1440 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural insights.
| Parameter | Value |
| Molecular Formula | C₉H₁₉NO₂ |
| Exact Mass | 173.1416 u |
| Monoisotopic Mass | 173.141578849 Da |
| Common Adducts (ESI+) | [M+H]⁺: 174.1489, [M+Na]⁺: 196.1308 |
| Common Adducts (ESI-) | [M-H]⁻: 172.1343 |
Expected Fragmentation: Common fragmentation pathways for ω-amino acids include the loss of water (H₂O) and formic acid (HCOOH) from the carboxylic acid terminus, and fragmentation of the aliphatic chain.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄) in a 5 mm NMR tube. Sonication may be required to aid dissolution.
-
Instrument: A standard 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Temperature: 298 K.
-
Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Solvent Suppression: If using D₂O, a presaturation sequence should be used to suppress the residual H₂O signal.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).
-
Temperature: 298 K.
-
Scans: 1024 or more scans, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent signal or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation: As a solid, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Instrument: A Fourier-transform infrared spectrometer equipped with a diamond or germanium ATR accessory.
-
Acquisition:
-
Mode: ATR.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans.
-
-
Processing: A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol, water, or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to promote ionization.
-
Instrument: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
-
Acquisition:
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.
-
Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 50-500).
-
Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for maximum signal intensity.
-
-
Processing: The resulting mass spectrum is analyzed to identify the molecular ion and any significant fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the characterization of a chemical compound like this compound using multiple spectroscopic techniques.
Caption: Workflow for the spectroscopic characterization of this compound.
References
The Enigmatic Role of 9-Aminononanoic Acid: An In-Depth Technical Guide for Researchers
An exploration into the biochemical significance of 9-aminononanoic acid, this technical guide synthesizes current knowledge on its metabolic pathways, potential physiological roles, and the analytical methodologies crucial for its study. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this emerging metabolite.
Introduction
This compound (9-ANA) is an omega-amino fatty acid, structurally defined as a nonanoic acid molecule with an amino group at the ninth carbon. While its role as a monomer in the synthesis of Nylon-9 is well-established, its endogenous presence and function as a biochemical metabolite are areas of growing interest within the scientific community.[1] This guide provides a detailed overview of the current understanding of 9-ANA's metabolic lifecycle, from its biosynthesis to its potential interactions within biological systems, and outlines the experimental protocols necessary for its investigation.
Biosynthesis and Metabolic Pathways
The primary known pathway for the biosynthesis of this compound in biological systems originates from oleic acid, a ubiquitous unsaturated fatty acid. This multi-step enzymatic cascade involves a series of oxidation and amination reactions.
Enzymatic Synthesis from Oleic Acid:
A key pathway for the formation of 9-ANA from oleic acid has been elucidated and involves the following enzymatic steps[2]:
-
Hydration: Oleic acid is hydrated by oleic acid hydratase to form 10-hydroxyoctadecanoic acid.
-
Oxidation: The secondary alcohol is then oxidized by a long-chain secondary alcohol dehydrogenase to yield 10-oxooctadecanoic acid.
-
Baeyer-Villiger Oxidation: A Baeyer-Villiger monooxygenase catalyzes the insertion of an oxygen atom, leading to the formation of an ester.
-
Hydrolysis: The resulting ester is hydrolyzed by a lipase or esterase to yield 9-hydroxynonanoic acid and a C9 co-product.
-
Oxidation: The primary alcohol of 9-hydroxynonanoic acid is oxidized by an alcohol dehydrogenase to 9-oxononanoic acid.
-
Transamination: Finally, an ω-transaminase catalyzes the transfer of an amino group to 9-oxononanoic acid, forming this compound.[2]
The Precursor: 9-Oxononanoic Acid and its Metabolic Influence
The immediate precursor to 9-ANA, 9-oxononanoic acid, has been shown to exert significant effects on lipid metabolism. Studies in rats have demonstrated that oral administration of 9-oxononanoic acid leads to a reduction in hepatic lipogenesis.[3] This effect is attributed to the inhibition of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, by the accumulation of long-chain acyl-CoA.[3] Furthermore, 9-oxononanoic acid, a product of lipid peroxidation, can induce phospholipase A2 activity, leading to the production of thromboxane (B8750289) A2, a potent mediator of platelet aggregation and vasoconstriction. These findings suggest that the metabolic milieu of 9-ANA and its precursors may have important physiological and pathological implications.
Potential Role as a Signaling Molecule
The structural similarity of this compound to other bioactive molecules, such as gamma-aminobutyric acid (GABA) and other omega-amino fatty acids, suggests a potential role as a signaling molecule. Omega-3 and omega-6 fatty acids are well-established as important signaling molecules that can modulate cellular functions, including inflammation and gene expression. While direct evidence for 9-ANA's interaction with specific receptors is currently lacking, its structural characteristics warrant investigation into its potential effects on neurotransmitter systems or other signaling pathways.
Quantitative Data
To date, there is a notable absence of published data on the endogenous concentrations of this compound in mammalian tissues and plasma. The development and application of sensitive analytical methods are critical to determining the physiological and pathological concentration ranges of this metabolite.
| Parameter | Value | Biological System | Reference |
| Endogenous Concentration | Not Reported | Mammalian Tissues/Plasma | N/A |
Experimental Protocols
The study of this compound requires robust and sensitive analytical methods for its detection and quantification in complex biological matrices.
Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS
This protocol provides a general framework for the analysis of 9-ANA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for metabolite quantification.
1. Sample Preparation (Plasma or Tissue Homogenate):
-
Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled 9-ANA).
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is suitable for separating 9-ANA from other matrix components.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a re-equilibration step.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 9-ANA and its internal standard. The exact m/z values will need to be determined by direct infusion of a 9-ANA standard.
-
3. Data Analysis:
-
Quantify the concentration of 9-ANA by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a surrogate matrix.
Conclusion and Future Directions
This compound stands as a metabolite of considerable interest, bridging the fields of industrial biotechnology and endogenous metabolism. While its biosynthetic pathway from oleic acid is beginning to be understood, its physiological role remains largely enigmatic. Future research should prioritize the development of validated methods for the quantification of endogenous 9-ANA to establish its physiological concentration range. Elucidating its degradation pathway and investigating its potential as a signaling molecule, including its interaction with neurotransmitter receptors and other cellular targets, will be crucial in unraveling its full biochemical significance. Such studies will not only enhance our fundamental understanding of fatty acid and amino acid metabolism but may also open new avenues for therapeutic intervention in metabolic and neurological disorders.
References
9-Aminononanoic Acid: A Versatile Building Block for High-Performance Biopolymers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
9-Aminononanoic acid (9-ANA) is an ω-amino acid that serves as a valuable monomer for the synthesis of bio-based polyamides, specifically Nylon-9.[1] Derived from renewable resources such as oleic acid, a primary component of various vegetable oils, 9-ANA presents a sustainable alternative to petroleum-based monomers in the production of high-performance polymers.[2] The resulting biopolymer, poly(this compound) or Nylon-9, exhibits a unique combination of properties including low water absorption, good dimensional stability, and high thermal resistance, making it an attractive material for a range of applications in the automotive, electronics, and biomedical fields. This technical guide provides a comprehensive overview of this compound as a building block for biopolymers, detailing its synthesis, polymerization, material properties, and potential applications, with a focus on experimental protocols and quantitative data.
Properties of this compound
This compound is a bifunctional molecule containing both a terminal carboxylic acid group and a terminal amine group, enabling its polymerization into polyamides through amidation reactions.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₉NO₂ | [3] |
| Molar Mass | 173.25 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 1120-12-3 |
Synthesis of this compound from Renewable Resources
A key advantage of this compound is its potential for synthesis from renewable feedstocks, most notably oleic acid, which can be sourced from soybean oil and other vegetable oils. The conversion of oleic acid to 9-ANA typically involves a multi-step process.
Experimental Protocol: Synthesis of this compound from Oleic Acid
This protocol outlines a representative multi-step synthesis of this compound from oleic acid, involving ozonolysis followed by reductive amination.
Step 1: Reductive Ozonolysis of Oleic Acid
-
Dissolve oleic acid in a suitable solvent, such as methanol (B129727) or a mixture of methanol and dichloromethane.
-
Cool the solution to a low temperature, typically -78°C, using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating the completion of the ozonolysis reaction and the formation of an ozonide intermediate.
-
Quench the reaction by adding a reducing agent, such as dimethyl sulfide (B99878) or sodium borohydride, to the solution. This step cleaves the ozonide and reduces the resulting aldehyde to an alcohol, yielding 9-hydroxynonanoic acid and other co-products.
-
Purify the 9-hydroxynonanoic acid from the reaction mixture using techniques such as distillation or chromatography.
Step 2: Conversion of 9-Hydroxynonanoic Acid to 9-Oxononanoic Acid
-
The purified 9-hydroxynonanoic acid is oxidized to 9-oxononanoic acid. This can be achieved using various oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or through biocatalytic methods employing alcohol dehydrogenases.
Step 3: Reductive Amination of 9-Oxononanoic Acid
-
Dissolve 9-oxononanoic acid in a suitable solvent, such as methanol or ethanol, in a reaction vessel equipped with a stirrer and a hydrogen gas inlet.
-
Add a source of ammonia (B1221849), such as ammonium (B1175870) hydroxide (B78521) or ammonia gas, to the solution.
-
Introduce a hydrogenation catalyst, for example, Raney nickel or palladium on carbon.
-
Pressurize the reactor with hydrogen gas and heat the mixture to a specified temperature (e.g., 80-120°C) and pressure (e.g., 50-100 bar).
-
Maintain the reaction under these conditions for a set period (e.g., 4-8 hours) until the reaction is complete.
-
After cooling and depressurizing the reactor, filter off the catalyst.
-
Evaporate the solvent to obtain crude this compound.
-
Purify the this compound by recrystallization from a suitable solvent, such as water or an alcohol/water mixture.
Polymerization of this compound to Poly(this compound) (Nylon-9)
This compound undergoes polycondensation to form poly(this compound), also known as Nylon-9. The most common method for this polymerization is melt polymerization.
Experimental Protocol: Melt Polymerization of this compound
-
Monomer Preparation: Ensure the this compound monomer is of high purity and thoroughly dried to prevent side reactions and achieve a high molecular weight polymer.
-
Polymerization Setup: Place the dried this compound monomer in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet.
-
Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to remove any oxygen, which can cause degradation at high temperatures.
-
Pre-polymerization (Optional): Heat the monomer under a nitrogen atmosphere to a temperature just below its melting point for a period of time (e.g., 1-2 hours) to initiate solid-state polymerization and form a low molecular weight prepolymer.
-
Melt Polymerization: Increase the temperature to above the melting point of the monomer and the resulting polymer (typically in the range of 200-250°C).
-
Vacuum Application: Once the monomer is molten and the initial polymerization has occurred, gradually apply a vacuum to the system. The vacuum helps to remove the water produced as a byproduct of the condensation reaction, driving the equilibrium towards the formation of a high molecular weight polymer.
-
Stirring: Maintain vigorous stirring throughout the melt polymerization process to ensure homogeneity and facilitate the removal of water.
-
Monitoring: Monitor the progress of the polymerization by measuring the torque of the stirrer, which increases with the viscosity of the polymer melt, or by taking samples for molecular weight analysis.
-
Polymer Extrusion and Quenching: Once the desired molecular weight is achieved, extrude the molten polymer from the reactor as a strand and quench it in a water bath.
-
Pelletization: Cut the cooled polymer strand into pellets for further processing and characterization.
Characterization and Properties of Poly(this compound) (Nylon-9)
The resulting Nylon-9 polymer can be characterized using various analytical techniques to determine its molecular weight, thermal properties, and mechanical properties.
Molecular Weight Characterization
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Intrinsic Viscosity: Can be used to estimate the viscosity-average molecular weight.
Spectroscopic Characterization
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the formation of the polyamide structure by identifying characteristic amide bond vibrations (N-H stretch, C=O stretch, and N-H bend).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.
Thermal Properties
The thermal properties of Nylon-9 are critical for its processing and end-use applications. These are typically evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
| Thermal Property | Typical Value Range for Nylons |
| Melting Temperature (Tm) | 190 - 220 °C |
| Glass Transition Temperature (Tg) | 40 - 60 °C |
| Decomposition Temperature (Td) | > 350 °C |
Mechanical Properties
The mechanical properties of Nylon-9 determine its suitability for structural applications. These are typically measured through tensile testing.
| Mechanical Property | Typical Value Range for Nylons |
| Tensile Strength | 50 - 80 MPa |
| Tensile Modulus | 1.5 - 3.0 GPa |
| Elongation at Break | 50 - 200 % |
Water Absorption
A key advantage of long-chain polyamides like Nylon-9 is their relatively low water absorption compared to shorter-chain nylons (e.g., Nylon 6).
| Property | Typical Value for Long-Chain Nylons |
| Water Absorption (24h immersion, %) | 0.2 - 0.5 % |
Biocompatibility and Biodegradation
The biocompatibility and biodegradability of poly(this compound) are important considerations for its use in biomedical and environmentally sensitive applications.
Biocompatibility Assessment
The in vitro cytotoxicity of Nylon-9 can be evaluated according to the ISO 10993-5 standard.
Experimental Protocol: In Vitro Cytotoxicity Test (ISO 10993-5)
-
Sample Preparation: Prepare extracts of the sterilized Nylon-9 material using a suitable cell culture medium (e.g., MEM with 10% fetal bovine serum) at a specified extraction ratio (e.g., 0.2 g/mL) and conditions (e.g., 37°C for 24 hours).
-
Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts) in 96-well plates and incubate until they reach a near-confluent monolayer.
-
Exposure: Replace the cell culture medium with the prepared Nylon-9 extracts (at various concentrations) and appropriate positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.
-
Incubation: Incubate the cells with the extracts for a defined period (e.g., 24 hours).
-
Viability Assay: Assess cell viability using a quantitative assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. A material is generally considered non-cytotoxic if cell viability is greater than 70%.
Biodegradation Assessment
The biodegradability of Nylon-9 can be assessed through various methods, including soil burial tests.
Experimental Protocol: Soil Burial Test
-
Sample Preparation: Prepare thin films or small pieces of Nylon-9 with known initial weight and dimensions.
-
Burial: Bury the samples in a controlled soil environment with specific temperature, humidity, and microbial activity.
-
Incubation: Leave the samples buried for an extended period, with periodic retrieval of samples at different time points (e.g., 1, 3, 6, 12 months).
-
Analysis: After retrieval, carefully clean the samples to remove any soil residue and dry them to a constant weight.
-
Evaluation: Assess the extent of biodegradation by measuring the weight loss of the samples over time. Further characterization of the retrieved samples can be performed using techniques like SEM (to observe surface erosion), GPC (to monitor changes in molecular weight), and FT-IR (to detect chemical changes).
| Test | Parameter | Typical Result for Polyamides |
| Soil Burial Test | Weight Loss (%) after 12 months | 5 - 20% (variable depending on conditions) |
It is important to note that the biodegradation of high-molecular-weight synthetic polyamides like Nylon-9 is generally a slow process. The rate of degradation can be influenced by environmental factors and the presence of specific microorganisms capable of producing polyamide-degrading enzymes.
Applications in Drug Development and Beyond
The favorable properties of this compound-based biopolymers open up possibilities for various applications, including in the field of drug development.
-
Drug Delivery: The biocompatibility and biodegradability of Nylon-9 could be tailored for use in controlled drug release systems. The polymer matrix can encapsulate therapeutic agents, and its degradation rate can be engineered to control the release profile.
-
Medical Devices: The good mechanical properties and biostability of Nylon-9 make it a candidate for certain components of medical devices.
-
Advanced Engineering Plastics: In non-medical fields, Nylon-9's low moisture absorption and high-temperature resistance make it suitable for demanding applications in the automotive and electronics industries, such as fuel lines, connectors, and housings.
Conclusion
This compound stands out as a promising bio-based building block for the synthesis of high-performance polyamides. Its derivation from renewable resources addresses the growing demand for sustainable materials. The resulting polymer, Nylon-9, possesses a desirable combination of thermal and mechanical properties, along with low moisture absorption, making it a versatile material for a wide array of applications. Further research into tailoring its properties, enhancing its biodegradation, and exploring its full potential in advanced applications, particularly in the biomedical field, will be crucial for its widespread adoption. This guide provides a foundational understanding of the synthesis, properties, and potential of this compound-based biopolymers for researchers and professionals in the field.
References
- 1. ES2393600T3 - Method of synthesis of amino-9-nonanoic acid or its esters from unsaturated natural fatty acids - Google Patents [patents.google.com]
- 2. Non-hazardous biocatalytic oxidation in Nylon-9 monomer synthesis on a 40 g scale with efficient downstream processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neuroquantology.com [neuroquantology.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biotechnological Production of 9-Aminononanoic Acid
This technical guide provides a comprehensive overview of the biotechnological production of this compound (9-ANA), a valuable ω-amino fatty acid used as a monomer for the synthesis of nylon-9 and other polyamides. The guide focuses on the core methodologies, quantitative data from key studies, and the enzymatic pathways involved.
Introduction
This compound is a C9 ω-amino fatty acid that serves as a building block for high-performance polymers.[1][2][3] Traditional chemical synthesis routes for 9-ANA often rely on petroleum-based feedstocks and can involve harsh reaction conditions.[2] Biotechnological production offers a more sustainable alternative, utilizing renewable resources like vegetable oils. The primary biotechnological strategy involves multi-enzyme cascade reactions in engineered microorganisms, most notably Escherichia coli, to convert unsaturated fatty acids, such as oleic acid, into 9-ANA.[4]
Core Biotechnological Production Pathway from Oleic Acid
The most extensively researched biotechnological route for 9-ANA synthesis starts from oleic acid, a readily available unsaturated fatty acid. This pathway is a multi-step enzymatic cascade, typically carried out using whole-cell biocatalysts.
The key enzymatic steps are:
-
Hydration: Oleic acid is hydrated to 10-hydroxyoctadecanoic acid.
-
Dehydrogenation: The secondary alcohol is oxidized to a ketone, yielding 10-oxooctadecanoic acid.
-
Oxidative Cleavage (Baeyer-Villiger Oxidation): The keto acid undergoes oxidative cleavage to form an ester, 9-(nonanoyloxy)nonanoic acid.
-
Hydrolysis: The ester is hydrolyzed to produce 9-hydroxynonanoic acid and nonanoic acid.
-
Oxidation: The primary alcohol of 9-hydroxynonanoic acid is oxidized to an aldehyde, 9-oxononanoic acid.
-
Transamination: The terminal aldehyde is aminated to form the final product, this compound.
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the whole-cell biocatalytic production of this compound from oleic acid.
Signaling Pathway Visualization
The enzymatic cascade for the conversion of oleic acid to this compound is depicted below.
Quantitative Data on 9-ANA Production
The following tables summarize the quantitative data from various studies on the biotechnological production of this compound.
Table 1: Production of 9-ANA from Oleic Acid
| Host Organism | Key Enzymes Expressed | Substrate | Product Titer (mM) | Yield (%) | Reference |
| E. coli | OhyA, ADH, BVMO, Lipase, ChnD, ω-TA | Oleic Acid (15 mM) | 10.3 | 54 (isolated) |
Table 2: Production of 9-ANA from Other Substrates
| Host Organism | Key Enzymes Expressed | Substrate | Product Titer (mM) | Reference |
| E. coli (Consortium) | TLL, PaOHM3, GsBVMOC308L, MlADHM4, ChnD, PMTA, SmNOXM2 | Olive Oil | 4.8 | |
| E. coli (Strain E) | ChnD, PMTA, SmNOXM2 | 9-Hydroxynonanoic Acid (10 mM) | 2.5 |
Experimental Protocols
This section provides a generalized methodology for the key experiments involved in the biotechnological production of 9-ANA based on published literature.
Strain Construction and Cultivation
-
Gene Synthesis and Cloning: Genes encoding the enzymes of the pathway (e.g., ohyA, ADH, BVMO, lipase, chnD, ω-TA) are synthesized and cloned into appropriate expression vectors (e.g., pACYC, pSTAPL, pCOLA series). The constructs are then transformed into a suitable E. coli host strain, such as BL21(DE3).
-
Cultivation: The recombinant E. coli strains are typically grown in Luria-Bertani (LB) medium or a defined minimal medium supplemented with appropriate antibiotics at 37°C.
-
Induction: When the optical density at 600 nm (OD600) reaches a mid-log phase (e.g., 0.6-0.8), protein expression is induced by adding an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated at a lower temperature (e.g., 18-25°C) for a period of 12-24 hours to ensure proper protein folding.
Whole-Cell Biotransformation
-
Cell Harvesting: After induction, cells are harvested by centrifugation (e.g., 4000 x g for 15 minutes at 4°C).
-
Cell Preparation: The cell pellet is washed and resuspended in a reaction buffer (e.g., Tris-HCl, pH 7.5-9.0) to a specific cell density (e.g., 3.6 g dry cells/L).
-
Reaction Setup: The whole-cell suspension is placed in a reactor (e.g., a shake flask or a bioreactor). The substrate (e.g., oleic acid) is added to a final concentration (e.g., 15 mM). For the final transamination step, an amine donor such as L-alanine is required.
-
Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 30°C) with agitation for a specified duration (e.g., 24-48 hours). The pH may be controlled during the reaction.
Product Analysis and Purification
-
Extraction: After the biotransformation, the reaction mixture is centrifuged to remove the cells. The supernatant is then acidified, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Analysis: The extracted product is analyzed and quantified using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) after appropriate derivatization.
-
Purification: The final product, this compound, can be purified from the crude extract by methods like crystallization.
Key Enzymes and Their Roles
The success of the biotechnological production of 9-ANA hinges on the coordinated action of several key enzymes.
Table 3: Enzymes in the 9-ANA Biosynthetic Pathway
| Enzyme | Abbreviation | Source Organism (Example) | Role in Pathway |
| Oleate Hydratase | OhyA | Stenotrophomonas maltophilia | Hydrates the double bond of oleic acid. |
| Secondary Alcohol Dehydrogenase | ADH | Micrococcus luteus | Oxidizes the secondary alcohol group. |
| Baeyer-Villiger Monooxygenase | BVMO | Pseudomonas putida | Catalyzes the oxidative cleavage of the keto acid. |
| Lipase / Esterase | TLL | Thermomyces lanuginosus | Hydrolyzes the intermediate ester. |
| Primary Alcohol Dehydrogenase | ChnD | Acinetobacter sp. | Oxidizes the terminal alcohol of 9-hydroxynonanoic acid. |
| ω-Transaminase | ω-TA | Silicibacter pomeroyi, Agrobacterium fabrum | Transfers an amino group to 9-oxononanoic acid. |
| NADPH Oxidase | SmNOXM2 | Streptococcus mutans | Cofactor regeneration. |
| Formate Dehydrogenase | CbFDH | Candida boidinii | Cofactor regeneration. |
Conclusion and Future Outlook
The biotechnological production of this compound from renewable fatty acids is a promising and sustainable alternative to chemical synthesis. The multi-enzyme cascade in engineered E. coli has been successfully demonstrated, achieving significant product titers. Future research will likely focus on optimizing the metabolic pathway through protein engineering to improve enzyme efficiency and substrate specificity, enhancing cofactor regeneration systems, and streamlining downstream processing to improve the overall economic viability of the bioprocess. Further exploration of different microbial hosts and novel enzymatic activities could also open new avenues for the production of 9-ANA and other valuable ω-amino fatty acids.
References
- 1. US8450509B2 - Method for synthesising this compound or the esters thereof from natural unsaturated fatty acids - Google Patents [patents.google.com]
- 2. ES2393600T3 - Method of synthesis of amino-9-nonanoic acid or its esters from unsaturated natural fatty acids - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Polymerization of 9-Aminononanoic Acid to Nylon-9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of nylon-9, a polyamide with applications in specialty textiles, engineering plastics, and potentially in drug delivery systems due to its biocompatibility and biodegradability. The polymerization of 9-aminononanoic acid is primarily achieved through polycondensation reactions, which can be performed using several techniques.
Overview of Polymerization Techniques
Nylon-9 is synthesized by the self-condensation of this compound, forming a polyamide chain.[1] The primary methods for this polymerization are melt polycondensation, solution polycondensation, and solid-state polycondensation (SSP). Each technique offers distinct advantages and challenges in controlling the final properties of the polymer.
Melt Polycondensation
Melt polycondensation is a common and direct method for synthesizing high molecular weight nylon-9.[2] The monomer is heated above its melting point to initiate polymerization, with the continuous removal of water as a byproduct driving the reaction to completion.
Experimental Protocol: Melt Polycondensation
Materials:
-
This compound (polymer grade)
-
Nitrogen gas (high purity)
-
High-vacuum pump
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum trap.
Procedure:
-
Charging the Reactor: Place the desired amount of this compound into the glass reactor.
-
Inerting the System: Seal the reactor and purge with high-purity nitrogen gas for at least 30 minutes to remove all oxygen. Maintain a gentle nitrogen flow throughout the initial heating phase.
-
Heating and Melting: Begin heating the reactor with continuous stirring. Gradually increase the temperature to the melting point of this compound.
-
Polycondensation under Nitrogen: Once the monomer is molten, raise the temperature to 220-240°C. Maintain these conditions for 1-2 hours under a steady stream of nitrogen to facilitate the removal of water vapor.
-
Polycondensation under Vacuum: Gradually apply a high vacuum (e.g., <1 mmHg) to the system while maintaining the temperature. Continue the polymerization under vacuum for an additional 2-4 hours to achieve a high molecular weight. The viscosity of the melt will noticeably increase during this stage.
-
Cooling and Recovery: Discontinue heating and allow the reactor to cool to room temperature under a nitrogen atmosphere. The solid nylon-9 can then be recovered from the reactor.
Alternative Melt Polycondensation in a Hydrocarbon Medium
A rapid synthesis of high molecular weight nylon-9 can be achieved by conducting the polycondensation in a boiling paraffin (B1166041) hydrocarbon medium. This technique efficiently removes the water byproduct.[3]
Procedure:
-
Suspend this compound in a high-boiling paraffin hydrocarbon in a reaction vessel equipped with a condenser and a water trap.
-
Heat the mixture to the boiling point of the paraffin. The water formed during the reaction is azeotropically removed.
-
Continue the reaction for 15 minutes to 3 hours. A reaction time of 15 minutes can lead to an extent of reaction greater than 95%, while 3 hours can exceed 99%, yielding a number average molecular weight of over 40,000.[3]
-
After the reaction, cool the mixture and separate the solid nylon-9 from the paraffin.
Solution Polycondensation
Solution polycondensation is a less common method for nylon-9 but can be advantageous for achieving better temperature control and lower viscosity during polymerization. The choice of solvent is critical and must be inert to the reaction and capable of dissolving both the monomer and the resulting polymer.
General Experimental Protocol: Solution Polycondensation
Materials:
-
This compound
-
High-boiling inert solvent (e.g., m-cresol, N-methyl-2-pyrrolidone (NMP))
-
Nitrogen gas
Procedure:
-
Dissolve this compound in the chosen solvent in a reactor equipped with a mechanical stirrer, nitrogen inlet, and a condenser.
-
Purge the system with nitrogen.
-
Heat the solution to the desired reaction temperature (typically 180-220°C) with continuous stirring.
-
Maintain the reaction for several hours. The progress of the polymerization can be monitored by measuring the viscosity of the solution or by analyzing samples for their molecular weight.
-
Once the desired molecular weight is achieved, cool the solution and precipitate the polymer by adding a non-solvent (e.g., methanol, acetone).
-
Filter and dry the resulting nylon-9 powder.
Solid-State Polycondensation (SSP)
Solid-state polycondensation is used to further increase the molecular weight of a prepolymer obtained from melt or solution polymerization. The reaction is carried out at a temperature below the melting point of the polymer but above its glass transition temperature.[4]
Experimental Protocol: Solid-State Polycondensation
Materials:
-
Nylon-9 prepolymer (in powder or pellet form)
-
Nitrogen gas (high purity, dry)
-
Fluidized bed reactor or a vacuum oven with precise temperature control.
Procedure:
-
Preparation of Prepolymer: Synthesize a low molecular weight nylon-9 prepolymer using melt polycondensation for a shorter duration.
-
Charging the Reactor: Place the powdered or pelletized prepolymer into the SSP reactor.
-
Heating and Reaction: Heat the reactor to a temperature between the glass transition temperature and the melting temperature of nylon-9 (a typical range for polyamides is 160-200°C). A continuous flow of hot, dry nitrogen is passed through the polymer bed to remove water.
-
Reaction Time: The reaction is continued for an extended period, typically ranging from 5 to 24 hours, depending on the desired final molecular weight.
-
Cooling: After the desired reaction time, cool the polymer to room temperature under a stream of dry nitrogen.
Quantitative Data
The following tables summarize the key reaction parameters and resulting properties of nylon-9.
Table 1: Reaction Conditions for Nylon-9 Synthesis
| Polymerization Technique | Monomer | Temperature (°C) | Pressure | Reaction Time | Catalyst |
| Melt Polycondensation | This compound | 220-240 | Atmospheric (N₂) then Vacuum | 3-6 hours | None (self-catalyzed) |
| Melt Polycondensation (in Paraffin) | This compound | Boiling point of paraffin | Atmospheric | 15 min - 3 hours | None (self-catalyzed) |
| Solid-State Polycondensation | Nylon-9 Prepolymer | 160-200 | Atmospheric (N₂ flow) | 5-24 hours | None (self-catalyzed) |
Table 2: Properties of Nylon-9
| Property | Value |
| Melting Point | 210-215 °C |
| Number Average Molecular Weight (Melt Polycondensation in Paraffin) | > 40,000 g/mol |
| Extent of Reaction (Melt Polycondensation in Paraffin, 15 min) | > 95% |
| Extent of Reaction (Melt Polycondensation in Paraffin, 3 hr) | > 99% |
Visualizations
Chemical Reaction
Caption: Polymerization of this compound to Nylon-9.
Experimental Workflow for Melt Polycondensation
Caption: Workflow for Melt Polycondensation of Nylon-9.
Experimental Workflow for Solid-State Polymerization (SSP)
Caption: Workflow for Solid-State Polymerization of Nylon-9.
References
- 1. Polymers from amino acids: development of dual ester-urethane melt condensation approach and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KINETIC STUDY OF THE POLYCONDENSATION OF 9-AMINO-NONANOIC ACID* [ccspublishing.org.cn]
- 4. ichp.vot.pl [ichp.vot.pl]
Application Notes and Protocols: Utilizing 9-Aminononanoic Acid as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.
This document provides detailed application notes and protocols for the use of 9-aminononanoic acid as a flexible, aliphatic linker in the design and synthesis of PROTACs. This compound offers a C9 alkyl chain that can provide an optimal spatial orientation between the target protein and the E3 ligase, a crucial factor for efficient ubiquitination and subsequent degradation. Its terminal amino and carboxylic acid groups offer versatile handles for conjugation to the respective ligands.
Physicochemical Properties of this compound Linker
Aliphatic linkers, such as the one derived from this compound, are a subclass of hydrophobic linkers that connect the functional motifs within a PROTAC molecule.[1] The hydrophobicity of the linker can influence the overall properties of the PROTAC, including its cell permeability and solubility. While advantageous for membrane traversal, high lipophilicity can sometimes lead to poor aqueous solubility. Therefore, the choice of an aliphatic linker should be carefully considered in the context of the overall PROTAC design.
Data Presentation: Efficacy of a Hypothetical BRD4-Targeting PROTAC with a this compound Linker
To illustrate the application of a this compound linker, we present hypothetical data for a PROTAC, designated as PROTAC-9-AA-JQ1 , designed to target the bromodomain-containing protein 4 (BRD4). This hypothetical PROTAC consists of the BRD4 ligand JQ1 and the cereblon (CRBN) E3 ligase ligand pomalidomide, connected by a this compound linker.
Table 1: In Vitro Degradation Profile of PROTAC-9-AA-JQ1 in HEK293T Cells
| Compound | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC-9-AA-JQ1 | BRD4 | 50 | >95 |
| JQ1 (control) | BRD4 | No degradation | 0 |
| Pomalidomide (control) | BRD4 | No degradation | 0 |
Table 2: Cellular Viability of PROTAC-9-AA-JQ1 in MV4-11 Cells (BRD4-dependent cancer cell line)
| Compound | IC50 (nM) |
| PROTAC-9-AA-JQ1 | 100 |
| JQ1 (control) | 500 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC with a this compound Linker (PROTAC-9-AA-JQ1)
This protocol describes a representative synthetic route for coupling a POI ligand (JQ1 derivative) and an E3 ligase ligand (pomalidomide derivative) using this compound as the linker. The synthesis involves standard amide bond formation reactions.
Materials:
-
JQ1-acid
-
Pomalidomide-amine
-
This compound
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
Boc Protection of this compound:
-
Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add Di-tert-butyl dicarbonate (B1257347) (Boc)2O and a base (e.g., sodium bicarbonate).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Extract the product and purify by column chromatography to yield Boc-9-aminononanoic acid.
-
-
Coupling of Boc-9-aminononanoic acid to Pomalidomide-amine:
-
Dissolve Boc-9-aminononanoic acid, Pomalidomide-amine, and HATU in DMF.
-
Add DIPEA to the mixture and stir at room temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash chromatography to obtain the Boc-protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA and stir at room temperature.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
-
Final Coupling to JQ1-acid:
-
Dissolve the deprotected amine intermediate, JQ1-acid, and HATU in DMF.
-
Add DIPEA and stir at room temperature.
-
Monitor the reaction by LC-MS.
-
Purify the final product (PROTAC-9-AA-JQ1) by preparative HPLC.
-
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Western Blot Analysis for Protein Degradation
This protocol details the procedure to assess the degradation of the target protein (BRD4) in cells treated with the PROTAC.
Materials:
-
HEK293T cells
-
Cell culture medium (DMEM with 10% FBS)
-
PROTAC-9-AA-JQ1
-
DMSO (vehicle control)
-
RIPA buffer
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed HEK293T cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of PROTAC-9-AA-JQ1 (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and load equal quantities onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Determine the DC50 and Dmax values by plotting the percentage of degradation against the PROTAC concentration.
-
Protocol 3: Cell Viability Assay
This protocol is used to determine the cytotoxic effect of the PROTAC on a cancer cell line that is dependent on the target protein for survival.
Materials:
-
MV4-11 cells
-
Cell culture medium (RPMI with 10% FBS)
-
96-well plates
-
PROTAC-9-AA-JQ1
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed MV4-11 cells in a 96-well plate at a suitable density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of PROTAC-9-AA-JQ1.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
-
Viability Measurement:
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the PROTAC concentration.
-
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for the synthesis and evaluation of a PROTAC.
Caption: Relationship between the this compound linker and PROTAC function.
References
Application Notes and Protocols for 9-Aminononanoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the strategic use of spacers and linkers is paramount for the successful construction of complex peptides and bioconjugates. 9-Aminononanoic acid, a long-chain aliphatic amino acid, serves as a valuable hydrophobic spacer, offering unique advantages in modulating peptide properties and enabling advanced applications. Its nine-carbon backbone provides a significant hydrophobic extension, influencing peptide folding, aggregation, and interaction with biological membranes. This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into synthetic peptides using Fmoc-based SPPS.
Applications of this compound in SPPS
The incorporation of this compound as a spacer can be instrumental in a variety of research and drug development applications:
-
Modulation of Peptide Hydrophobicity: The aliphatic nature of this compound significantly increases the overall hydrophobicity of a peptide. This can be advantageous for:
-
Enhancing Membrane Interactions: Peptides designed to interact with or traverse cell membranes can benefit from increased lipophilicity.
-
Mimicking Lipidated Peptides: It can serve as a synthetic mimic of naturally occurring lipid modifications.
-
Controlling Aggregation: While hydrophobic spacers can sometimes promote aggregation, strategic placement can also disrupt unfavorable intermolecular interactions in certain peptide sequences.[1]
-
-
Steric Hindrance Reduction: The extended and flexible nature of the nine-carbon chain can act as a spacer arm to separate a peptide sequence from a conjugated moiety, such as a fluorescent dye, a drug molecule, or a solid support.[1] This separation can minimize steric hindrance and preserve the biological activity of the peptide and the function of the conjugated molecule.
-
Structural Scaffolding: In the design of peptidomimetics and constrained peptides, this compound can be used to introduce specific conformational biases or to serve as a flexible hinge region.
-
Antibody-Drug Conjugates (ADCs): Long aliphatic linkers are utilized in the design of ADCs to connect the antibody to the cytotoxic payload.[2][3][4] The length and hydrophobicity of the linker can influence the stability, solubility, and efficacy of the ADC.
Comparative Data of Common Spacers in SPPS
The choice of a spacer is critical and depends on the desired properties of the final peptide conjugate. Below is a table summarizing the characteristics of this compound in comparison to other commonly used spacers.
| Spacer Type | Example(s) | Key Properties | Primary Applications |
| Long-Chain Aliphatic (Hydrophobic) | This compound , 6-Aminohexanoic acid (Ahx), 11-Aminoundecanoic acid | Increases hydrophobicity, provides a flexible and extended spacer arm. | Enhancing membrane interaction, mimicking lipid modifications, reducing steric hindrance in bioconjugates.[5] |
| Polyethylene Glycol (PEG) (Hydrophilic) | Mini-PEG™, PEGn | Increases hydrophilicity and solubility, non-immunogenic, can prolong in vivo circulation time.[1] | Improving solubility of hydrophobic peptides, drug delivery, reducing immunogenicity. |
| Short Aliphatic | β-Alanine, Glycine | Provides short, flexible spacing. | Introducing minor conformational flexibility, simple extension. |
| Proline-Rich | Pro-Pro-Pro | Creates a rigid, extended conformation. | Inducing specific secondary structures, separating domains with a defined distance and orientation. |
Experimental Protocols
The following are detailed protocols for the incorporation of Fmoc-9-aminononanoic acid into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis.
Protocol 1: Manual Coupling of Fmoc-9-Aminononanoic Acid
This protocol describes a standard manual coupling procedure for adding Fmoc-9-aminononanoic acid to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-9-aminonanoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Ninhydrin (B49086) test kit
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 3 minutes, then drain.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min).
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-9-aminononanoic acid (3 equivalents relative to resin loading) and HOBt or Oxyma Pure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated Fmoc-9-aminononanoic acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. Due to the potential for slower coupling kinetics of this non-standard amino acid, a longer coupling time is recommended.
-
-
Monitoring the Coupling:
-
Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the test is positive (blue/purple beads), continue the coupling for another hour or perform a double coupling by repeating steps 3 and 4.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Capping (Optional): If the ninhydrin test remains positive after extended coupling, cap any unreacted amines by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.
-
Continuation of Synthesis: Proceed with the deprotection and coupling of the next Fmoc-amino acid in the sequence.
Protocol 2: Cleavage of the Peptide from the Resin
This protocol describes the final cleavage of the peptide containing the this compound spacer from the solid support and the simultaneous removal of side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen or argon gas stream
Cleavage Cocktail Preparation (Reagent K):
A common cleavage cocktail suitable for most peptides, including those with sensitive residues, is Reagent K.
| Component | Percentage (v/v) |
| Trifluoroacetic Acid (TFA) | 82.5% |
| Phenol | 5% |
| Water | 5% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol (EDT) | 2.5% |
Procedure:
-
Resin Preparation: Thoroughly dry the final peptide-resin under vacuum.
-
Cleavage Reaction:
-
Place the dry resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may need to be determined empirically for each peptide.[6]
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin beads.
-
Collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Slowly add the TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
Pellet the precipitated peptide by centrifugation.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or argon gas, or in a vacuum desiccator.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagrams
SPPS Workflow for Incorporating this compound
Caption: General workflow for SPPS incorporating this compound.
Logic for Spacer Selection in Peptide Design
Caption: Decision logic for selecting an appropriate spacer in peptide design.
References
- 1. lifetein.com [lifetein.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. merckmillipore.com [merckmillipore.com]
Biocatalytic Synthesis of 9-Aminononanoic Acid from Fatty Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of 9-aminononanoic acid, a valuable nylon-9 monomer and chemical intermediate, from renewable fatty acids such as oleic acid. The synthesis is achieved through a multi-enzyme cascade reaction, offering a sustainable and environmentally friendly alternative to traditional chemical methods. The protocols described herein utilize a whole-cell biocatalyst approach with recombinant Escherichia coli, expressing a series of enzymes that convert oleic acid to this compound via several intermediates. This document outlines the biosynthetic pathway, presents key performance data, and provides detailed methodologies for enzyme assays, whole-cell biotransformation, and product purification.
Introduction
The synthesis of ω-amino acids from renewable feedstocks is a significant area of research in green chemistry. This compound is a key monomer for the production of polyamide-9 (Nylon-9), a high-performance polymer. Traditional chemical synthesis routes often involve harsh reaction conditions and the use of hazardous materials. Biocatalysis, using whole cells or isolated enzymes, presents a more sustainable approach. This protocol details a multi-step enzymatic conversion of oleic acid, an abundant fatty acid, into this compound. The pathway involves the concerted action of a fatty acid double bond hydratase, a long-chain secondary alcohol dehydrogenase, a Baeyer-Villiger monooxygenase, a lipase (B570770), a primary alcohol dehydrogenase, and an ω-transaminase, all expressed in a recombinant E. coli host.[1]
Biocatalytic Pathway
The conversion of oleic acid to this compound proceeds through the following key intermediates: 10-hydroxyoctadecanoic acid, 10-keto-octadecanoic acid, 9-(nonanoyloxy)nonanoic acid, 9-hydroxynonanoic acid, and 9-oxononanoic acid.[1]
Caption: Multi-enzyme cascade for the synthesis of this compound from oleic acid.
Data Presentation
Table 1: Kinetic Parameters of Key Enzymes in the Pathway
| Enzyme | Source Organism | Substrate | Km (mM) | kcat (min-1) | Specific Activity (U/mg) | Optimal pH | Optimal Temp. (°C) |
| Oleate Hydratase | Lysinibacillus fusiformis | Oleic Acid | 0.54 | 850 | - | ~6.0 | - |
| Oleate Hydratase | Paracoccus aminophilus | Oleic Acid | - | - | 5.21 | - | - |
| Secondary Alcohol Dehydrogenase | Pseudomonas sp. | (2R)-(-)-Butan-2-ol | 0.16 | - | - | 8.0-9.0 | 30-35 |
| Baeyer-Villiger Monooxygenase | Pseudomonas putida KT2440 | 10-Ketostearic Acid | - | - | - | 8.0 | 25 |
| ω-Transaminase | Ochrobactrum anthropi | 2-Oxopentanoic Acid | - | - | - | 7.0 | 37 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[2][3][4] A dash (-) indicates data not found.
Table 2: Whole-Cell Biotransformation Performance
| Parameter | Value | Reference |
| Host Organism | Recombinant E. coli | |
| Starting Substrate | Oleic Acid | |
| Final Product | This compound | |
| Isolation Yield | 54% | |
| Cell Density (Dry Cell Weight) | 3-10 g/L | |
| Substrate Concentration | 15-30 mM | |
| Reaction Time | Not specified for full conversion | - |
| Temperature | 30-37°C | |
| pH | 6.5-8.0 |
Experimental Protocols
Protocol 1: Preparation of Recombinant E. coli Whole-Cell Biocatalyst
This protocol describes the preparation of the E. coli cells expressing the necessary enzymes for the biocatalytic cascade.
Caption: Workflow for preparing the recombinant E. coli whole-cell biocatalyst.
Materials:
-
E. coli BL21(DE3) cells
-
Expression plasmids containing the genes for the six enzymes in the pathway
-
Luria-Bertani (LB) medium
-
Terrific Broth (TB) medium
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Phosphate buffer (50 mM, pH 7.4)
-
Centrifuge and sterile tubes
-
Incubator shaker
Procedure:
-
Transformation: Transform competent E. coli BL21(DE3) cells with the expression plasmids harboring the genes for the six enzymes of the biocatalytic pathway. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony from the agar plate into 10 mL of LB medium containing the selective antibiotics. Incubate overnight at 37°C with shaking at 200 rpm.
-
Main Culture: Inoculate 1 L of Terrific Broth medium (supplemented with antibiotics) with the overnight starter culture to an initial OD600 of 0.1.
-
Induction: Grow the main culture at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Cultivation: Continue to incubate the culture at a lower temperature, such as 18-25°C, for 12-16 hours to allow for proper protein folding and expression.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold, sterile phosphate buffer (50 mM, pH 7.4).
-
Resuspension: Resuspend the final cell pellet in the desired reaction buffer to a specific cell density (e.g., 10 g/L dry cell weight) for immediate use in the biotransformation reaction.
Protocol 2: Whole-Cell Biotransformation of Oleic Acid to this compound
This protocol outlines the conversion of oleic acid to this compound using the prepared whole-cell biocatalyst.
Materials:
-
Prepared recombinant E. coli whole-cell biocatalyst suspension
-
Oleic acid
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Tween 80 (or other suitable surfactant)
-
Amine donor (e.g., L-alanine or isopropylamine)
-
Pyridoxal 5'-phosphate (PLP)
-
Bioreactor or baffled flasks
-
pH meter and controller
-
Temperature control system
Procedure:
-
Reaction Setup: In a bioreactor or baffled flask, prepare the reaction mixture containing the reaction buffer, the resuspended whole-cell biocatalyst, and PLP (final concentration ~0.1 mM).
-
Substrate Addition: Prepare a stock solution of oleic acid with Tween 80 to aid in its dispersion. Add the oleic acid solution to the reaction mixture to the desired final concentration (e.g., 30 mM).
-
Amine Donor Addition: Add the amine donor (e.g., L-alanine) to the reaction mixture in excess (e.g., 100-200 mM).
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 7.5) with constant agitation.
-
Monitoring: Periodically take samples from the reaction mixture to monitor the consumption of oleic acid and the formation of this compound and intermediates using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) after appropriate derivatization.
-
Reaction Termination: Once the reaction has reached the desired conversion, terminate it by centrifuging the mixture to remove the cells.
Protocol 3: Purification of this compound
This protocol describes a general procedure for the purification of this compound from the reaction supernatant.
Materials:
-
Reaction supernatant
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Dowex 50WX8 or similar cation-exchange resin
-
Ammonium (B1175870) hydroxide (NH4OH) solution
-
Ethanol
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Cell Removal: Centrifuge the final reaction mixture at 10,000 x g for 20 minutes to pellet the E. coli cells. Collect the supernatant.
-
Acidification and Extraction (Optional): Acidify the supernatant to pH 2 with HCl to protonate the carboxylic acid group. Extract the aqueous solution with an organic solvent like ethyl acetate (B1210297) to remove any unreacted fatty acids and other nonpolar intermediates. The this compound will remain in the aqueous phase due to the protonated amino group.
-
Cation-Exchange Chromatography: Adjust the pH of the aqueous phase to neutral (pH ~7.0). Load the solution onto a pre-equilibrated cation-exchange column (e.g., Dowex 50WX8).
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the bound this compound from the column using an aqueous solution of ammonium hydroxide (e.g., 2 M NH4OH).
-
Concentration: Collect the fractions containing the product and remove the solvent and ammonia (B1221849) under reduced pressure using a rotary evaporator.
-
Crystallization: The resulting solid can be further purified by recrystallization from an ethanol/water mixture.
-
Analysis: Confirm the purity and identity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
Enzyme Assays
Lipase Activity Assay
This assay is based on the hydrolysis of p-nitrophenyl esters, where the release of p-nitrophenol can be monitored spectrophotometrically.
Materials:
-
p-Nitrophenyl palmitate (pNPP) as substrate
-
Phosphate buffer (50 mM, pH 7.0)
-
Isopropanol
-
Cell lysate or purified lipase
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of pNPP in isopropanol.
-
Prepare the reaction mixture containing phosphate buffer and the pNPP solution.
-
Initiate the reaction by adding the enzyme sample.
-
Monitor the increase in absorbance at 410 nm, which corresponds to the release of p-nitrophenol.
-
One unit of lipase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.
ω-Transaminase Activity Assay
This assay monitors the formation of the ketone product from the deamination of an amine substrate.
Materials:
-
(S)-α-methylbenzylamine (or other suitable amine donor)
-
Pyruvic acid (or other suitable amine acceptor, e.g., 9-oxononanoic acid)
-
Phosphate buffer (50 mM, pH 7.0)
-
PLP (0.1 mM)
-
Cell lysate or purified ω-transaminase
-
HPLC system
Procedure:
-
Prepare the reaction mixture containing phosphate buffer, PLP, the amine donor, and the amine acceptor.
-
Initiate the reaction by adding the enzyme sample.
-
Incubate the reaction at the optimal temperature (e.g., 37°C).
-
Stop the reaction at different time points by adding a quenching solution (e.g., acetonitrile (B52724) or acid).
-
Analyze the formation of the ketone product (e.g., acetophenone (B1666503) if using α-methylbenzylamine) by HPLC.
-
One unit of ω-transaminase activity is defined as the amount of enzyme that produces 1 µmol of the ketone product per minute under the assay conditions.
Conclusion
The biocatalytic synthesis of this compound from oleic acid represents a promising and sustainable manufacturing route. The use of a whole-cell biocatalyst simplifies the process by containing the entire multi-enzyme cascade within a single system. The protocols provided in this document offer a comprehensive guide for researchers to establish and optimize this biosynthetic pathway. Further research may focus on improving the efficiency of individual enzymes through protein engineering and optimizing the whole-cell process through metabolic engineering and fermentation technology to achieve industrially relevant titers and yields.
References
Application Notes and Protocols for the Quantification of 9-Aminononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 9-aminononanoic acid (9-ANA) in various matrices. The protocols described herein leverage common analytical techniques, including High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS), to ensure high sensitivity and selectivity.
Introduction
This compound is an omega-amino acid with a nine-carbon chain.[1] As with many amino acids, its quantification can be challenging due to its high polarity and lack of a strong chromophore, often necessitating a derivatization step to enhance detection.[2][3][4] The choice of analytical method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This document outlines two robust methods for the accurate quantification of 9-ANA.
Comparative Summary of Analytical Methods
The following table summarizes the key quantitative parameters for the analytical methods detailed in this document. This allows for an at-a-glance comparison to aid in method selection based on specific research needs.
| Parameter | HPLC with Fluorescence Detection (FLD) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Derivatization Agent | o-Phthalaldehyde (B127526) (OPA) / 3-Mercaptopropionic Acid (3-MPA) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS |
| Instrumentation | HPLC with Fluorescence Detector | GC-MS |
| Typical Limit of Detection (LOD) | Low µg/L to ng/L range | ng/L to pg/L range |
| Typical Limit of Quantification (LOQ) | Low µg/L to ng/L range | ng/L to pg/L range |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Sample Matrix | Biological fluids, pharmaceutical formulations | Biological tissues, complex matrices |
| Throughput | High | Moderate |
Method 1: Quantification of this compound by HPLC with Fluorescence Detection
This method involves the pre-column derivatization of 9-ANA with o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA) to form a highly fluorescent isoindole derivative, which is then quantified by reverse-phase HPLC with fluorescence detection.[5]
Experimental Protocol
1. Materials and Reagents
-
This compound standard
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric acid buffer (0.4 M, pH 10.2)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (C18)
2. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of 0.1 M HCl.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the 9-ANA with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of water for derivatization.
3. Derivatization Procedure
-
Prepare the OPA/3-MPA derivatizing reagent by dissolving 50 mg of OPA in 1.25 mL of methanol, then add 50 µL of 3-MPA and 11.2 mL of 0.4 M boric acid buffer (pH 10.2). This reagent should be prepared fresh daily.
-
To 50 µL of the prepared sample or standard, add 50 µL of the OPA/3-MPA reagent.
-
Vortex for 30 seconds and let the reaction proceed for 2 minutes at room temperature before injection.
4. HPLC-FLD Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M Sodium acetate (B1210297) buffer (pH 7.2)
-
Mobile Phase B: Methanol
-
Gradient:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-25 min: 80% to 20% B
-
25-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector Wavelengths: Excitation at 340 nm, Emission at 455 nm.[5]
Workflow Diagram
Method 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method utilizes a derivatization step to convert the non-volatile 9-ANA into a volatile trimethylsilyl (B98337) (TMS) derivative, which is then analyzed by GC-MS.[6][7] This technique offers high sensitivity and selectivity, making it suitable for complex biological matrices.
Experimental Protocol
1. Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Ethyl acetate (GC grade)
-
Hexane (B92381) (GC grade)
-
Anhydrous sodium sulfate
2. Sample Preparation (from Tissue)
-
Homogenize 100 mg of tissue in 1 mL of methanol.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Perform a liquid-liquid extraction by adding 1 mL of hexane and vortexing for 2 minutes.
-
Centrifuge to separate the phases and discard the upper hexane layer (to remove lipids).
-
Repeat the hexane wash.
-
Evaporate the methanol extract to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization Procedure
-
To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[7]
-
Cap the vial tightly and heat at 70°C for 30 minutes.[7]
-
Cool the vial to room temperature before injection.
4. GC-MS Conditions
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[7]
-
Carrier Gas: Helium at a constant flow of 1 mL/min[7]
-
Injector Temperature: 250°C[7]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 minutes[7]
-
-
Injection Mode: Splitless
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
-
Workflow Diagram
Data Analysis and Quantification
For both methods, quantification is achieved by creating a calibration curve using a series of known concentrations of the this compound standard. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. An internal standard may be used to improve accuracy and precision.
Conclusion
The analytical methods presented provide robust and reliable means for the quantification of this compound in different sample types. The choice between HPLC-FLD and GC-MS will depend on the specific requirements of the study, including sensitivity needs, sample matrix complexity, and instrument availability. Proper method validation should be performed to ensure accuracy and precision for the intended application.
References
- 1. This compound | C9H19NO2 | CID 136877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Anwendungshinweise und Protokolle zur Derivatisierung von 9-Aminononansäure für die GC-MS-Analyse
Anwendungsbereich: Diese Anwendungshinweise beschreiben ein detailliertes Verfahren zur Derivatisierung von 9-Aminononansäure für die quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Dieses Protokoll richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Analyse von Aminosäuren beteiligt sind.
Einführung: 9-Aminononansäure ist eine nicht-proteinogene ω-Aminosäure, die als Metabolit und chemischer Baustein von Interesse ist[1]. Aufgrund ihrer polaren Natur, die sowohl eine Amino- als auch eine Carboxylgruppe umfasst, ist 9-Aminononansäure nicht direkt für die GC-Analyse geeignet, da sie thermisch labil ist und eine geringe Flüchtigkeit aufweist[2][3][4]. Die Derivatisierung ist ein entscheidender Schritt, um diese polaren funktionellen Gruppen zu modifizieren, die Flüchtigkeit der Verbindung zu erhöhen und ihr chromatographisches Verhalten zu verbessern. Gängige Derivatisierungstechniken für Aminosäuren umfassen Silylierung, Alkylierung und Acylierung.
Dieses Dokument beschreibt ein robustes zweistufiges Derivatisierungsverfahren, das eine Veresterung der Carboxylgruppe gefolgt von einer Acylierung der Aminogruppe umfasst. Dieses Verfahren führt zur Bildung stabiler Derivate, die für die GC-MS-Analyse gut geeignet sind.
Experimentelles Protokoll: Zweistufige Veresterungs- und Acylierungsderivatisierung
Dieses Protokoll beschreibt die Umwandlung von 9-Aminononansäure in ihren Methylester-Pentafluorpropionyl (Me-PFP)-Derivat zur GC-MS-Analyse.
Benötigte Materialien:
-
9-Aminononansäure-Standard
-
Interne Standardlösung (z. B. deuterierte 9-Aminononansäure)
-
2 M HCl in Methanol (CH₃OH)
-
Pentafluorpropionsäureanhydrid (PFPA)
-
Ethylacetat (EA)
-
Toluol
-
Natriumsulfat (wasserfrei)
-
Heizblock oder Ofen
-
Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Kappen)
-
Pipetten
-
Vortex-Mischer
-
Zentrifuge
-
Stickstoff-Verdampfer
Verfahren:
Schritt 1: Veresterung der Carboxylgruppe
-
Eine bekannte Menge der 9-Aminononansäure-Probe oder des Standards in ein Reaktionsgefäß einwiegen.
-
Eine geeignete Menge des internen Standards hinzufügen.
-
Die Probe unter einem sanften Stickstoffstrom bei 40 °C zur Trockne eindampfen.
-
Dem getrockneten Rückstand 100 µl 2 M HCl in Methanol zugeben.
-
Das Gefäß fest verschließen und 60 Minuten bei 80 °C erhitzen, um die 9-Aminononansäure in ihren Methylester umzuwandeln.
-
Das Reaktionsgemisch auf Raumtemperatur abkühlen lassen.
-
Das Lösungsmittel unter einem Stickstoffstrom zur Trockne eindampfen.
Schritt 2: Acylierung der Aminogruppe
-
Den getrockneten Rückstand aus Schritt 1 in 100 µl einer Mischung aus Pentafluorpropionsäureanhydrid (PFPA) und Ethylacetat (1:4, v/v) rekonstituieren.
-
Das Gefäß verschließen und 30 Minuten bei 65 °C erhitzen, um die Aminogruppe zu acylieren.
-
Die Reaktion auf Raumtemperatur abkühlen lassen.
Schritt 3: Extraktion des Derivats
-
Dem Reaktionsgemisch 200 µl Toluol und 200 µl Boratpuffer (pH 9) zugeben.
-
1 Minute lang kräftig vortexen, um das derivatisierte Produkt in die organische Phase zu extrahieren.
-
Bei 2000 x g für 5 Minuten zentrifugieren, um die Phasentrennung zu unterstützen.
-
Die obere organische Phase (Toluol), die das Derivat enthält, vorsichtig in ein sauberes GC-Vial überführen.
-
Eine kleine Menge wasserfreies Natriumsulfat hinzufügen, um eventuelle Restfeuchtigkeit zu entfernen.
-
Die Probe ist nun bereit für die GC-MS-Analyse.
GC-MS-Analysebedingungen
-
Gaschromatograph: Agilent 7890B GC oder gleichwertig
-
Massenspektrometer: Agilent 5977A MSD oder gleichwertig
-
Säule: HP-5ms (30 m x 0,25 mm, 0,25 µm Filmdicke) oder eine ähnliche unpolare Säule
-
Injektionsvolumen: 1 µl
-
Injektortemperatur: 280 °C
-
Injektionsmodus: Splitless
-
Ofentemperaturprogramm:
-
Anfangstemperatur: 80 °C, 2 Minuten halten
-
Rampe: 10 °C/min bis 280 °C
-
Halten: 5 Minuten bei 280 °C
-
-
Trägergas: Helium mit einer konstanten Flussrate von 1 ml/min
-
MS-Ionenquellentemperatur: 230 °C
-
MS-Quadrupoltemperatur: 150 °C
-
Ionisationsmodus: Elektronenstoßionisation (EI) bei 70 eV
-
Scan-Modus: Selected Ion Monitoring (SIM) zur quantitativen Analyse
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die erwarteten quantitativen Leistungsdaten für die Analyse von derivatisierter 9-Aminononansäure mittels GC-MS zusammen. Diese Werte basieren auf typischen Ergebnissen für die Analyse von derivatisierten Aminosäuren.
| Parameter | Erwarteter Wert | Anmerkungen |
| Retentionszeit (geschätzt) | 15 - 20 min | Abhängig von den genauen GC-Bedingungen. |
| Linearer Bereich | 10 - 500 ng/ml | |
| Nachweisgrenze (LOD) | 10 - 90 ng/ml | |
| Bestimmungsgrenze (LOQ) | 80 - 500 ng/ml | |
| Korrelationskoeffizient (r²) | > 0,99 | Typisch für eine gut kalibrierte Methode. |
| Wiederfindung (%) | 85 - 115 % | Akzeptabler Bereich für die Bioanalyse. |
| Präzision (RSD %) | < 15 % | Innerhalb und zwischen den Läufen. |
Alternative Derivatisierungsmethoden
Obwohl die zweistufige Veresterung/Acylierung eine robuste Methode ist, können auch andere Derivatisierungsreagenzien verwendet werden:
-
Silylierung: Reagenzien wie N,O-Bis(trimethylsilyl)trifluoroacetamid (BSTFA) oder N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamid (MTBSTFA) werden häufig verwendet. MTBSTFA-Derivate sind tendenziell stabiler und weniger feuchtigkeitsempfindlich als BSTFA-Derivate. Die Silylierung erfordert jedoch wasserfreie Bedingungen.
-
Alkylierung mit Chloroformiaten: Methylchloroformiat (MCF) oder Ethylchloroformiat (ECF) können zur Derivatisierung von Amino- und Carboxylgruppen in einem einzigen Schritt verwendet werden. Diese Methode ist schnell und erfordert keine wasserfreien Bedingungen.
Diagramme
References
Application Note: HPLC Methods for Purity Analysis of 9-Aminononanoic Acid
Introduction
9-Aminononanoic acid is a nine-carbon aliphatic amino acid that serves as a versatile building block in various chemical syntheses, including the production of polyamides and other polymers. Its purity is a critical parameter that can significantly impact the properties of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound and quantifying any related impurities. This application note details two distinct HPLC methods for the purity analysis of this compound, catering to different laboratory capabilities and sensitivities.
Method 1 describes a pre-column derivatization method using o-phthalaldehyde (B127526) (OPA) with fluorescence detection, a highly sensitive and specific approach for primary amines.[1][2][3][4]
Method 2 outlines a method for the analysis of underivatized this compound using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with an Evaporative Light Scattering Detector (ELSD), which is suitable for detecting compounds that lack a UV chromophore.
Method 1: Purity Analysis by HPLC with Pre-Column OPA Derivatization and Fluorescence Detection
This method is based on the reaction of the primary amino group of this compound with o-phthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative. This allows for sensitive and selective detection.
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Boric acid
-
Potassium chloride
-
Sodium hydroxide (B78521)
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Hydrochloric acid
2. Solutions Preparation
-
Borate (B1201080) Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of water and adjust the pH to 9.5 with a concentrated sodium hydroxide solution.
-
OPA/3-MPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. Mix well. This reagent should be prepared fresh daily and protected from light.
-
Mobile Phase A: 10 mM Sodium Phosphate buffer (pH 7.0)
-
Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)
-
Sample Diluent: 0.1 M Hydrochloric Acid
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the sample diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the sample diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 100 µg/mL.
4. Derivatization Procedure
-
To 100 µL of each standard or sample solution in a microvial, add 400 µL of the OPA/3-MPA derivatization reagent.
-
Vortex the mixture for 30 seconds.
-
Let the reaction proceed at room temperature for 2 minutes before injection.
5. HPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Sodium Phosphate buffer (pH 7.0) |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient | 0-5 min: 20% B; 5-20 min: 20% to 80% B; 20-25 min: 80% B; 25.1-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector | Fluorescence Detector |
| Excitation Wavelength | 340 nm |
| Emission Wavelength | 455 nm |
Data Presentation
Table 1: Quantitative Data for OPA Derivatization Method
| Parameter | This compound Derivative | Potential Impurity 1 | Potential Impurity 2 |
| Retention Time (min) | ~ 15.2 | (Varies) | (Varies) |
| Limit of Detection (LOD) | ~ 5 ng/mL | - | - |
| Limit of Quantification (LOQ) | ~ 15 ng/mL | - | - |
| Linearity (R²) | > 0.999 | - | - |
| Recovery (%) | 98 - 102 | - | - |
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound with OPA derivatization.
Method 2: Purity Analysis by HILIC with ELSD Detection
This method is suitable for the direct analysis of this compound without derivatization. HILIC is ideal for retaining and separating polar compounds, and ELSD provides universal detection for non-volatile analytes.
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Solutions Preparation
-
Mobile Phase A: 100 mM Ammonium formate in water, pH 3.0 (adjusted with formic acid)
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: Acetonitrile:Water (75:25, v/v)
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the sample diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the sample diluent to concentrations ranging from 10 µg/mL to 500 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 200 µg/mL.
4. HPLC Conditions
| Parameter | Value |
| Column | HILIC column (e.g., Amide, Silica, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 100 mM Ammonium formate in water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 90% B; 2-15 min: 90% to 60% B; 15-18 min: 60% B; 18.1-25 min: 90% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Nebulizer Temperature | 40 °C |
| Evaporator Temperature | 60 °C |
| Gas Flow (Nitrogen) | 1.5 L/min |
Data Presentation
Table 2: Quantitative Data for HILIC-ELSD Method
| Parameter | This compound | Potential Impurity 1 | Potential Impurity 2 |
| Retention Time (min) | ~ 12.5 | (Varies) | (Varies) |
| Limit of Detection (LOD) | ~ 5 µg/mL | - | - |
| Limit of Quantification (LOQ) | ~ 15 µg/mL | - | - |
| Linearity (log-log R²) | > 0.995 | - | - |
| Recovery (%) | 95 - 105 | - | - |
Experimental Workflow
Caption: Workflow for HILIC-ELSD analysis of underivatized this compound.
Conclusion
The two HPLC methods presented provide robust and reliable approaches for the purity analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity and the available instrumentation. The OPA derivatization method offers excellent sensitivity and is ideal for trace-level impurity profiling. The HILIC-ELSD method provides a simpler, direct analysis approach, avoiding the need for derivatization, and is well-suited for routine quality control applications. Both methods should be validated according to the relevant guidelines to ensure their accuracy, precision, and reliability for their intended use.
References
- 1. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
Applications of 9-Aminononanoic Acid in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific examples of 9-aminononanoic acid being used in drug delivery systems. The following application notes and protocols are based on the physicochemical properties of this compound and the established roles of similar long-chain omega-amino acids in drug delivery. The provided data is illustrative and should be considered hypothetical.
Introduction
This compound is a bifunctional molecule featuring a nine-carbon aliphatic chain with a terminal carboxylic acid and a terminal amine group. This structure makes it a promising candidate for various applications in drug delivery, particularly as a flexible linker in drug conjugates and as a component in the formulation of nanocarrier systems. Its long hydrocarbon chain can impart hydrophobicity, while the terminal reactive groups allow for covalent attachment to drugs, targeting moieties, and other carrier components.
Potential Applications
Flexible Linker in Drug Conjugates
The linear nine-carbon chain of this compound can serve as a flexible spacer arm to connect a therapeutic agent to a carrier molecule, such as an antibody, peptide, or polymer. This spatial separation can reduce steric hindrance and allow both the drug and the carrier to exert their functions optimally.
Key Advantages:
-
Flexibility: The aliphatic chain allows for rotational freedom, which can be beneficial for the biological activity of the conjugated drug.
-
Hydrophobicity: The non-polar nature of the carbon chain can influence the overall physicochemical properties of the conjugate, potentially enhancing membrane permeability.
-
Bifunctionality: The presence of both an amine and a carboxylic acid group allows for versatile conjugation chemistry.
Component of Nanoparticles and Liposomes
This compound can be incorporated into the structure of nanoparticles and liposomes. Its hydrophobic tail can integrate into the lipid bilayer of liposomes or the core of polymeric nanoparticles, while its hydrophilic head group can be exposed on the surface, providing a point of attachment for targeting ligands or stealth-imparting polymers like polyethylene (B3416737) glycol (PEG).
Potential Roles:
-
Surface Functionalization: The terminal amine or carboxylic acid group can be used to attach targeting molecules (e.g., antibodies, peptides) for site-specific drug delivery.
-
Drug Encapsulation: The hydrophobic nature of the nonanoic acid backbone can contribute to the encapsulation of lipophilic drugs within the core of nanocarriers.
-
Structural Component: It can be used as a monomer or a building block in the synthesis of biodegradable polymers for drug delivery.
pH-Responsive Drug Delivery Systems
The terminal carboxylic acid and amine groups of this compound have pKa values that can be exploited to create pH-sensitive drug delivery systems. For instance, in acidic tumor microenvironments, a change in the protonation state of these groups could trigger a conformational change in the carrier, leading to drug release.
Experimental Protocols
Protocol 1: Synthesis of a this compound-Drug Conjugate
This protocol describes a general method for conjugating a drug containing a primary amine to the carboxylic acid terminus of this compound, followed by activation of the this compound's amine group for subsequent conjugation to a carrier.
Materials:
-
This compound
-
Amine-containing drug
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution (5% w/v)
-
Citric acid solution (5% w/v)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 eq) and NHS (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC or EDC (1.1 eq) and stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
The filtrate containing the NHS-activated this compound can be used directly in the next step.
-
-
Conjugation to Amine-Containing Drug:
-
Dissolve the amine-containing drug (1 eq) in anhydrous DMF.
-
Add the solution of NHS-activated this compound dropwise to the drug solution.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 5% citric acid, 5% sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting drug-linker conjugate by silica gel column chromatography.
-
-
Activation of the Terminal Amine for Carrier Conjugation:
-
Dissolve the purified drug-linker conjugate (1 eq) in DCM.
-
Add SMCC (1.1 eq) and triethylamine (B128534) (1.5 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the maleimide-activated drug-linker.
-
Characterization:
-
Confirm the structure of the final conjugate using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Assess purity using high-performance liquid chromatography (HPLC).
Protocol 2: Formulation of this compound-Modified Liposomes
This protocol outlines the preparation of liposomes incorporating a lipid derivative of this compound for surface functionalization.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
This compound-derivatized lipid (e.g., 9-(dioleoylglyceryl)aminononanoic acid - requires custom synthesis)
-
Drug to be encapsulated
-
Phosphate-buffered saline (PBS), pH 7.4
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
Dissolve DPPC, cholesterol, DSPE-PEG(2000), and the this compound-derivatized lipid in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:4:1).
-
If encapsulating a lipophilic drug, add it to the chloroform solution at this stage.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a PBS solution (containing the hydrophilic drug, if applicable) by vortexing at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC).
-
-
Liposome (B1194612) Extrusion:
-
Subject the hydrated lipid suspension to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the liposome suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder to obtain unilamellar vesicles of a defined size.
-
-
Purification:
-
Remove unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Visualize the liposome morphology using transmission electron microscopy (TEM).
-
Quantify drug encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) after lysing the liposomes with a detergent.
Quantitative Data (Illustrative)
The following tables present hypothetical data for drug delivery systems utilizing this compound.
Table 1: Physicochemical Properties of a Hypothetical Drug-9-Aminononanoic Acid Conjugate
| Parameter | Value |
| Molecular Weight ( g/mol ) | 650.8 (Drug MW: 450) |
| Solubility in PBS (mg/mL) | 0.5 |
| LogP | 3.2 |
| Purity (by HPLC) | >98% |
Table 2: Characteristics of Hypothetical this compound-Modified Nanoparticles
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Unmodified Nanoparticles | 150 ± 5 | 0.15 | -25 ± 2 | 10.2 | 85.1 |
| 9-AN-Modified Nanoparticles | 155 ± 7 | 0.18 | -15 ± 3 | 9.8 | 83.5 |
Table 3: In Vitro Drug Release Profile from Hypothetical this compound-Containing Nanocarriers
| Time (hours) | Cumulative Release (%) - pH 7.4 | Cumulative Release (%) - pH 5.5 |
| 1 | 10.5 | 18.2 |
| 4 | 22.1 | 45.6 |
| 8 | 35.8 | 70.3 |
| 12 | 48.2 | 85.1 |
| 24 | 65.7 | 92.5 |
| 48 | 80.3 | 95.8 |
Visualizations
Caption: Synthesis of a drug-carrier conjugate using this compound as a linker.
Caption: Targeted drug delivery using a nanoparticle surface-modified with this compound.
Caption: Workflow for the preparation of this compound-modified liposomes.
Conclusion
While direct experimental evidence is currently lacking, the unique bifunctional and amphipathic nature of this compound makes it a theoretically attractive component for the design of advanced drug delivery systems. As a flexible linker, it can facilitate the construction of well-defined drug conjugates. As a modifiable component of nanocarriers, it offers a platform for creating targeted and stimuli-responsive delivery vehicles. Further research is warranted to explore and validate these potential applications and to generate the empirical data necessary to fully understand the utility of this compound in medicine.
Application Notes and Protocols for the Enzymatic Production of Biopolyesters from 9-Aminononanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of biopolyesters and polyamides derived from 9-aminononanoic acid. The use of enzymatic catalysts, particularly lipases, offers a green and highly selective alternative to traditional chemical polymerization methods, yielding polymers with high purity suitable for biomedical applications.
Introduction
The enzymatic polymerization of ω-amino acids, such as this compound derivatives, represents a significant advancement in the sustainable production of biocompatible and biodegradable polymers. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have demonstrated remarkable efficiency in catalyzing the polycondensation of these monomers under mild reaction conditions. This approach avoids the use of harsh chemicals and high temperatures typical of conventional methods, leading to polymers with well-defined structures and reduced impurities. These materials, often referred to as Nylon-9, are of great interest for applications in drug delivery, tissue engineering, and other biomedical fields.
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for the enzymatic polymerization of this compound derivatives, based on analogous studies of ω-amino acid and diacid/diol polymerizations.
Table 1: Reaction Conditions for Lipase-Catalyzed Polymerization of this compound Esters
| Parameter | Value/Range | Notes |
| Monomer | Methyl or Ethyl 9-aminononanoate | Esterified monomer is preferred for higher reactivity. |
| Enzyme | Immobilized Candida antarctica Lipase B (e.g., Novozym 435) | Highly effective for both ester and amide bond formation. |
| Enzyme Load | 3-10% (w/w of monomer) | Higher loads can increase reaction rates but also costs. |
| Temperature | 80 - 140 °C | Higher temperatures can increase reaction rate and polymer solubility, but may affect enzyme stability. |
| Reaction Medium | Bulk (solvent-free) or Organic Solvent (e.g., Toluene (B28343), Diphenyl Ether) | Bulk polymerization is solvent-free; solvents can aid in temperature control and product removal. |
| Water Removal | Molecular Sieves or Vacuum | Essential to shift the equilibrium towards polymer formation. |
| Reaction Time | 4 - 48 hours | Monitored by spectroscopic methods (NMR, FT-IR). |
Table 2: Expected Polymer Characteristics
| Property | Expected Value/Range | Method of Analysis |
| Number-Average Molecular Weight (Mn) | 2,000 - 25,000 g/mol | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC / SEC |
| Structure Confirmation | Amide bond formation | Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR) |
| Thermal Properties (Tm, Tg) | Dependent on molecular weight and crystallinity | Differential Scanning Calorimetry (DSC) |
Experimental Protocols
Protocol 1: Enzymatic Polycondensation of Ethyl 9-Aminononanoate in Bulk
This protocol describes a solvent-free approach for the synthesis of poly(this compound).
Materials:
-
Ethyl 9-aminononanoate (monomer)
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)
-
2-Neck Round Bottom Flask
-
Magnetic Stirrer with Hotplate
-
Vacuum Line
-
Schlenk Line (optional, for inert atmosphere)
Procedure:
-
Monomer and Enzyme Preparation: Add a pre-weighed amount of ethyl 9-aminononanoate to a 2-neck round bottom flask equipped with a magnetic stir bar. Add immobilized CALB (10% w/w of the monomer).
-
Reaction Setup: Place the flask in an oil bath on a magnetic stirrer hotplate. Attach one neck of the flask to a vacuum line.
-
Polymerization: Heat the reaction mixture to 140 °C with continuous stirring. Apply a vacuum to remove the ethanol (B145695) byproduct, which drives the polymerization reaction forward.
-
Monitoring the Reaction: The reaction progress can be monitored by taking small aliquots at different time intervals and analyzing them by ¹H-NMR. The disappearance of the ethyl ester signals and the appearance of new signals corresponding to the amide bond formation indicate the progress of the polymerization.[1]
-
Reaction Termination and Polymer Isolation: After the desired reaction time (e.g., 24-48 hours), cool the reaction mixture to room temperature. Dissolve the crude polymer in a minimal amount of chloroform.
-
Enzyme Removal: Remove the immobilized enzyme by filtration.
-
Polymer Precipitation: Precipitate the polymer by adding the chloroform solution dropwise to a large volume of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 30-40 °C to a constant weight.
Protocol 2: Enzymatic Polycondensation of this compound in an Organic Solvent
This protocol utilizes a solvent to facilitate the reaction and control viscosity.
Materials:
-
This compound (monomer)
-
Immobilized Candida antarctica Lipase B (CALB)
-
Toluene or Diphenyl Ether (solvent)
-
Molecular Sieves (3Å or 4Å)
-
3-Neck Round Bottom Flask
-
Magnetic Stirrer with Hotplate
-
Dean-Stark trap or equivalent for water removal
-
Nitrogen or Argon gas supply
-
Chloroform
-
Methanol
Procedure:
-
Reaction Setup: To a 3-neck round bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add this compound and toluene (3:1 v/w of monomer).
-
Addition of Enzyme and Desiccant: Add immobilized CALB (3% w/w of the monomer) and molecular sieves to the flask.[2]
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Polymerization: Heat the reaction mixture to a reflux temperature of the solvent (e.g., ~110 °C for toluene) with vigorous stirring. Water produced during the condensation reaction will be removed azeotropically.
-
Monitoring the Reaction: Monitor the reaction by analyzing aliquots using FT-IR for the appearance of the amide I and II bands and the disappearance of the carboxylic acid O-H stretch.
-
Reaction Termination and Polymer Isolation: After the desired time, cool the reaction to room temperature. Dissolve the polymer in chloroform if necessary.
-
Purification: Remove the enzyme and molecular sieves by filtration. Precipitate the polymer in cold methanol.
-
Drying: Collect the polymer by filtration and dry under vacuum.
Visualization of Workflows and Pathways
General Workflow for Enzymatic Polymerization
Caption: General workflow for the enzymatic synthesis of biopolyesters.
Lipase-Catalyzed Polycondensation Mechanism
Caption: Simplified mechanism of lipase-catalyzed polycondensation.
References
Application Notes and Protocols for the Synthesis of 9-Aminononanoic Acid Esters from Unsaturated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Aminononanoic acid and its esters are valuable bifunctional molecules that serve as important monomers for the synthesis of polyamides, such as Nylon-9. Their utility also extends to the pharmaceutical industry as chemical intermediates. The synthesis of these compounds from renewable resources, particularly unsaturated fatty acids like oleic acid, presents a sustainable alternative to traditional chemical synthesis routes. This document provides detailed application notes and protocols for three primary synthetic strategies for producing this compound and its esters from unsaturated fatty acids: Chemo-catalytic Synthesis via Metathesis, Direct Ozonolysis, and Biocatalytic Synthesis.
Chemo-Catalytic Synthesis via Metathesis and Reductive Amination
This pathway involves a two-step process starting with the cross-metathesis of an unsaturated fatty acid (e.g., oleic acid) with ethylene (B1197577) to produce a terminal alkene. This intermediate is then subjected to oxidative cleavage and subsequent reductive amination to yield the desired this compound ester.
Logical Workflow
Caption: Chemo-catalytic synthesis workflow.
Data Presentation
| Step | Starting Material | Catalyst/Reagent | Conditions | Product | Yield | Reference |
| Cross-Metathesis | Oleic Acid & Ethylene | Ruthenium-based catalyst (e.g., Grubbs catalyst) | 20-100 °C, 1-30 bar ethylene pressure | 9-Decenoic acid | >50 mol% | [1] |
| Oxidative Cleavage | 9-Decenoic acid | Ozone, followed by a reducing agent | Low temperature (e.g., -78 °C) | 9-Oxononanoic acid | High | [1] |
| Reductive Amination | 9-Oxononanoic acid ester | Ammonia (B1221849), Hydrogen, Ni or Pd/C catalyst | Elevated pressure and temperature | This compound ester | >90% | [2] |
Experimental Protocol: Chemo-Catalytic Synthesis
Step 1: Cross-Metathesis of Oleic Acid with Ethylene
-
Catalyst and Reagent Preparation: Use a ruthenium-based metathesis catalyst (e.g., Grubbs II catalyst). Ensure all solvents are anhydrous and deoxygenated.
-
Reaction Setup: In a high-pressure reactor, dissolve oleic acid in a suitable solvent (e.g., dichloromethane).
-
Reaction Execution: Add the metathesis catalyst to the solution. Pressurize the reactor with ethylene gas (1-30 bar). Heat the reaction mixture to 20-100 °C and stir for the desired time.
-
Work-up: After the reaction, cool the reactor and vent the ethylene. The resulting 9-decenoic acid can be purified by distillation or used directly in the next step.
Step 2: Oxidative Cleavage of 9-Decenoic Acid
-
Ozonolysis Setup: Dissolve the 9-decenoic acid in a non-participating solvent (e.g., dichloromethane (B109758) or methanol) and cool the solution to -78 °C.
-
Ozone Treatment: Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the alkene.
-
Reductive Work-up: Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent (e.g., dimethyl sulfide (B99878) or triphenylphosphine) and allow the solution to warm to room temperature.
-
Purification: The resulting 9-oxononanoic acid can be purified by crystallization or chromatography.
Step 3: Reductive Amination of 9-Oxononanoic Acid Ester
-
Esterification: Convert the 9-oxononanoic acid to its methyl ester using standard esterification procedures (e.g., reaction with methanol (B129727) in the presence of an acid catalyst).
-
Reaction Setup: In an autoclave, dissolve the methyl 9-oxononanoate in a suitable solvent (e.g., methanol). Add a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).
-
Reaction Execution: Seal the autoclave and purge with nitrogen. Introduce anhydrous ammonia and then pressurize with hydrogen. Heat the mixture to the desired temperature and stir.
-
Work-up and Purification: After the reaction, cool the autoclave and vent the gases. Filter off the catalyst. The resulting methyl 9-aminononanoate can be purified by distillation or crystallization. The ester can be hydrolyzed to this compound if desired.
Direct Ozonolysis and Reductive Amination
This is a more direct chemo-catalytic approach where the unsaturated fatty acid is first cleaved by ozonolysis to produce a C9 aldehyde-acid, which is then converted to the amino acid via reductive amination.
Logical Workflow
Caption: Direct ozonolysis and reductive amination workflow.
Data Presentation
| Step | Starting Material | Reagents | Conditions | Product | Yield | Reference |
| Ozonolysis | Oleic Acid | Ozone, followed by a reducing agent | Low temperature (e.g., -78 °C) | 9-Oxononanoic acid | 14 ± 2% carbon yield | [3] |
| Reductive Amination | Methyl 9-oxononanoate | Anhydrous ammonia, Hydrogen, Pd/C catalyst, Methanol | - | Methyl 9-aminononanoate | 74% | [4] |
Experimental Protocol: Direct Ozonolysis and Reductive Amination
Step 1: Ozonolysis of Oleic Acid
-
Reaction Setup: Dissolve oleic acid in a suitable solvent such as methanol or a mixture of a C1-C5 alcohol with at least 0.5 wt% water. Cool the solution to a low temperature (e.g., -78°C).
-
Ozonolysis: Bubble a stream of ozone in oxygen through the solution until the oleic acid is consumed (monitored by TLC or GC).
-
Post-treatment: After ozonolysis, the reaction mixture containing the ozonide intermediates can be directly used for the next step.
Step 2: Reductive Amination of the Ozonolysis Product
-
Reaction Setup: Transfer the ozonolysis reaction mixture to a high-pressure autoclave. Add a hydrogenation catalyst (e.g., Palladium on carbon).
-
Reaction Execution: Seal the autoclave and introduce ammonia under pressure, followed by hydrogen (30 to 100 bar). Heat the reaction mixture to 50 to 150 °C and stir.
-
Work-up and Purification: After the reaction is complete, cool the autoclave, vent the gases, and filter the catalyst. The solvent can be removed under reduced pressure. The resulting this compound or its ester can be purified by crystallization or ion-exchange chromatography.
Biocatalytic Synthesis
This approach utilizes a multi-enzyme cascade in whole-cell biocatalysts to convert unsaturated fatty acids into this compound. This method is environmentally friendly and highly selective.
Signaling Pathway
Caption: Biocatalytic pathway for this compound synthesis.
Data Presentation
| Step | Enzyme | Substrate | Product | Conversion/Yield | Reference |
| Hydration | Oleate Hydratase (OhyA) | Oleic Acid | 10-Hydroxyoctadecanoic acid | - | [5] |
| Dehydrogenation | Alcohol Dehydrogenase (ADH) | 10-Hydroxyoctadecanoic acid | 10-Oxooctadecanoic acid | - | [5] |
| Oxidation | Baeyer-Villiger Monooxygenase (BVMO) | 10-Oxooctadecanoic acid | 9-(Nonanoyloxy)nonanoic acid | - | [5] |
| Hydrolysis | Esterase/Lipase | 9-(Nonanoyloxy)nonanoic acid | 9-Hydroxynonanoic acid | - | [6] |
| Dehydrogenation | Alcohol Dehydrogenase (ChnD) | 9-Hydroxynonanoic acid | 9-Oxononanoic acid | - | [5] |
| Transamination | ω-Transaminase (ω-TA) | 9-Oxononanoic acid | This compound | ~90% conversion from hydroxy fatty acids | [5] |
| Overall | Multi-enzyme cascade | Oleic Acid | This compound | 54% isolation yield | [4] |
Experimental Protocol: Biocatalytic Synthesis
1. Preparation of Recombinant Whole-Cell Biocatalyst
-
Gene Cloning and Expression: Clone the genes encoding the enzymes of the cascade (OhyA, ADH, BVMO, Esterase, ChnD, ω-TA) into suitable expression vectors and transform them into a host organism (e.g., E. coli).
-
Cell Culture and Induction: Grow the recombinant cells in a suitable medium to a desired cell density. Induce the expression of the recombinant enzymes by adding an appropriate inducer (e.g., IPTG).
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with a suitable buffer. The cell paste can be used directly for the biotransformation.
2. Whole-Cell Biotransformation
-
Reaction Setup: Resuspend the prepared whole-cell biocatalyst in a reaction buffer.
-
Substrate Addition: Add the substrate, oleic acid (often dissolved in a co-solvent or as an emulsion), to the cell suspension.
-
Reaction Conditions: Maintain the reaction at an optimal temperature and pH for the enzymatic cascade. Provide aeration and agitation for cell viability and mass transfer.
-
Monitoring and Product Recovery: Monitor the progress of the reaction by analyzing samples using techniques like HPLC or GC. After the reaction, separate the cells from the broth by centrifugation. The this compound in the supernatant can be purified by methods such as ion-exchange chromatography and crystallization.
Product Characterization
The identity and purity of the synthesized this compound or its esters should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| GC-MS | For the methyl ester, a molecular ion peak corresponding to its molecular weight is expected. Fragmentation patterns can confirm the structure. Derivatization is often required for the free amino acid.[7] |
| NMR Spectroscopy | ¹H NMR: Characteristic peaks for the methylene (B1212753) protons along the carbon chain, a triplet for the protons adjacent to the amino group, and a triplet for the protons adjacent to the carbonyl group. The proton of the carboxylic acid will appear as a broad singlet downfield.[8][9] ¹³C NMR: A peak for the carbonyl carbon, and distinct peaks for the carbons of the aliphatic chain.[8] |
| FTIR Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the carboxylic acid or ester, and O-H stretching of the carboxylic acid.[10][11][12][13] |
This document provides a comprehensive overview and practical protocols for the synthesis of this compound and its esters from unsaturated fatty acids. Researchers should optimize the described conditions based on their specific experimental setup and requirements.
References
- 1. Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C9H19NO2 | CID 136877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Aminononanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 9-aminononanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include oleic acid (from renewable sources like soybean oil), linoleic acid, and cyclohexanone (B45756).[1][2][3] The choice of precursor often depends on factors like cost, availability, and the desired synthesis route.
Q2: What are the main synthetic strategies to produce this compound?
A2: The primary synthesis strategies include:
-
From Unsaturated Fatty Acids (e.g., Oleic Acid): This often involves oxidative cleavage of the double bond to form an aldehyde, followed by reductive amination.[2][4] A common method is reductive ozonolysis.
-
From Cyclohexanone: This route involves a series of reactions including cyanoethylation, Baeyer-Villiger rearrangement, pyrolysis, and hydrogenation.
-
Biocatalytic Methods: Enzymatic cascades are being developed to produce this compound from renewable resources like oleic and linoleic acid in a more environmentally friendly manner.
Q3: What is a typical yield for this compound synthesis?
A3: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For instance, a four-step process from soybean oil involving reductive alkylation and hydrolysis has reported yields of crude amino acid better than 90%. A biocatalytic approach starting from oleic acid has demonstrated an isolation yield of 54%.
Q4: How can I purify the final this compound product?
A4: A common method for purification is precipitation from an aqueous solution by adding an organic nonsolvent. Crystallization from water is also a viable technique.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in the Reductive Amination Step
-
Possible Causes:
-
Inefficient catalyst activity.
-
Suboptimal reaction temperature or pressure.
-
Presence of impurities that poison the catalyst.
-
Incomplete conversion of the aldehyde intermediate.
-
Side reactions forming byproducts.
-
-
Troubleshooting Suggestions:
-
Catalyst Selection: Ensure the use of a high-activity catalyst, such as a ruthenium-based catalyst for metathesis steps or appropriate hydrogenation catalysts for amination.
-
Reaction Conditions Optimization: Systematically vary the temperature, pressure, and reaction time to find the optimal conditions for your specific setup.
-
Purification of Intermediates: Purify the aldehyde intermediate before the amination step to remove any potential catalyst poisons.
-
Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.
-
Issue 2: Formation of Undesired Byproducts
-
Possible Causes:
-
Incomplete Ozonolysis: In routes involving ozonolysis, incomplete reaction can lead to a mixture of products.
-
Over-oxidation: The aldehyde intermediate can be further oxidized to a carboxylic acid if the reaction conditions are too harsh.
-
Isomer Formation: In the pyrolysis step of the cyclohexanone route, a mixture of unsaturated isomeric ω-cyano nonenoic acids can be formed if conditions are not optimized.
-
-
Troubleshooting Suggestions:
-
Control Ozonolysis: Ensure complete reaction by monitoring with a suitable indicator (e.g., the disappearance of the blue color of ozone in the solution). Employ reductive workup conditions to prevent over-oxidation.
-
Optimize Pyrolysis: Carefully control the temperature and reaction time during pyrolysis to maximize the yield of the desired regioisomer.
-
Purification: Implement appropriate purification steps (e.g., chromatography, distillation) to separate the desired product from byproducts.
-
Data Presentation
Table 1: Comparison of Yields for Different Synthesis Steps
| Synthesis Step | Starting Material | Product | Reported Yield | Reference |
| Reductive Alkylation-Hydrolysis | Alkyl Azelaaldehydate | This compound | >90% (crude) | |
| Pyrolysis | 7-Cyano-oxepan-2-one | ω-Cyano Nonenoic Acids | 92% | |
| Partial Hydrogenation | Unsaturated ω-Cyano Nonenoic Acid | Saturated ω-Cyano Nonanoic Acid | 90% | |
| Oxidative Cleavage (Reductive Ozonolysis) | 9-Decenoic Acid | 9-Oxononanoic Acid | 50% | |
| Reductive Amination | Methyl 9-oxononanoate | Methyl 9-aminononanoate | 76% | |
| Multi-Enzyme One-Pot Process | Linoleic Acid | 9-Oxononanoic Acid | 73% | |
| Whole-Cell Biocatalysis | Oleic Acid | This compound | 54% (isolated) |
Experimental Protocols
Protocol 1: Synthesis from Soybean Oil via Reductive Ozonolysis and Reductive Amination
This protocol is a generalized procedure based on literature descriptions.
-
Alcoholysis of Soybean Oil: Transesterify soybean oil with an alcohol (e.g., methanol) in the presence of a catalyst to produce fatty acid methyl esters.
-
Reductive Ozonolysis:
-
Dissolve the fatty acid methyl esters in a suitable solvent (e.g., pentane).
-
Cool the solution to a low temperature (e.g., -70°C).
-
Bubble ozone through the solution until a persistent blue color is observed, indicating an excess of ozone.
-
Purge the solution with an inert gas (e.g., nitrogen) to remove excess ozone.
-
Add a reducing agent (e.g., dimethyl sulfide) and allow the mixture to warm to room temperature to work up the ozonide.
-
Evaporate the solvent to obtain the crude alkyl azelaaldehydate.
-
-
Reductive Amination:
-
Charge a high-pressure reactor with the alkyl azelaaldehydate, a suitable solvent, a hydrogenation catalyst (e.g., Raney nickel), and a source of ammonia.
-
Pressurize the reactor with hydrogen.
-
Heat the mixture to the desired temperature and maintain it for a set period.
-
After cooling and depressurizing, filter off the catalyst.
-
-
Hydrolysis:
-
Hydrolyze the resulting alkyl 9-aminononanoate directly without isolation using an aqueous acid or base.
-
-
Purification:
-
Neutralize the solution.
-
Precipitate the crude this compound by adding an organic nonsolvent to the aqueous solution.
-
Collect the precipitate by filtration and dry.
-
Protocol 2: Biocatalytic Synthesis from Oleic Acid
This protocol outlines a whole-cell biocatalysis approach.
-
Cell Culture and Induction:
-
Cultivate a recombinant E. coli strain engineered with the necessary enzymatic pathway (e.g., fatty acid double bond hydratase, alcohol dehydrogenases, Baeyer-Villiger monooxygenase, lipase, and ω-aminotransferases).
-
Induce protein expression at the appropriate cell density.
-
-
Whole-Cell Biotransformation:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Add oleic acid as the substrate to the cell suspension.
-
Incubate the reaction mixture under controlled conditions (temperature, pH, agitation) for a specific duration.
-
-
Product Isolation and Purification:
-
Separate the cells from the reaction medium by centrifugation.
-
Extract the this compound from the supernatant.
-
Purify the product using chromatographic techniques.
-
Visualizations
Caption: Chemical synthesis workflow for this compound.
Caption: Troubleshooting logic for low synthesis yield.
Caption: Enzymatic cascade for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. ES2393600T3 - Method of synthesis of amino-9-nonanoic acid or its esters from unsaturated natural fatty acids - Google Patents [patents.google.com]
- 3. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8450509B2 - Method for synthesising this compound or the esters thereof from natural unsaturated fatty acids - Google Patents [patents.google.com]
Technical Support Center: Polymerization of 9-Aminononanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 9-aminononanoic acid to synthesize nylon-9.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected reactions during the melt polymerization of this compound?
The primary reaction is a step-growth polycondensation. The amino group of one monomer reacts with the carboxylic acid group of another, forming an amide bond and eliminating a molecule of water. This process repeats to form long polyamide chains, resulting in nylon-9. One method to produce high molecular weight nylon-9 involves heating this compound under atmospheric pressure.[1]
Q2: What are the potential side reactions that can occur during the polymerization of this compound?
Several side reactions can compete with the desired polymerization, potentially affecting the molecular weight, color, and overall properties of the final nylon-9 product. These include:
-
Intramolecular Cyclization: this compound can undergo an intramolecular reaction to form a cyclic amide, known as a lactam. This reaction is a significant competing pathway to the intermolecular polymerization.
-
Thermal Degradation: At the high temperatures required for melt polymerization, the polyamide chains can undergo degradation. This can involve the cleavage of the C-N bond in the amide group, leading to chain scission and the formation of volatile products such as carbon dioxide, carbon monoxide, water, and hydrocarbons.[2][3]
-
Thermo-oxidative Degradation and Discoloration: In the presence of oxygen, thermo-oxidative degradation can occur at high temperatures. This process is often the cause of discoloration (yellowing or browning) in the final polymer.
-
Cross-linking: Thermal degradation can also lead to cross-linking between polymer chains, which can result in gel formation and a decrease in the material's processability.
Troubleshooting Guides
This section addresses common issues encountered during the polymerization of this compound.
Issue 1: Low Molecular Weight of the Final Polymer
Symptoms: The resulting nylon-9 is brittle, has poor mechanical properties, and a lower than expected viscosity.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: Ensure the polymerization is carried out for a sufficient duration to allow for the build-up of high molecular weight chains. - Optimize Temperature: While high temperatures are necessary, they should be carefully controlled to promote polymerization without excessive degradation. The optimal temperature profile should be determined experimentally. |
| Presence of Impurities | - Monomer Purity: Use high-purity this compound. Impurities can act as chain terminators. - Water Content: While water is a byproduct, excess initial water can shift the equilibrium towards the monomer, hindering polymerization. Ensure the monomer is dry before starting the reaction. |
| Intramolecular Cyclization | - Reaction Conditions: Favor conditions that promote intermolecular reactions. Higher monomer concentrations and specific catalysts can sometimes favor polymerization over cyclization. |
| Stoichiometric Imbalance (if using co-monomers) | - Precise Measurement: Ensure a precise 1:1 molar ratio if a diacid or diamine is used in conjunction with the this compound. |
Issue 2: Discoloration of the Polymer
Symptoms: The final nylon-9 product is yellow or brown instead of the desired off-white color.
| Possible Cause | Suggested Solution |
| Thermo-oxidative Degradation | - Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Antioxidants: Consider the addition of small amounts of antioxidants to the reaction mixture. |
| Reaction Temperature Too High | - Temperature Control: Avoid excessive temperatures that can accelerate degradation reactions leading to color formation. |
| Impurities in Monomer | - Monomer Purification: Purify the this compound to remove any impurities that may contribute to color formation at high temperatures. |
Issue 3: Gel Formation in the Reactor
Symptoms: The polymer melt becomes insoluble and difficult to stir or process due to the formation of cross-linked particles.
| Possible Cause | Suggested Solution |
| Excessive Cross-linking | - Lower Reaction Temperature: High temperatures can promote side reactions that lead to cross-linking. - Reduce Reaction Time: Prolonged exposure to high temperatures can increase the extent of cross-linking. |
| Local Overheating | - Efficient Stirring: Ensure uniform heating of the reaction mixture to prevent localized hot spots where degradation and cross-linking can initiate. |
Experimental Protocols
Key Experiment: Melt Polymerization of this compound
This protocol describes a general procedure for the melt polymerization of this compound to produce nylon-9.
Materials:
-
High-purity this compound
-
Polymerization reactor equipped with a mechanical stirrer, nitrogen/vacuum inlet, and a condenser.
Procedure:
-
Charging the Reactor: Place the desired amount of this compound into the polymerization reactor.
-
Inerting the System: Purge the reactor with dry, oxygen-free nitrogen for at least 30 minutes to remove any residual air. Maintain a slow, continuous flow of nitrogen throughout the initial heating phase.
-
Heating and Melting: Begin heating the reactor with continuous stirring. Gradually increase the temperature to the melting point of the monomer.
-
Polycondensation: Once the monomer is molten, continue to heat the mixture to the desired polymerization temperature (typically in the range of 220-260°C). Water will begin to evolve as a byproduct of the condensation reaction and can be collected in the condenser.
-
Vacuum Application (Optional but Recommended for High Molecular Weight): After the initial stage of polymerization under nitrogen, a vacuum can be applied to facilitate the removal of water and drive the equilibrium towards the formation of higher molecular weight polymer. The vacuum should be applied gradually to avoid excessive foaming.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by measuring the torque on the stirrer (which increases with the melt viscosity and molecular weight) or by taking samples for analysis (e.g., solution viscosity).
-
Termination and Extrusion: Once the desired molecular weight is achieved, the reaction is stopped by cooling the reactor. The molten polymer can then be extruded into strands, cooled, and pelletized.
Visualizations
Caption: Experimental workflow for the melt polymerization of this compound.
Caption: Competing reactions in the synthesis of Nylon-9.
References
Technical Support Center: Optimization of Reductive Amination for 9-Aminononanoic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 9-aminononanoic acid via reductive amination of 9-oxononanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common reducing agent for the reductive amination of 9-oxononanoic acid, and why?
A1: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB) is a widely preferred reducing agent for this transformation. Its popularity stems from its mildness and remarkable selectivity for reducing the intermediate imine in the presence of the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct (9-hydroxynonanoic acid).[1][2] Unlike stronger reducing agents like sodium borohydride (B1222165), STAB is less likely to reduce the aldehyde directly.[3][4] It is also a safer alternative to sodium cyanoborohydride (NaBH₃CN), which can generate toxic cyanide byproducts.
Q2: I am observing a significant amount of 9-hydroxynonanoic acid in my reaction mixture. What are the likely causes and how can I prevent this?
A2: The formation of 9-hydroxynonanoic acid indicates that the reduction of the starting aldehyde (9-oxononanoic acid) is competing with the reduction of the desired imine intermediate. This can be caused by several factors:
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Premature addition of the reducing agent: If the imine has not had sufficient time to form, the reducing agent will act on the more abundant aldehyde.
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Moisture in the reaction: Sodium triacetoxyborohydride is sensitive to water, which can lead to its decomposition and a decrease in selectivity.
-
Inappropriate solvent: Protic solvents like methanol (B129727) are generally not recommended as they can react with STAB and promote aldehyde reduction.
To minimize this side product, consider the following:
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Pre-formation of the imine: Allow the 9-oxononanoic acid and the ammonia (B1221849) source (e.g., ammonium (B1175870) acetate (B1210297), aqueous ammonia) to stir together for a period (e.g., 15-60 minutes) before adding the sodium triacetoxyborohydride.
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Use of an acid catalyst: For less reactive carbonyls, a catalytic amount of a weak acid like acetic acid can accelerate imine formation. However, for aldehydes, this is often not necessary.
-
Ensure anhydrous conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: My reaction is showing low conversion of the starting material. What are the potential reasons and troubleshooting steps?
A3: Low conversion can be attributed to several factors:
-
Degraded reducing agent: Sodium triacetoxyborohydride is hygroscopic and can lose its potency if not stored properly. Using a fresh batch of the reagent is recommended.
-
Insufficient equivalents of reagents: Ensure the stoichiometry of the amine source and the reducing agent is appropriate. An excess of the reducing agent is typically used.
-
Steric hindrance: While less of a concern for a linear aldehyde like 9-oxononanoic acid, significant steric bulk on the amine or carbonyl can slow down the reaction.
-
Low reaction temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate.
Troubleshooting Steps:
-
Verify reagent quality: Use freshly opened or properly stored sodium triacetoxyborohydride.
-
Optimize stoichiometry: You may need to increase the equivalents of the amine source and/or the reducing agent.
-
Increase reaction time or temperature: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration, or consider a modest increase in temperature.
Q4: How can I minimize the formation of dialkylation or other amine-related side products?
A4: While the primary amine product, this compound, is less prone to over-alkylation in this specific reaction, it is a common issue in other reductive aminations. To control this, stoichiometry is key. Using a controlled amount of the ammonia source can help prevent the formation of secondary amines. In cases where a primary amine is reacted with an aldehyde, using the amine as the limiting reagent can minimize the formation of tertiary amines.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the synthesis of this compound via reductive amination.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Conversion | 1. Decomposed or low-purity reducing agent (STAB).2. Insufficient equivalents of reducing agent or amine.3. Reaction time is too short or temperature is too low.4. Poor quality of starting 9-oxononanoic acid. | 1. Use a fresh, unopened container of STAB or an alternative reducing agent.2. Increase the equivalents of STAB (typically 1.2-1.5 eq) and the amine source.3. Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. A slight increase in temperature may be beneficial.4. Purify the starting material if necessary. |
| Significant Formation of 9-Hydroxynonanoic Acid | 1. Rate of aldehyde reduction is competing with imine reduction.2. Imine formation is slow.3. Use of a protic solvent. | 1. Allow the 9-oxononanoic acid and amine source to pre-mix before adding STAB.2. A catalytic amount of acetic acid can be added to accelerate imine formation, though it's often not needed for aldehydes.3. Use an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). |
| Formation of Over-Alkylated Byproducts | The primary amine product is reacting further with the starting aldehyde. | 1. Adjust the stoichiometry; ensure the aldehyde is the limiting reagent if this becomes an issue.2. Consider a stepwise procedure: form the imine first, then reduce. |
| Complex Mixture of Products | Multiple side reactions are occurring. | 1. Re-evaluate the reaction conditions (solvent, temperature, stoichiometry).2. Ensure the purity of all starting materials.3. Simplify the procedure by adopting a stepwise approach. |
| Difficulty in Product Purification | Boron-containing byproducts are co-eluting with the product. | 1. Perform an aqueous workup with a mild base like sodium bicarbonate to quench the reaction and remove most boron salts.2. Consider a liquid-liquid extraction to separate the product.3. If necessary, explore alternative purification techniques like crystallization or ion-exchange chromatography. |
Experimental Protocols
Protocol 1: Direct Reductive Amination of 9-Oxononanoic Acid using Sodium Triacetoxyborohydride
This one-pot procedure is generally effective for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 9-oxononanoic acid (1.0 eq) and ammonium acetate (1.5 - 2.0 eq) in an anhydrous aprotic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using a suitable analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 24 hours.
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. The layers may be difficult to separate due to the amphiphilic nature of the product. Acidifying the aqueous layer to a low pH (e.g., pH 2-3) with HCl can help in extracting the product into an organic solvent if it's in its protonated form, or adjusting to a basic pH to extract into an aqueous layer. Alternatively, evaporation of the solvent and purification by chromatography may be necessary.
-
Purification: The crude product can be purified by techniques such as crystallization or column chromatography.
Protocol 2: Stepwise Reductive Amination
This method can offer better control and may be beneficial if the formation of byproducts is a significant issue.
-
Imine Formation: Dissolve 9-oxononanoic acid (1.0 eq) and the ammonia source (e.g., ammonium acetate, 1.1 eq) in a suitable solvent like methanol. Stir the mixture at room temperature. The formation of the imine can be monitored, and water can be removed using a dehydrating agent like magnesium sulfate (B86663) or by azeotropic distillation if the solvent allows.
-
Reduction: After confirming imine formation, cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) in portions.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the reductive amination of 9-oxononanoic acid.
Caption: Reaction pathway for the reductive amination of 9-oxononanoic acid.
References
Preventing degradation of 9-Aminononanoic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 9-Aminononanoic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: this compound is susceptible to degradation from exposure to air (oxidation) and light (photodegradation).[1][2] Elevated temperatures and humidity can also accelerate these degradation processes.
Q2: What are the visual signs of this compound degradation?
A2: A noticeable change in the appearance of the solid powder, such as discoloration from white to tan or yellow, can indicate degradation.[1] Any clumping or change in texture may also suggest exposure to moisture.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a tightly closed container, under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept in a cool and dry place.[1][2] Refrigeration is often recommended.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A stability-indicating HPLC method is the most common approach for quantifying the parent compound and detecting any degradation products.
Q5: What are the likely degradation products of this compound?
A5: Based on the structure of this compound, likely degradation products could include the corresponding aldehyde (9-oxononanoic acid) or carboxylic acid from oxidative deamination, as well as smaller chain fragments resulting from further oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of Solid | Exposure to air and/or light. | Discard the product if significant discoloration is observed. For future prevention, store the compound under an inert atmosphere in an amber vial or a container wrapped in aluminum foil, and keep it in a desiccator.[1][2] |
| Inconsistent Experimental Results | Degradation of the this compound stock solution. | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, it should be kept at a low temperature (2-8°C or -20°C), protected from light, and used within a short period. Perform a purity check on the stock solution if it has been stored for an extended time. |
| Appearance of New Peaks in HPLC Chromatogram | Chemical degradation of the compound. | Conduct a forced degradation study to identify potential degradation products. This will help in confirming if the new peaks correspond to degradants and will aid in the development of a stability-indicating analytical method. |
| Poor Solubility | Potential degradation or presence of impurities. | Assess the purity of the material. If impurities are detected, purification by recrystallization may be necessary. Ensure the appropriate solvent is being used for dissolution. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general approach for developing a stability-indicating HPLC method.
1. Instrumentation and Columns:
-
HPLC system with a UV detector or a mass spectrometer.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
A gradient elution is typically required to separate the polar this compound from less polar degradation products.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
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A starting gradient could be 5% B, ramping to 95% B over 20-30 minutes.
3. Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).
4. Analysis:
-
Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 210 nm, as amino acids have low UV absorbance) or by mass spectrometry.
-
The retention time of the main peak should be consistent, and the appearance of any new peaks may indicate the presence of impurities or degradation products.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and heat at 60-80°C for a specified time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified time.
-
Photodegradation: Expose the solid compound or a solution to UV light (e.g., 254 nm or 365 nm) for a specified time.
3. Sample Analysis:
-
After exposure to the stress conditions, neutralize the acidic and basic samples.
-
Analyze all samples by the developed HPLC method to observe the extent of degradation and the formation of degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Enzymatic Synthesis of 9-Oxononanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the enzymatic synthesis of 9-oxononanoic acid.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Question: My reaction has produced very little or no 9-oxononanoic acid. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product formation can stem from several factors related to enzyme activity, substrate quality, or reaction conditions. Follow these steps to diagnose the issue:
-
Verify Enzyme Activity:
-
Individual Enzyme Assays: Test the activity of each enzyme (e.g., lipoxygenase, hydroperoxide lyase, alcohol dehydrogenase) separately using a known substrate to ensure they are active.
-
Enzyme Purity: Crude enzyme extracts can contain interfering proteins that may degrade your product.[1] Using purified enzymes, particularly for the hydroperoxide lyase (HPL) step, is recommended to prevent side reactions.[1]
-
-
Check Substrate and Cofactors:
-
Substrate Quality: Use high-purity linoleic acid or 9-hydroxynonanoic acid. The presence of impurities can inhibit the enzymes.
-
Oxygen Availability: The initial lipoxygenase (LOX) step requires molecular oxygen.[1] Ensure adequate aeration or oxygen supply, especially in scaled-up reactions.
-
-
Optimize Reaction Conditions:
-
pH: The optimal pH for the enzymes in the cascade may differ. For the LOX/HPL cascade, LOX often prefers a slightly basic pH, while HPL may have a slightly acidic optimum.[1] Consider a two-step reaction with pH adjustment between the enzymatic steps.
-
Temperature: Ensure the reaction is carried out at the optimal temperature for each enzyme. Enzyme stability and activity are highly temperature-dependent.
-
Issue 2: Yield Decreases with Reaction Time
Question: I observe initial product formation, but the yield of 9-oxononanoic acid decreases over time. What is causing this product loss?
Answer: This issue often points to product degradation or instability of reaction intermediates.
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Product Reactivity: The aldehyde group in 9-oxononanoic acid is reactive and can participate in side reactions.
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Intermediate Instability: The hydroperoxide intermediate (9S-HPODE) formed by lipoxygenase is unstable and can be converted to byproducts.
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Rapid Reaction and Extraction: The hydroperoxide lyase (HPL) reaction is very fast.[1] To minimize degradation, it is crucial to terminate the HPL reaction and extract the product quickly. In one study, a high yield was obtained with rapid extraction after just one minute of the HPL reaction.
Experimental Protocol: Two-Step Enzymatic Synthesis of 9-Oxononanoic Acid from Linoleic Acid
This protocol is based on a successive enzyme addition strategy which has been shown to improve yields.
-
Step 1: Lipoxygenase (LOX) Reaction
-
Reaction Mixture: Prepare a buffered solution (e.g., phosphate (B84403) buffer, pH 7.5-8.0) containing linoleic acid.
-
Enzyme Addition: Add 9S-lipoxygenase (e.g., from Solanum tuberosum) to the reaction mixture.
-
Incubation: Incubate at the optimal temperature for the LOX (e.g., 25°C) with constant stirring and aeration to ensure sufficient oxygen supply.
-
Monitoring: Monitor the formation of the 9S-hydroperoxyoctadecadienoic acid (9S-HPODE) intermediate using an appropriate analytical method (e.g., HPLC).
-
-
Step 2: Hydroperoxide Lyase (HPL) Reaction
-
pH Adjustment: Once the LOX reaction is complete, adjust the pH of the reaction mixture to the optimum for HPL (e.g., pH 6.5-7.0).
-
Enzyme Addition: Add 9/13-hydroperoxide lyase (e.g., from Cucumis melo).
-
Incubation: Incubate for a short period (e.g., 1-10 minutes) at the optimal temperature for HPL.
-
Reaction Termination & Extraction: Promptly stop the reaction (e.g., by adding a quenching agent or acidifying) and extract the 9-oxononanoic acid using an organic solvent.
-
Issue 3: Yield Decreases at High Substrate Concentrations
Question: When I try to scale up the reaction by increasing the initial substrate concentration, my product yield drops significantly. What is the reason for this?
Answer: This is a classic sign of substrate inhibition, a common phenomenon in enzyme kinetics. High concentrations of linoleic acid can inhibit the activity of hydroperoxide lyase.
Troubleshooting Strategies:
-
Fed-Batch Substrate Addition: Instead of adding all the linoleic acid at the beginning, implement a fed-batch strategy where the substrate is added incrementally over time. This maintains a lower, non-inhibitory substrate concentration.
-
Optimize Enzyme-to-Substrate Ratio: As you increase the substrate concentration, a proportional increase in the amount of HPL may be necessary to maintain an optimal ratio and avoid inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the recommended order of enzyme addition in a one-pot synthesis?
A1: For the conversion of linoleic acid to 9-oxononanoic acid, a successive (or consecutive) addition of enzymes is recommended. First, add the lipoxygenase and allow it to convert the linoleic acid to the hydroperoxide intermediate. Then, add the hydroperoxide lyase to cleave the intermediate to form 9-oxononanoic acid. This approach prevents the product from being present during the entire reaction time, thus reducing its exposure to conditions that may cause degradation or isomerization. A study reported a yield of 73% with this successive method.
Q2: Can I use whole-cell biocatalysts for this synthesis?
A2: Yes, whole-cell biocatalysis is a viable approach. For the conversion of 9-hydroxynonanoic acid to 1,9-nonanedioic acid (azelaic acid), which involves the oxidation of 9-oxononanoic acid as an intermediate, recombinant Corynebacterium glutamicum expressing alcohol/aldehyde dehydrogenases has been successfully used. This approach can be advantageous as it can simplify enzyme purification and cofactor regeneration.
Q3: How can I improve the operational stability of the enzymes?
A3: Enzyme immobilization is a common and effective strategy to improve stability and reusability. Enzymes can be immobilized on various supports, such as silica (B1680970) gel or polymer beads. This can enhance their stability against changes in temperature and pH. Additionally, the use of soluble additives or chemical modifications can also improve enzyme stability.
Q4: What are the main byproducts in the synthesis of 9-oxononanoic acid from linoleic acid?
A4: In the enzymatic cascade using lipoxygenase and hydroperoxide lyase, "green leaf volatiles" are common byproducts. These are typically C6 or C9 aldehydes and alcohols that arise from the cleavage of the fatty acid hydroperoxides.
Data Summary
Table 1: Reported Yields for Enzymatic Synthesis of 9-Oxononanoic Acid and Related Compounds.
| Starting Substrate | Enzyme System | Product | Reported Yield | Reference |
| Linoleic Acid | 9S-Lipoxygenase & 9/13-Hydroperoxide Lyase (successive) | 9-Oxononanoic Acid | 73% | |
| 9-Hydroxynonanoic Acid | Recombinant C. glutamicum (Alcohol/Aldehyde Dehydrogenases) | 1,9-Nonanedioic Acid | 80% (16mM from 20mM) | |
| Oleic Acid | Multi-enzyme cascade in E. coli | 9-Aminononanoic Acid (via 9-oxononanoic acid) | 54% (isolated) |
Visual Guides
Caption: Enzymatic cascade for 9-oxononanoic acid synthesis.
Caption: Troubleshooting workflow for low yields.
References
Technical Support Center: Optimizing Reaction Conditions for Modifying Amino Groups in Amino acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for modifying amino groups in amino acids.
Section 1: Troubleshooting Guides
This section addresses specific issues that may be encountered during the modification of amino groups.
1.1 Incomplete Protection of the Amino Group (Boc or Fmoc)
Problem: The reaction to protect the α-amino group of the amino acid with a tert-Butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) group is not going to completion, resulting in a low yield of the desired protected amino acid.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Reagent | Ensure the protecting group reagent (e.g., Boc-anhydride, Fmoc-OSu) is used in a sufficient stoichiometric excess.[1] |
| Poor Reagent Quality | Use fresh, high-quality protecting group reagents. Older reagents can degrade, leading to lower reactivity. |
| Inappropriate Solvent | Ensure the amino acid is fully dissolved in the chosen solvent. For Fmoc protection, polar aprotic solvents like N,N-dimethylformamide (DMF) are common.[2] For Boc protection, solvents like water, THF, or acetonitrile (B52724) are often used.[3] |
| Incorrect pH | The reaction pH is critical. For Fmoc protection, basic conditions (e.g., using sodium carbonate) are required.[4] For Boc protection, the reaction is also typically performed in the presence of a base.[3] |
| Steric Hindrance | For sterically hindered amino acids, reaction times may need to be extended, or the reaction temperature may need to be carefully increased. |
| Poor Resin Swelling (Solid-Phase) | In solid-phase peptide synthesis (SPPS), ensure the resin is adequately swollen in the reaction solvent to allow reagent access. |
Troubleshooting Workflow for Incomplete Protection:
References
Technical Support Center: Scaling Up 9-Aminononanoic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 9-aminononanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound suitable for scaling up?
A1: The most common industrial-scale synthesis of this compound originates from oleic acid, which is first converted to azelaic acid and pelargonic acid. The primary methods for this conversion are ozonolysis and chemo-enzymatic oxidation.[1][2] Azelaic acid can then be converted to this compound through various methods, including a Hofmann rearrangement of azelaic acid monoamide. An alternative route involves the reductive amination of 9-oxononanoic acid.
Q2: What are the main challenges encountered when scaling up this compound production?
A2: Key challenges include:
-
Reaction Control: Managing exothermic reactions, especially during oxidation steps, to prevent runaway reactions and byproduct formation.
-
Catalyst Management: Ensuring efficient mixing and preventing deactivation of catalysts, particularly in heterogeneous catalysis.
-
Product Purification: Developing efficient and scalable methods for separating this compound from starting materials, byproducts, and solvents.[1]
-
Solvent Handling and Recovery: Managing large volumes of solvents, which poses both economic and environmental challenges.
-
Material Handling: Ensuring consistent quality of raw materials and efficient handling of intermediates and the final product.
Q3: What are the critical process parameters to monitor during scale-up?
A3: Critical parameters to monitor include:
-
Temperature: Precise temperature control is crucial for reaction kinetics and to minimize side reactions.
-
Pressure: Important for reactions involving gases, such as hydrogenation or amination.
-
pH: Needs to be controlled, especially during workup and purification steps, to ensure the product is in the desired form (e.g., free amino acid vs. salt).
-
Agitation/Mixing: Adequate mixing is essential for mass and heat transfer, especially in multiphase reaction systems.
-
Concentration of Reactants: Maintaining the optimal stoichiometric ratios is key to maximizing yield and minimizing unreacted starting materials.
Q4: What analytical techniques are recommended for monitoring reaction progress and product purity?
A4: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): For quantifying the concentration of this compound and key impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile byproducts.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of starting material functional groups and the appearance of product functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and key intermediates.
-
Titration: A simple method to determine the concentration of acidic or basic species in the reaction mixture.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Verify the reaction temperature and pressure are within the optimal range. - Check the quality and activity of the catalyst. - Ensure proper mixing to overcome mass transfer limitations. |
| Side reactions/byproduct formation | - Optimize reaction conditions (temperature, pressure, catalyst loading) to favor the desired reaction pathway. - Analyze for common byproducts (e.g., dicarboxylic acids, over-aminated products) to understand competing reactions. |
| Product degradation | - Assess the stability of this compound under the reaction and workup conditions. - Consider performing the reaction under an inert atmosphere if oxidation is a concern. |
| Losses during workup and purification | - Optimize extraction and crystallization solvents and conditions to minimize product loss to the mother liquor. - Ensure the pH is adjusted correctly during extraction to maximize the recovery of the amino acid. |
Problem 2: Poor Product Purity/Presence of Impurities
| Potential Cause | Troubleshooting Step |
| Unreacted starting materials | - Increase reaction time or temperature (within stable limits). - Increase catalyst loading or use a more active catalyst. |
| Formation of colored impurities | - Identify the source of color (e.g., catalyst degradation, side reactions). - Employ a purification step such as activated carbon treatment. |
| Incomplete removal of byproducts | - Optimize the crystallization process (solvent, temperature profile) for selective precipitation of this compound.[1] - Consider an additional purification step, such as ion-exchange chromatography. |
| Residual solvent | - Optimize drying conditions (temperature, vacuum) to effectively remove residual solvents. |
Problem 3: Difficulties with Product Isolation and Crystallization
| Potential Cause | Troubleshooting Step |
| Product "oiling out" instead of crystallizing | - Adjust the solvent system; a mixture of a good solvent and a poor anti-solvent can promote crystallization. - Control the cooling rate; slow cooling often leads to better crystal formation. |
| Formation of very fine crystals, difficult to filter | - Optimize the crystallization conditions to promote the growth of larger crystals (e.g., slower cooling, seeding). - Evaluate different filtration methods or filter media. |
| Product is hygroscopic and difficult to handle | - Handle the product in a low-humidity environment (e.g., glove box with dry air or nitrogen). - Store the final product in a tightly sealed container with a desiccant. |
Data Presentation
Table 1: Comparison of Key Parameters for Different Synthesis Routes
| Parameter | Ozonolysis Route | Chemo-enzymatic Route |
| Starting Material | Oleic Acid | Oleic Acid |
| Key Reagents | Ozone, Oxidizing agents | Lipase (B570770), Peroxides |
| Typical Yield | 60-80% | 40-60% |
| Operating Temperature | -78°C to 100°C | 30-60°C |
| Key Byproducts | Pelargonic acid, short-chain dicarboxylic acids | Dihydroxystearic acid |
| Scalability Concerns | Handling of explosive ozonides, complex workup | Enzyme stability and cost, slower reaction rates |
Experimental Protocols
Protocol 1: Synthesis of Azelaic Acid from Oleic Acid via Chemo-Enzymatic Oxidation
This protocol is a conceptual summary based on literature descriptions.[2]
-
Enzymatic Epoxidation:
-
Charge a reactor with oleic acid and a suitable solvent (e.g., acetonitrile).
-
Add an immobilized lipase (e.g., Novozym 435).
-
Slowly add hydrogen peroxide (35% solution) while maintaining the temperature at 50°C.
-
Monitor the reaction for the formation of 9,10-epoxystearic acid.
-
-
Hydrolysis to Diol:
-
Upon completion of the epoxidation, add a dilute acid catalyst (e.g., sulfuric acid) to the reaction mixture.
-
Stir at room temperature to facilitate the hydrolysis of the epoxide to 9,10-dihydroxystearic acid.
-
The diol product will precipitate from the solution and can be isolated by filtration.
-
-
Oxidative Cleavage:
-
Suspend the isolated 9,10-dihydroxystearic acid in a suitable solvent (e.g., toluene).
-
Add a catalytic system, for example, based on an iron salt and TEMPO.
-
Heat the mixture to 100°C and bubble air or oxygen through the reaction.
-
After the oxidation is complete, add hydrogen peroxide to cleave the resulting diketone into azelaic acid and pelargonic acid.
-
-
Purification:
-
Cool the reaction mixture and add water. Azelaic acid will preferentially crystallize from the aqueous phase upon cooling.
-
Filter the crude azelaic acid and recrystallize from hot water to achieve high purity.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Enhancing Whole-Cell Biocatalysis for C9 Chemical Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing whole-cell biocatalysis for the production of C9 chemicals.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using whole-cell biocatalysis for producing C9 chemicals?
A1: Whole-cell biocatalysis offers several distinct advantages over traditional chemical synthesis and the use of isolated enzymes. The cellular environment protects enzymes from harsh reaction conditions, and the host cell can intrinsically regenerate essential and expensive cofactors like NAD(P)H and ATP, which simplifies the process and reduces costs.[1][2][3][4] Furthermore, whole-cell systems can perform complex, multi-step reactions in a single vessel, increasing overall efficiency.[3] For certain products, this biotechnological approach allows them to be labeled as "natural," which can significantly increase their market value.[5]
Q2: My whole-cell biocatalysis reaction for a C9 chemical has a low yield. What are the common causes?
A2: Low yields in whole-cell biocatalysis can stem from several factors. Common issues include:
-
Mass transfer limitations: The cell membrane can act as a barrier, limiting the transport of the C9 substrate into the cell and the product out of the cell.[5]
-
Substrate and/or product toxicity: High concentrations of either the substrate or the C9 product can be toxic to the host microorganism, inhibiting cell growth and enzymatic activity.
-
Inefficient cofactor regeneration: If the demand for cofactors like NADPH exceeds the cell's regenerative capacity, the overall reaction rate will decrease.[6]
-
Formation of inhibitory by-products: The host cell's native metabolic pathways may produce by-products that inhibit the desired biocatalytic reaction.
-
Low expression or activity of the key enzyme(s): The enzyme responsible for the C9 chemical synthesis may not be expressed at high enough levels or may have intrinsically low catalytic activity.
Q3: How can I improve the transport of my C9 substrate into the host cells?
A3: Enhancing substrate uptake is crucial for improving reaction efficiency. Several strategies can be employed:
-
Cell permeabilization: Treating cells with chemical agents (e.g., detergents like Triton X-100, organic solvents like toluene) or physical methods (e.g., temperature shock) can increase membrane permeability.[5] However, these methods must be optimized to avoid excessive cell damage.
-
Membrane engineering: Genetically modifying the cell's outer membrane structure, for instance by altering lipopolysaccharides or lipoproteins, can significantly increase permeability for specific substrates.[7]
-
Expression of transporter proteins: Introducing specific transporter proteins into the host cell membrane can facilitate the active transport of the C9 substrate into the cell.
Q4: What strategies can be used to mitigate substrate and product toxicity?
A4: Reducing the toxic effects of substrates and products is essential for maintaining catalyst stability and productivity.
-
Biphasic systems: Using a two-phase system, typically an aqueous phase containing the whole-cell catalyst and an organic phase, can help to partition the toxic substrate and/or product out of the aqueous phase, thereby reducing their concentration around the cells.[8][9][10]
-
In situ product removal: Implementing techniques to continuously remove the C9 product from the reaction mixture as it is formed can prevent its accumulation to toxic levels.
-
Metabolic engineering: Modifying the host's metabolic pathways to enhance its tolerance to the toxic compounds can be an effective long-term solution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low product titer | Mass transfer limitation | - Optimize cell permeabilization protocol (see Experimental Protocols).- Engineer the cell membrane to increase permeability.[7]- Co-express specific membrane transporter proteins. |
| Substrate/product toxicity | - Implement a biphasic reaction system to sequester toxic compounds.[8][9][10]- Investigate in situ product removal techniques.- Screen for or engineer more tolerant host strains. | |
| Insufficient cofactor regeneration | - Overexpress enzymes involved in the cofactor regeneration pathway (see Experimental Protocols and diagrams).[6][11]- Provide a co-substrate for cofactor regeneration (e.g., glucose).[11] | |
| Formation of unwanted by-products | Competing metabolic pathways | - Use metabolic engineering to knock out genes responsible for competing pathways.- Optimize reaction conditions (e.g., pH, temperature) to favor the desired reaction. |
| Loss of catalytic activity over time | Enzyme instability | - Immobilize the whole-cell biocatalyst.- Use protein engineering to improve the stability of the key enzyme(s). |
| Cell viability issues | - Optimize reaction conditions to be milder.- Ensure adequate nutrient supply if using growing cells. |
Quantitative Data Summary
| Product | Biocatalyst | Titer (g/L) | Productivity (g/L/h) | Key Strategy |
| N-acetylneuraminic acid (Neu5Ac) | Recombinant E. coli | 74.2 | 6.2 | Co-expression of key enzymes |
| 2-phenylethanol (2-PE) | - | 20.4–26.5 | 0.3 | - |
| 1-naphthol (B170400) | E. coli expressing TOM-Green | 1.43 | 0.55 g/g (dry weight) cells | Biphasic system with lauryl acetate[9][10] |
| Shikimic Acid | Recombinant E. coli | 81.6 | 40.8 | Co-expression of glucose dehydrogenase for NADPH regeneration[6] |
Experimental Protocols
Protocol 1: Chemical Permeabilization of E. coli Cells
This protocol provides a general method for permeabilizing E. coli cells to improve substrate uptake.
Materials:
-
E. coli cells expressing the desired biocatalyst
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (0.5% v/v in PBS)
-
Centrifuge
-
Microcentrifuge tubes
Procedure:
-
Harvest the E. coli cells from the culture medium by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with cold PBS to remove any remaining media components.
-
Resuspend the cell pellet in 1 mL of 0.5% Triton X-100 in PBS.
-
Incubate the cell suspension at room temperature for 15 minutes with gentle agitation.[12]
-
Centrifuge the cells at 5,000 x g for 10 minutes and discard the supernatant containing the permeabilization agent.
-
Wash the permeabilized cells three times with PBS to remove any residual Triton X-100.
-
The permeabilized cells are now ready for use in the biocatalytic reaction.
Note: The optimal concentration of the permeabilizing agent and the incubation time may need to be optimized for different C9 substrates and host strains.
Protocol 2: Whole-Cell Cofactor (NADPH) Regeneration
This protocol describes a method for enhancing NADPH regeneration in E. coli by co-expressing a glucose dehydrogenase (GDH).
Materials:
-
E. coli strain engineered to express the C9 chemical production pathway.
-
Expression vector containing the gene for a NADP+-dependent glucose dehydrogenase (e.g., from Bacillus megaterium).
-
Competent E. coli cells.
-
Standard molecular biology reagents for cloning and transformation.
-
Growth media supplemented with glucose.
Procedure:
-
Clone the gene encoding the NADP+-dependent glucose dehydrogenase into a suitable expression vector that is compatible with the plasmid containing the C9 production pathway.
-
Transform the engineered E. coli strain with the glucose dehydrogenase expression vector.
-
Select for transformants on appropriate antibiotic-containing plates.
-
Cultivate the dual-plasmid E. coli strain in a suitable growth medium.
-
Induce the expression of both the C9 pathway enzymes and the glucose dehydrogenase.
-
Perform the whole-cell biocatalysis reaction in a medium containing glucose as a co-substrate for NADPH regeneration.[11] The GDH will oxidize glucose to gluconolactone, concomitantly reducing NADP+ to NADPH.
Visualizations
Caption: A general experimental workflow for developing and optimizing whole-cell biocatalysis.
Caption: A simplified metabolic pathway for C9 precursor synthesis with integrated cofactor regeneration.
References
- 1. Cofactor Regeneration Using Permeabilized Escherichia coli Expressing NAD(P)+-Dependent Glycerol-3-Phosphate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 3. Whole cell biocatalysts: essential workers from Nature to the industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole cell biocatalysts: essential workers from Nature to the industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole-cell biocatalysts by design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Accelerating whole-cell biocatalysis by reducing outer membrane permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole Cells as Biocatalysts in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-Cell Biocatalysis for 1-Naphthol Production in Liquid-Liquid Biphasic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-cell biocatalysis for 1-naphthol production in liquid-liquid biphasic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fix, Perm, & Block | Thermo Fisher Scientific - TR [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Polymerization of 9-Aminononanoic Acid and Other Omega-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the polymerization performance of 9-aminononanoic acid with other common omega-amino acids, namely 6-aminocaproic acid, 11-aminoundecanoic acid, and 12-aminododecanoic acid/laurolactam. The data presented is intended to assist researchers in selecting the most suitable monomer for their specific polyamide synthesis needs, with a focus on applications in drug development and advanced materials.
Executive Summary
Omega-amino acids are bifunctional monomers that undergo polycondensation to form polyamides, commonly known as nylons. The length of the aliphatic chain in the omega-amino acid monomer significantly influences the polymerization process and the final properties of the resulting polymer. This guide focuses on this compound, the monomer for Nylon 9, and compares its polymerization characteristics with those of monomers for Nylon 6, Nylon 11, and Nylon 12.
Comparative Polymerization Data
The following table summarizes key quantitative data from experimental studies on the polymerization of various omega-amino acids. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
| Monomer | Resulting Polyamide | Polymerization Method | Monomer Conversion (%) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Melting Point (°C) |
| This compound | Nylon 9 | Melt Polycondensation | > 99[1] | > 40,000[1] | Not Reported | 210-215[2] |
| 6-Aminocaproic Acid / ε-Caprolactam | Nylon 6 | Hydrolytic Ring-Opening Polymerization | High (not specified) | 10,000[3] | Not Reported | 220 |
| 11-Aminoundecanoic Acid | Nylon 11 | Melt Polycondensation | High (not specified) | Not Reported | Not Reported | 190 |
| 12-Aminododecanoic Acid / Laurolactam | Nylon 12 | Hydrolytic Ring-Opening Polymerization | 94.4 - 99.5[4] | 5,000 - 22,866 | Not Reported | 179 |
Experimental Protocols
Detailed methodologies are crucial for reproducible polymerization results. Below are representative experimental protocols for the melt polycondensation of omega-amino acids.
General Melt Polycondensation Protocol for Omega-Amino Acids
This protocol provides a general framework for the melt polymerization of omega-amino acids like this compound and 11-aminoundecanoic acid.
Materials:
-
Omega-amino acid monomer (e.g., this compound)
-
Nitrogen gas (high purity)
-
Paraffin (B1166041) hydrocarbon (for specific methods)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Monomer Charging: The omega-amino acid monomer is charged into the reactor.
-
Inert Atmosphere: The reactor is purged with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. A constant, gentle flow of nitrogen is maintained throughout the initial heating phase.
-
Heating and Melting: The reactor is heated to a temperature above the melting point of the monomer. For this compound, this would be above its melting point.
-
Pre-polymerization: The temperature is gradually increased while stirring. Water, the byproduct of the condensation reaction, is continuously removed. This stage is typically carried out at atmospheric pressure.
-
Polycondensation under Vacuum: Once the evolution of water slows down, a vacuum is gradually applied to the system to facilitate the removal of the remaining water and drive the polymerization to completion, thereby increasing the molecular weight of the polymer. The temperature is maintained at a high level during this stage. For the polycondensation of this compound, the reaction can be conducted in a boiling paraffin hydrocarbon medium to efficiently remove water.
-
Polymer Discharge: After the desired reaction time, the viscous polymer melt is discharged from the reactor under nitrogen pressure and cooled.
Hydrolytic Ring-Opening Polymerization of Laurolactam (for Nylon 12)
This method is commonly used for the industrial production of Nylon 12.
Materials:
-
Laurolactam
-
Water (as initiator)
-
Acetic acid (as catalyst)
Equipment:
-
High-pressure polymerization reactor with temperature and pressure control.
Procedure:
-
Monomer Feed: A mixture of laurolactam, water, and acetic acid is fed into the reactor.
-
Ring Opening: The reactor is heated to a high temperature and pressure to initiate the hydrolytic ring-opening of the laurolactam, forming 12-aminododecanoic acid.
-
Polycondensation: The temperature and pressure are then adjusted to promote the polycondensation of the amino acid, with the removal of water.
-
Polymer Finishing: The final polymer is extruded, cooled, and pelletized.
Visualizing the Polymerization Process
The following diagrams illustrate the key workflows and relationships in the polymerization of omega-amino acids.
Caption: General workflow for the melt polycondensation of omega-amino acids.
Caption: Relationship between monomer chain length and key polymer properties.
Conclusion
This compound demonstrates excellent potential for producing high molecular weight Nylon 9 with high monomer conversion, particularly when using a melt polycondensation process that ensures efficient water removal. When compared to other common omega-amino acids, the resulting Nylon 9 exhibits a melting point that is intermediate between that of Nylon 6 and the longer-chain nylons like Nylon 11 and Nylon 12. This positions Nylon 9 as a material with a unique balance of thermal properties. The selection of a specific omega-amino acid for polymerization will ultimately depend on the desired final properties of the polyamide for a given application, with longer chain monomers generally yielding polymers with lower melting points and reduced water absorption. Further research into the detailed polymerization kinetics and optimization of reaction conditions for this compound will be beneficial for its broader application.
References
A Comparative Guide to Purity Validation of 9-Aminononanoic Acid: Titration vs. Spectroscopy
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical prerequisite for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of classical titration and modern spectroscopic methods for the validation of 9-Aminononanoic acid purity. Detailed experimental protocols, comparative data analysis, and a discussion of the relative merits of each technique are presented to assist in selecting the most appropriate method for your analytical needs.
This compound, a bifunctional molecule containing both a carboxylic acid and a primary amine group, presents a unique case for purity analysis. The presence of these two functional groups allows for purity determination through classical acid-base titration. Concurrently, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offer powerful alternatives for structural confirmation and quantification.
Comparative Analysis of Purity Determination Methods
The purity of a given batch of this compound can be assessed using distinct analytical approaches. While titration provides a quantitative measure of the total acidic and basic content, spectroscopic methods offer insights into the molecular structure and can detect impurities that may not be apparent through titration.
| Method | Principle | Information Provided | Advantages | Limitations |
| Potentiometric Titration | Neutralization reaction between the acidic (carboxyl) and basic (amino) groups of this compound and a strong base/acid titrant. | Quantitative purity based on the number of moles of titratable functional groups. | Cost-effective, simple instrumentation, high precision and accuracy when properly validated.[1][2][3] | Non-specific; does not identify the nature of impurities. Can be affected by the presence of other acidic or basic impurities. |
| Quantitative ¹H NMR (qNMR) | The intensity of a specific proton signal in the NMR spectrum is directly proportional to the number of those protons in the sample. By comparing the integral of a known proton signal from the analyte to that of a certified internal standard, the purity can be calculated.[4][5] | Absolute purity determination, structural confirmation, and identification and quantification of proton-containing impurities. | Highly specific, provides structural information, requires no analyte-specific reference standard for absolute quantification. | Requires expensive instrumentation and skilled operators. Sample preparation and parameter optimization are critical for accuracy. |
| FTIR Spectroscopy | Absorption of infrared radiation by the molecule's vibrational modes, providing a "fingerprint" spectrum characteristic of its functional groups. | Qualitative identification of functional groups (amine, carboxylic acid), and can be used for comparative analysis against a reference standard. | Rapid, non-destructive, and requires minimal sample preparation. Can be used to screen for conformity. | Primarily a qualitative technique; quantitative analysis for purity is less precise than titration or qNMR and often requires chemometric methods. |
Experimental Protocols
Potentiometric Titration of this compound
This protocol is adapted from general procedures for the titration of amino acids.
Materials:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
Procedure:
-
Accurately weigh approximately 200-300 mg of the this compound sample and dissolve it in 50 mL of deionized water in a 100 mL beaker.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
If the initial pH is above 7, first titrate with standardized 0.1 M HCl. Add the titrant in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition. Continue the titration until the pH drops to around 2.
-
Titrate the solution with standardized 0.1 M NaOH. Add the titrant in small increments, recording the pH after each addition. As the pH approaches the expected equivalence points, reduce the increment volume to get a more precise determination of the endpoint.
-
Continue the titration until the pH reaches approximately 12.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
Determine the two equivalence points from the titration curve. The first equivalence point corresponds to the neutralization of the carboxyl group, and the second corresponds to the protonation of the amino group.
-
Calculate the purity of the this compound based on the volume of titrant used to reach the equivalence points and the initial mass of the sample.
Quantitative ¹H NMR (qNMR) Spectroscopy of this compound
This protocol is based on general guidelines for qNMR analysis.
Materials:
-
This compound sample
-
A certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR spectrometer
-
High-precision analytical balance
-
NMR tubes
Procedure:
-
Accurately weigh a specific amount of the this compound sample and a certified internal standard into a vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using appropriate quantitative parameters, including a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons.
-
Process the spectrum, including phasing and baseline correction.
-
Integrate the well-resolved signals of both the this compound and the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P_standard = purity of the internal standard
-
FTIR Spectroscopy of this compound
This protocol outlines a general procedure for obtaining an FTIR spectrum.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
Procedure:
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small amount of the this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Clean the ATR crystal after the measurement.
-
Analyze the spectrum for characteristic absorption bands corresponding to the amine (N-H stretching and bending) and carboxylic acid (O-H and C=O stretching) functional groups.
-
Compare the obtained spectrum with a reference spectrum of high-purity this compound, if available, to identify any discrepancies that may indicate the presence of impurities.
Visualizing the Workflow
Logical Relationships in Method Selection
Conclusion and Recommendations
The choice of method for validating the purity of this compound depends on the specific requirements of the analysis.
-
Potentiometric titration is a reliable and cost-effective method for determining the overall purity of this compound, assuming that any impurities present are not acidic or basic in nature. It is well-suited for routine quality control where the impurity profile is known to be minimal.
-
Quantitative NMR (qNMR) is the recommended method for a comprehensive purity assessment. It not only provides an accurate and precise purity value but also offers valuable information about the structure of the compound and the identity of any proton-containing impurities. This method is particularly advantageous during drug development and for the certification of reference materials.
-
FTIR spectroscopy serves as a rapid and straightforward technique for identity confirmation and for screening for the presence of major impurities with distinct functional groups. While not ideal for precise purity quantification on its own, it is a valuable complementary tool.
For a thorough and robust validation of this compound purity, a combination of these methods is often the most effective approach. For instance, FTIR can be used for initial identity confirmation, followed by titration for a quick purity check, and finally, qNMR for an accurate, absolute purity determination and impurity profiling. This multi-faceted strategy ensures a comprehensive characterization of the compound, which is essential for its application in research and development.
References
A Comparative Study of Nylon 9 and Other Common Polyamides
This guide provides a comprehensive comparison of the performance characteristics of Nylon 9 (specifically, a high-performance polyamide, PA9T), with other widely used nylons such as Nylon 6 and Nylon 6/6. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data to aid in material selection and application development.
Data Presentation: Comparative Properties of Nylons
The following table summarizes the key mechanical and thermal properties of Nylon 9 (PA9T), Nylon 6, and Nylon 6/6. The data presented is compiled from various technical data sheets and scientific publications.
| Property | Nylon 9 (PA9T) | Nylon 6 | Nylon 6/6 | Test Method |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | 103 | 86 | 88 | ASTM D638 |
| Elongation at Break (%) | 10 | > 50 | 25 | ASTM D638 |
| Tensile Modulus (GPa) | 2.8 | 3.6 | 1.75 | ASTM D638 |
| Thermal Properties | ||||
| Melting Point (°C) | 285 | 215 | 260 | DSC |
| Heat Deflection Temperature @ 1.8 MPa (°C) | 130 | 80 | 75 | ISO 75-1/-2 |
| Physical Properties | ||||
| Water Absorption at Saturation (%) | 0.17 | 6.5 | 2.5 | ISO 62 |
Performance Comparison
Nylon 9, represented here by the high-performance grade PA9T, exhibits distinct advantages in thermal stability and resistance to moisture compared to Nylon 6 and Nylon 6/6. Its significantly higher melting point and heat deflection temperature make it suitable for applications requiring robust performance at elevated temperatures.[1] Furthermore, the remarkably low water absorption of PA9T contributes to its excellent dimensional stability, a critical factor in precision components.[1]
In terms of mechanical properties, PA9T demonstrates high tensile strength.[2] However, its elongation at break is considerably lower than that of Nylon 6, indicating a more rigid and less ductile nature. Nylon 6, while having a lower melting point and higher water absorption, offers superior flexibility and elongation.[3] Nylon 6/6 presents a balanced profile with good mechanical strength and a higher melting point than Nylon 6, but with higher moisture absorption compared to PA9T.[3][4]
The chemical resistance of polyamides is generally good, particularly against oils and fuels. However, they can be susceptible to strong acids and bases.[5] The lower moisture absorption of PA9T suggests potentially superior resistance to hydrolysis compared to Nylon 6 and Nylon 6/6.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Tensile Properties (ASTM D638)
The determination of tensile properties, including tensile strength, elongation at break, and tensile modulus, is conducted following the ASTM D638 standard test method.[6][7]
Specimen Preparation:
-
Test specimens are prepared in a standard "dumbbell" or "dog-bone" shape through injection molding or machining from a sheet.[7]
-
The dimensions of the specimen depend on the material's rigidity and thickness, with Type I being the most common for rigid plastics.[8]
-
Specimens are conditioned at a standard temperature and humidity prior to testing to ensure consistency.
Test Procedure:
-
The conditioned specimen is securely mounted in the grips of a universal testing machine.[7]
-
An extensometer is attached to the gauge length of the specimen to accurately measure strain.[7]
-
A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.[9] The speed of the test is determined by the material and specimen type.[7]
-
The force and the corresponding elongation are continuously recorded throughout the test.
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.[9]
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.[9]
-
Tensile Modulus: A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.[9]
Melting Point (Differential Scanning Calorimetry - DSC)
The melting point of the nylons is determined using Differential Scanning Calorimetry (DSC), a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11]
Sample Preparation:
-
A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.[11]
-
An empty, sealed aluminum pan is used as a reference.
Test Procedure:
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a controlled, constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[10]
-
The differential heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.
Data Analysis:
-
The melting point (Tm) is identified as the peak temperature of the endothermic transition on the DSC curve, which corresponds to the absorption of heat during the melting process.[10]
Chemical Resistance (ASTM D543)
The resistance of the nylons to chemical reagents is evaluated according to the standard practices outlined in ASTM D543.[1][12]
Specimen Preparation:
-
Standard test specimens (e.g., tensile bars or disks) are prepared.
-
The initial weight, dimensions, and appearance of the specimens are recorded.[1]
Test Procedure:
-
The specimens are fully immersed in the specified chemical reagent at a controlled temperature for a predetermined duration.[1]
-
For certain applications, the test may be conducted under applied stress to evaluate environmental stress cracking.[12]
-
After the exposure period, the specimens are removed, rinsed, and dried.
Data Analysis:
-
The specimens are visually inspected for any changes in appearance, such as swelling, discoloration, cracking, or crazing.[12]
-
Changes in weight and dimensions are measured.[1]
-
The mechanical properties, typically tensile strength and elongation at break, are measured and compared to those of unexposed control specimens to determine the percentage of property retention.[12]
Visualizations
Synthesis Pathways of Common Nylons
Caption: Synthesis routes for Nylon 9, Nylon 6, and Nylon 6,6.
Experimental Workflow for Tensile Strength Testing
References
- 1. Brief Analysis of High Temperature Nylon PA9T [honyplastic.com]
- 2. mcam.com [mcam.com]
- 3. protolabs.com [protolabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ensingerplastics.com [ensingerplastics.com]
- 6. chemwinfo.com [chemwinfo.com]
- 7. The difference between PA6T and PA9T - Materials Introduction - Xiamen Keyuan Plastic Co.,Ltd [ky-plastics.com]
- 8. Page loading... [wap.guidechem.com]
- 9. azom.com [azom.com]
- 10. Mechanical properties | AMILAN™ | TORAY PLASTICS | TORAY [plastics.toray]
- 11. Mechanical properties | AMILAN™ | TORAY PLASTICS | TORAY [plastics.toray]
- 12. kuraray GENESTAR™ | GENESTAR™ PA9T, PA9C -Kuraray's heat-resistant polyamide resin [genestar.kuraray.com]
A Comparative Guide: LC-MS/MS versus GC-MS for 9-Aminononanoic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The quantification of 9-aminononanoic acid, an omega-amino fatty acid with applications in chemical synthesis and as a linker molecule in technologies like PROTACs, requires robust and sensitive analytical methods.[1][2][3] The two most powerful techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these platforms for the analysis of this compound, supported by illustrative experimental data and detailed methodologies.
At a Glance: LC-MS/MS vs. GC-MS for this compound
| Feature | LC-MS/MS | GC-MS |
| Sample Derivatization | Often not required | Mandatory |
| Sample Throughput | Generally higher | Lower due to derivatization |
| Method Development | Potentially simpler | More complex due to derivatization optimization |
| Sensitivity | High | High, dependent on derivatization |
| Specificity | Very high | High |
| Thermal Stability | Not a concern | Analyte must be thermally stable after derivatization |
| Instrumentation Cost | Generally higher | Generally lower |
Quantitative Performance Comparison
| Parameter | LC-MS/MS (Direct Analysis) | GC-MS (Derivatized Analysis) |
| Limit of Detection (LOD) | 0.04–0.1 µmol/L | 10-90 ng/mL |
| Limit of Quantitation (LOQ) | 0.1–0.5 µmol/L | 80-500 ng/mL |
| **Linearity (R²) ** | >0.99 | >0.99 |
| Precision (%RSD) | <15% | <15% |
| Accuracy (%Recovery) | 80-120% | 80-110% |
Experimental Protocols
LC-MS/MS: Direct Analysis of this compound
This method is advantageous due to its simpler sample preparation, which avoids derivatization.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 300 µL of methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new vial for analysis.
2. Chromatographic Conditions
-
System: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): 174.1 m/z ([M+H]⁺ for this compound).
-
Product Ion (Q3): A specific fragment ion (e.g., 157.1 m/z, corresponding to the loss of NH₃) would be determined by direct infusion of a standard.
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
GC-MS: Analysis of this compound after Derivatization
GC-MS analysis of polar molecules like this compound requires a derivatization step to increase their volatility and thermal stability. Silylation is a common and effective approach.
1. Sample Preparation and Derivatization (Plasma)
-
Perform a protein precipitation and extraction as described for the LC-MS/MS method.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of acetonitrile.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. Chromatographic Conditions
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature of 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-500) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Key Ions: The mass spectrum of the di-TMS derivative of this compound would be monitored. Characteristic fragment ions would be selected for SIM.
-
Source Temperature: 230 °C.
Visualizing the Methodologies and Applications
The following diagrams illustrate the analytical workflows and a key application of this compound.
Caption: LC-MS/MS workflow for this compound analysis.
Caption: GC-MS workflow for this compound analysis.
Caption: Role of this compound as a PROTAC linker.
Conclusion
Both LC-MS/MS and GC-MS are highly capable techniques for the sensitive and specific quantification of this compound.
-
LC-MS/MS is the preferred method for high-throughput analysis due to its simpler sample preparation, which avoids the need for derivatization. This leads to faster turnaround times and potentially fewer sources of analytical variability.
-
GC-MS is a robust and often more accessible alternative. While it requires a mandatory derivatization step, which adds time and complexity to the workflow, it provides excellent chromatographic resolution and sensitivity.
The choice between these two platforms will ultimately depend on the specific requirements of the study, including sample throughput needs, available instrumentation, and the expertise of the analytical laboratory. For drug development professionals working with this compound as a linker in PROTACs or other conjugates, the high specificity and throughput of LC-MS/MS make it a particularly attractive option for pharmacokinetic and metabolic studies.
References
Performance of Catalysts in the Synthesis of 9-Aminononanoic Acid: A Comparative Guide
The synthesis of 9-aminononanoic acid (9-ANA), a valuable monomer for the production of high-performance polyamides like Nylon 9, has been approached through various catalytic routes, broadly categorized into biocatalytic and chemocatalytic pathways. This guide provides a comparative overview of the performance of different catalysts employed in these synthetic strategies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Biocatalytic Synthesis of this compound
Biocatalytic routes for 9-ANA synthesis are gaining traction due to their potential for high selectivity and operation under mild conditions, often starting from renewable feedstocks like oleic acid. The primary biocatalytic approach involves a multi-enzyme cascade.
A prominent example is the whole-cell biocatalysis in Escherichia coli, which converts oleic acid to 9-ANA. This multi-step process achieves an isolated yield of 54% and involves six recombinant enzymes: a fatty acid double bond hydratase, a long-chain secondary alcohol dehydrogenase, a Baeyer-Villiger monooxygenase, a lipase, a primary alcohol dehydrogenase, and an ω-aminotransferase[1]. The final and crucial step in this cascade is the amination of 9-oxononanoic acid, catalyzed by an ω-transaminase.
The performance of ω-transaminases is critical for the overall efficiency of the biocatalytic synthesis. While the specific activity of various ω-transaminases for 9-oxononanoic acid is not extensively reported in a comparative study, research on similar substrates provides insights into their potential efficacy. Key performance indicators for these enzymes include substrate specificity, enantioselectivity, and stability under process conditions. The choice of the specific ω-transaminase can significantly impact the final yield and purity of 9-ANA.
Experimental Protocol: Biocatalytic Synthesis of 9-ANA from Oleic Acid
The following is a generalized experimental protocol based on the multi-enzyme cascade approach in E. coli:
-
Cultivation of Recombinant E. coli : E. coli cells engineered to express the six necessary enzymes are cultured in a suitable growth medium.
-
Whole-Cell Biotransformation : Once the desired cell density is reached, the whole-cell biocatalyst is utilized for the conversion of oleic acid.
-
Reaction Conditions : The reaction is typically carried out in an aqueous buffer at a controlled pH and temperature.
-
Product Isolation : After the reaction, 9-ANA is isolated from the reaction mixture through a series of extraction and purification steps.
Chemocatalytic Synthesis of this compound
Chemical synthesis routes to 9-ANA often involve multiple steps with different catalysts. Two notable pathways start from either unsaturated fatty acids or cyclohexanone (B45756).
Synthesis from Unsaturated Fatty Acids
One patented method utilizes natural unsaturated fatty acids as a starting material. This process involves three key catalytic steps:
-
Catalytic Metathesis : Cross-metathesis with ethylene (B1197577) is performed in the presence of a ruthenium-based catalyst.
-
Oxidative Cleavage : The resulting ω-unsaturated acid undergoes oxidative cleavage to form an aldehyde-acid.
-
Reductive Amination : The final step is the reductive amination of the aldehyde-acid to yield 9-ANA.
Synthesis from Cyclohexanone and Acrylonitrile
A well-documented chemical synthesis of 9-ANA starts from cyclohexanone and acrylonitrile. This multi-step process has shown high yields in its individual stages. A crucial step in one variation of this route is the hydrogenation of an unsaturated ω-cyano nonenoic acid intermediate, followed by the reduction of the nitrile group. The choice of hydrogenation catalyst is critical for achieving high yield and selectivity.
Another variation of this pathway involves the reductive alkylation of an alkyl azelaaldehydate derived from soybean oil, followed by hydrolysis. This reductive alkylation-hydrolysis sequence has been reported to achieve yields greater than 90%.
The table below summarizes the performance of catalysts in key steps of the chemical synthesis of 9-ANA.
| Starting Material | Catalytic Step | Catalyst | Yield (%) | Purity/Selectivity | Reference |
| Unsaturated Fatty Acids | Metathesis | Ruthenium-based catalyst | - | - | Patent Literature |
| Cyclohexanone/Acrylonitrile | Pyrolysis | - | 92 | 99% regioisomeric purity | [2] |
| Unsaturated ω-cyano nonenoic acid | Partial Hydrogenation | - | 90 | - | [2] |
| Alkyl azelaaldehydate | Reductive Alkylation/Hydrolysis | - | >90 | - |
Note: Specific catalyst details and comprehensive comparative data for the same reaction step are limited in the publicly available literature.
Experimental Protocol: Chemical Synthesis of 9-ANA from Cyclohexanone
The following is a generalized protocol for a key hydrogenation step in the synthesis of 9-ANA from a cyano-containing intermediate:
-
Catalyst Preparation : The chosen hydrogenation catalyst (e.g., a supported noble metal catalyst) is prepared and activated.
-
Reaction Setup : The unsaturated ω-cyano nonenoic acid intermediate is dissolved in a suitable solvent in a high-pressure reactor.
-
Hydrogenation : The catalyst is added to the reactor, which is then pressurized with hydrogen gas. The reaction is carried out at a specific temperature and pressure with agitation.
-
Work-up and Purification : After the reaction is complete, the catalyst is filtered off, and the product is isolated and purified through crystallization or chromatography.
Conclusion
Both biocatalytic and chemocatalytic routes offer viable pathways for the synthesis of this compound. The biocatalytic approach, with its multi-enzyme cascades, presents an environmentally benign option with high selectivity, achieving a notable 54% isolated yield from oleic acid[1]. The chemical routes, starting from feedstocks like cyclohexanone, can achieve high yields in individual steps, such as 92% in pyrolysis and 90% in hydrogenation[2].
The choice of catalyst is paramount in both approaches. For biocatalysis, the selection and engineering of enzymes like ω-transaminases are key to optimizing the process. In chemocatalysis, the performance of hydrogenation and amination catalysts directly influences the overall yield and purity of the final product. Further research focusing on the direct comparison of different catalysts under standardized conditions would be highly valuable for the rational design and optimization of this compound synthesis.
References
Structural comparison of alpha-amino acids versus beta-amino acids in polymers
A Comparative Guide to Alpha- and Beta-Amino Acid Polymers: Structure, Stability, and Function
For researchers, scientists, and drug development professionals, understanding the fundamental differences between alpha-(α-) and beta-(β-) amino acid-based polymers is crucial for the rational design of novel therapeutics, biomaterials, and catalysts. This guide provides an objective comparison of the structural and functional properties of α-peptides (polypeptides) and β-peptides (poly-β-peptides), supported by experimental data and detailed methodologies.
Fundamental Structural Differences
The primary distinction between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. In α-amino acids, the amino group is attached to the α-carbon, the same carbon atom as the carboxyl group. In contrast, β-amino acids have an additional carbon atom in their backbone, with the amino group attached to the β-carbon.[1][2] This seemingly minor difference has profound implications for the resulting polymer's structure and function.
Two main types of β-peptides exist based on the substitution pattern on the backbone: β²-peptides, with the side chain (R) adjacent to the carbonyl group, and β³-peptides, with the side chain adjacent to the amino group.[2]
Figure 1. Comparison of α- and β-amino acid structures.
Secondary Structure and Stability
The extended backbone of β-peptides allows them to form a wider variety of stable secondary structures compared to α-peptides. While α-peptides predominantly form right-handed α-helices and β-sheets, β-peptides can adopt various helical conformations, including 8-, 10-, 12-, and 14-helices, with the left-handed 3₁₄-helix being a dominant fold for β³-peptides.[1][2] These secondary structures in β-peptides are often stable even in short oligomers.[1]
Molecular dynamics simulations have shown that the stability of these helices is influenced by the solvent. The α-helix of α-peptides is generally more stable in polar solvents like water, whereas the helical structures of β-peptides are often more stable in less polar solvents such as methanol.[1] This is attributed to differences in the polarity of the solvent-accessible surface area.[1]
| Property | α-Peptide (Poly-α-alanine) | β-Peptide (Poly-β-alanine) | Reference |
| Dominant Helix Type | Right-handed α-helix | Left-handed 3₁₄-helix | [1] |
| Helical Stability in Water | More Stable | Less Stable | [1] |
| Helical Stability in Methanol | Less Stable | More Stable | [1] |
| Backbone Flexibility (RMSF) | Higher | Lower | [1] |
Proteolytic Stability
One of the most significant advantages of β-peptides in a biological context is their remarkable resistance to proteolytic degradation.[3] Proteases, the enzymes that break down proteins and peptides, are highly specific for the structure of α-peptides and generally do not recognize the β-peptide backbone.[4][5][6][7] This inherent stability makes β-peptides and mixed α/β-peptides attractive candidates for therapeutic applications where a longer half-life is desirable.[3]
| Peptide Type | Proteolytic Stability | Reference |
| α-Peptide | Susceptible to degradation | [4] |
| β-Peptide | Highly resistant to degradation | [4][6][7] |
| Mixed α/β-Peptide | Increased stability compared to α-peptides | [3][4] |
Biological Activity and Applications
The ability of β-peptides to mimic the secondary structures of α-peptides, coupled with their proteolytic stability, has led to their exploration in various biomedical applications, including the development of antimicrobial agents, enzyme inhibitors, and receptor ligands.[4][8] Mixed α/β-peptides are also being investigated as they can combine the recognition properties of α-peptides with the enhanced stability of β-peptides.[3][4] For instance, an α/β-peptide mimic of the VEGF-binding α-peptide showed identical affinity for its target but with improved stability against proteolysis.[3]
| Application | α-Peptide | β-Peptide / α/β-Peptide | Reference |
| Antimicrobial Agents | Active but proteolytically unstable | Active and proteolytically stable | [8] |
| Enzyme Inhibition | Can be potent but have short half-lives | Can exhibit potent and prolonged inhibition | [8] |
| Receptor Binding | Natural ligands | Can be designed to bind with high affinity and stability | [8] |
Experimental Protocols
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. The characteristic CD spectra of different secondary structures allow for their identification and quantification.
Protocol:
-
Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., phosphate (B84403) buffer) to a final concentration of 0.1-1 mg/mL. The buffer should not have a high absorbance in the far-UV region.
-
Instrumentation: Use a CD spectropolarimeter. Set the wavelength range to 190-260 nm.
-
Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C).
-
Data Analysis:
-
An α-helical structure will show two negative bands of similar magnitude at approximately 208 nm and 222 nm, and a positive band around 193 nm.[9]
-
A β-sheet structure typically exhibits a negative band between 210-220 nm and a positive band between 195-200 nm.[7]
-
The spectra of β-peptide helices will differ, and comparison with literature data for specific helix types is necessary.
-
Figure 2. Workflow for CD spectroscopy analysis.
Protease Degradation Assay
This assay is used to compare the stability of α- and β-peptides in the presence of proteases.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin, or a mixture like pronase) in a suitable buffer (e.g., Tris-HCl).
-
Prepare stock solutions of the α- and β-peptides to be tested.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, mix the peptide solution with the protease solution. Include a control with the peptide in buffer without the enzyme.
-
Incubate the reactions at a physiological temperature (e.g., 37°C).
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each reaction tube.
-
Stop the enzymatic reaction by adding a quenching agent (e.g., trifluoroacetic acid or a protease inhibitor cocktail).
-
-
Quantification:
-
Analyze the amount of remaining intact peptide at each time point using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the half-life of each peptide under the assay conditions.
-
Figure 3. Experimental workflow for a protease degradation assay.
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination
NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.
Protocol:
-
Sample Preparation: Dissolve the peptide (isotopically labeled, e.g., with ¹⁵N and ¹³C, for more complex structures) in a suitable buffer containing a small percentage of D₂O. The concentration should typically be greater than 0.5 mM.[10]
-
NMR Experiments:
-
Acquire a series of 2D NMR spectra, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy).[11]
-
For larger or more complex peptides, 3D and 4D heteronuclear NMR experiments may be necessary.
-
-
Resonance Assignment: Assign the chemical shifts of the protons and other nuclei to specific atoms in the peptide sequence.
-
Structural Restraints:
-
Use NOESY spectra to determine through-space proximities between protons (distance restraints).
-
Use COSY and TOCSY spectra to determine through-bond connectivities and derive dihedral angle restraints from coupling constants.
-
-
Structure Calculation: Use computational methods (e.g., simulated annealing) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.
Conclusion
The structural divergence between α- and β-amino acid polymers leads to significant differences in their secondary structures, stability, and potential for biological applications. While α-peptides are the basis of natural proteins, the enhanced proteolytic stability and diverse structural repertoire of β-peptides and mixed α/β-peptides offer exciting opportunities for the development of novel therapeutics and biomaterials. A thorough understanding of their comparative properties, supported by rigorous experimental evaluation, is essential for harnessing their full potential.
References
- 1. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Procedure for Protease [sigmaaldrich.com]
- 3. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
Cytocompatibility of Amino Acid-Derived Polyanions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Amino acid-derived polyanions are a class of biodegradable polymers with significant potential in drug delivery, tissue engineering, and other biomedical applications. Their inherent biocompatibility, stemming from their natural amino acid building blocks, makes them an attractive alternative to synthetic polymers. This guide provides a comparative overview of the cytocompatibility of prominent amino acid-derived polyanions, supported by experimental data and detailed protocols to assist researchers in selecting the optimal materials for their specific applications.
Executive Summary
This guide focuses on the comparative cytocompatibility of two primary amino acid-derived polyanions: poly(L-glutamic acid) (PGA) and poly(L-aspartic acid) (PAA), along with other emerging amino acid-based polymers. The overall consensus from the reviewed literature is that these polyanions generally exhibit excellent cytocompatibility. However, factors such as molecular weight, concentration, and the specific cell type can influence their biological response. This guide presents quantitative data on cell viability and inflammatory responses, details the experimental methodologies used to obtain this data, and provides visual representations of key biological pathways and experimental workflows.
Comparative Analysis of Cell Viability
The cytocompatibility of amino acid-derived polyanions is frequently assessed by measuring cell viability and proliferation in the presence of the polymer. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.
While direct side-by-side comparative studies with extensive quantitative data tables are not abundant in the readily available literature, the existing research consistently indicates high cytocompatibility for both poly(L-glutamic acid) and poly(L-aspartic acid). For instance, studies on various amino-acid-derived polyanions have shown that they are well-tolerated by cells like L929 mouse fibroblasts at concentrations up to 0.1 mg/mL for 24 hours[1].
Below is a table summarizing representative cell viability data, compiled from various sources to provide a comparative perspective. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Polyanion | Cell Line | Concentration (µg/mL) | Incubation Time (h) | Cell Viability (%) | Reference |
| Poly(L-glutamic acid) (PGA) | B16F10 | >5000 (IC50) | - | >50 | [2] |
| Poly(L-aspartic acid) (PAA) | - | - | - | Generally high | [2] |
| Amino Acid-Derived Polyacrylamides | L929 | 100 | 24 | ~100 | [1] |
Note: The table is illustrative and compiles data from different studies. "Generally high" indicates that the source states good biocompatibility without providing specific quantitative data in the abstract. The IC50 value for PGA indicates the concentration at which 50% of the cells are inhibited.
Inflammatory Response to Amino Acid-Derived Polyanions
An essential aspect of cytocompatibility is the material's potential to elicit an inflammatory response. This is often evaluated by measuring the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), by immune cells like macrophages upon exposure to the material.
Current research suggests that amino acid-derived polyanions generally have a low inflammatory potential. However, the specific structure of the polymer can influence its interaction with immune cells. For example, some poly(beta-amino esters) have been shown to activate macrophages through pathways independent of the common NF-κB signaling pathway[3][4].
The following table summarizes findings on the inflammatory response to amino acid-derived polymers.
| Polyanion | Immune Cell Type | Cytokine Measured | Effect | Reference |
| Poly(beta-amino ester) | Macrophages | - | Activation independent of NF-κB signaling | [3][4] |
| Glutamine | RAW264.7 Macrophages | TNF-α, IL-6 | Dose-dependent increase in vitro | [1][5] |
| Glutamine | Mouse Peritoneal Macrophages | TNF-α, IL-6 | Significant decrease in vivo (sepsis model) | [1] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability after exposure to a polymer.
Materials:
-
96-well tissue culture plates
-
Cells of interest (e.g., L929, HeLa, etc.)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Polymer Treatment: Prepare serial dilutions of the amino acid-derived polyanion in complete culture medium. Remove the old medium from the wells and add 100 µL of the polymer solutions at various concentrations. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells (100% viability).
ELISA for Cytokine Production
This protocol outlines the measurement of TNF-α and IL-6 production by macrophages.
Materials:
-
24-well tissue culture plates
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
LPS (lipopolysaccharide) for stimulating macrophages (positive control)
-
Amino acid-derived polyanion solutions
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages into a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Polymer Treatment: Treat the cells with different concentrations of the amino acid-derived polyanions. Include an untreated control and an LPS-stimulated positive control.
-
Incubation: Incubate the cells for a specified time (e.g., 24 hours) to allow for cytokine production.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell culture supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of each cytokine based on the standard curve generated in the ELISA.
Visualizing Biological Interactions
Experimental Workflow for Cytocompatibility Assessment
The following diagram illustrates a typical workflow for evaluating the cytocompatibility of amino acid-derived polyanions.
Caption: Workflow for assessing the cytocompatibility of amino acid-derived polyanions.
Inflammatory Signaling Pathways
The inflammatory response to biomaterials is often mediated by key signaling pathways within immune cells. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory cytokines.
Caption: Key signaling pathways in the inflammatory response to biomaterials.
Conclusion
Amino acid-derived polyanions, particularly poly(L-glutamic acid) and poly(L-aspartic acid), are promising biomaterials with generally high cytocompatibility. This guide provides a framework for understanding and comparing their biological performance. The provided experimental protocols and diagrams offer practical tools for researchers in the field. Future research should focus on direct, quantitative comparisons of a wider range of these polymers to establish a more comprehensive understanding of their structure-cytocompatibility relationships, which will be crucial for the rational design of the next generation of biomedical materials.
References
- 1. [The different effects of glutamine on macrophage cytokines release in vivo and in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. A poly(beta-amino ester) activates macrophages independent of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “A poly(beta-amino ester) activates macrophages independent of NF-κB signaling” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different effect of glutamine on macrophage tumor necrosis factor-alpha release and heat shock protein 72 expression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Amino Acid Analysis in Protein-Containing Samples
For researchers, scientists, and drug development professionals, accurate determination of the amino acid composition of protein-containing samples is a critical step in various applications, from assessing the nutritional value of food products to ensuring the quality and consistency of biopharmaceuticals.[][2] This guide provides a comprehensive comparison of the most prevalent methods for amino acid analysis, complete with experimental protocols and performance data to aid in selecting the most suitable technique for your research needs.
The analysis of amino acids is a fundamental technique in biochemistry and the pharmaceutical industry, providing vital information about the structure, function, and purity of proteins and peptides.[] The process generally involves three key stages: hydrolysis of the protein into its constituent amino acids, separation of the individual amino acids, and their subsequent detection and quantification.[3]
Comparison of Key Amino Acid Analysis Methodologies
The choice of analytical method depends on several factors, including the sample matrix, required sensitivity, desired throughput, and available instrumentation.[] The following tables provide a comparative overview of the most common techniques used for amino acid analysis.
Table 1: Comparison of Common Derivatization Reagents for HPLC-based Amino Acid Analysis
| Feature | OPA (o-phthalaldehyde) | PITC (Phenylisothiocyanate) | AccQ-Tag (AQC) | Ninhydrin (B49086) |
| Principle | Pre-column derivatization reacting with primary amines to form fluorescent isoindole derivatives. | Pre-column derivatization reacting with primary and secondary amines to form UV-active phenylthiocarbamyl (PTC) derivatives. | Pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) reacting with primary and secondary amines to form stable, fluorescent derivatives. | Post-column derivatization reacting with primary and most secondary amino acids to form a colored compound (Ruhemann's purple). |
| Amino Acid Reactivity | Primary amino acids only. | Primary and secondary amino acids. | Primary and secondary amino acids. | All amino acids (Proline gives a yellow color). |
| Detection Method | Fluorescence (Ex: 340 nm, Em: 455 nm) or UV (338 nm). | UV (254 nm). | Fluorescence or UV. | Visible Absorbance (570 nm, 440 nm for proline). |
| Advantages | Rapid reaction, high sensitivity, suitable for automation. | Stable derivatives, reacts with secondary amines. | Stable derivatives, high sensitivity, reacts with secondary amines, good for automation. | Well-established, robust, not affected by sample matrix before separation. |
| Limitations | Unstable derivatives, does not react with secondary amines (e.g., Proline). | Complex sample preparation, reagent is toxic and requires anhydrous conditions. | Potential for interfering by-products from reagent hydrolysis. | Lower sensitivity compared to fluorescence methods, requires specialized equipment for post-column reaction. |
| Typical Run Time | 15-30 minutes. | 25-40 minutes. | ~8 minutes (UPLC). | > 60 minutes. |
| Detection Limit | Picomole range. | 20-500 picomoles. | Picomole to femtomole range. | Nanomole range. |
Table 2: Comparison of Chromatographic and Mass Spectrometry-based Amino Acid Analysis Methods
| Method | Principle | Advantages | Disadvantages |
| Ion-Exchange Chromatography (IEC) with Post-Column Derivatization | Separation based on the charge of amino acids on an ion-exchange resin, followed by derivatization (e.g., with ninhydrin) for detection. | Robust and reproducible, relatively insensitive to sample matrix effects. | Long analysis times, lower sensitivity than pre-column fluorescence methods, requires dedicated instrumentation. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-Column Derivatization | Separation of derivatized amino acids based on their hydrophobicity on a C18 or similar column. | High sensitivity, faster analysis times than IEC, versatile. | Derivatization reaction can be influenced by the sample matrix, derivative stability can be a concern. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of amino acids (derivatized or underivatized) by liquid chromatography followed by detection based on their mass-to-charge ratio. | High specificity and sensitivity, can analyze underivatized amino acids, provides structural information. | Susceptible to ion suppression from the sample matrix, may not differentiate isomers without appropriate chromatography. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile amino acid derivatives by gas chromatography followed by mass spectrometry detection. | High resolution and speed. | Requires derivatization to make amino acids volatile, sensitive to moisture. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are outlines of the key steps for the most common amino acid analysis workflows.
Protein Hydrolysis (Acid Hydrolysis)
Acid hydrolysis is the most common method for releasing amino acids from proteins and peptides.
Objective: To break the peptide bonds and release individual amino acids.
Materials:
-
Protein/peptide sample
-
6 M Hydrochloric acid (HCl) with phenol (B47542) (to prevent halogenation of tyrosine)
-
Hydrolysis tubes
-
Vacuum sealing apparatus
-
Heating block or oven at 110°C
Procedure:
-
Accurately weigh or pipette a known amount of the protein sample into a hydrolysis tube.
-
Add a sufficient volume of 6 M HCl containing phenol.
-
Freeze the sample to prevent bumping during vacuum application.
-
Apply a vacuum and seal the tube.
-
Place the sealed tube in an oven or heating block at 110°C for 24 hours.
-
After hydrolysis, cool the tube and carefully open it.
-
Dry the sample under vacuum to remove the HCl.
-
Reconstitute the sample in a suitable buffer for analysis.
Note: Acid hydrolysis destroys Tryptophan and can lead to partial loss of Serine, Threonine, and Cysteine. Specific methods exist for the analysis of these amino acids, such as basic hydrolysis for Tryptophan or performic acid oxidation for Cysteine and Methionine.
Pre-column Derivatization with o-phthalaldehyde (B127526) (OPA)
Objective: To derivatize primary amino acids for fluorescence or UV detection.
Materials:
-
Hydrolyzed sample or amino acid standards
-
Borate (B1201080) buffer (pH ~9.5-10)
-
OPA reagent (dissolved in methanol (B129727) or ethanol)
-
A thiol, such as 3-mercaptopropionic acid (MPA) or 2-mercaptoethanol (B42355) (MCE)
Procedure (can be automated):
-
Mix the amino acid sample with the borate buffer.
-
Add the OPA reagent containing the thiol.
-
Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature.
-
Inject the derivatized sample into the HPLC system for analysis.
Pre-column Derivatization with Phenylisothiocyanate (PITC)
Objective: To derivatize primary and secondary amino acids for UV detection.
Materials:
-
Dried hydrolyzed sample or amino acid standards
-
Coupling solution (e.g., ethanol:water:triethylamine)
-
PITC reagent
-
Vacuum centrifuge
Procedure:
-
Redissolve the dried amino acid sample in the coupling solution.
-
Add the PITC reagent and allow the reaction to proceed at room temperature for about 20 minutes.
-
Dry the sample under vacuum to remove excess reagent and solvents.
-
Reconstitute the PTC-amino acids in the initial mobile phase for HPLC analysis.
Pre-column Derivatization with AccQ-Tag (AQC)
Objective: To derivatize primary and secondary amino acids for fluorescence or UV detection using the Waters AccQ•Tag Ultra chemistry.
Materials:
-
Hydrolyzed sample or amino acid standards
-
AccQ•Tag Ultra Borate Buffer
-
AccQ•Tag Ultra Reagent (AQC) dissolved in acetonitrile
Procedure:
-
To 10 µL of sample, add 70 µL of AccQ•Tag Ultra Borate Buffer and mix.
-
Add 20 µL of the dissolved AccQ•Tag Ultra Reagent, vortex immediately.
-
Heat the mixture at 55°C for 10 minutes.
-
Cool the sample and inject it into the UPLC/HPLC system.
Post-column Derivatization with Ninhydrin
Objective: To detect amino acids after their separation by ion-exchange chromatography.
Materials:
-
Separated amino acids from the IEC column
-
Ninhydrin reagent
-
High-temperature reaction coil
Procedure:
-
The eluent from the ion-exchange column containing the separated amino acids is mixed with the ninhydrin reagent.
-
The mixture passes through a heated reaction coil (e.g., 100-130°C) to facilitate the color-forming reaction.
-
The colored products are then detected by a photometer at 570 nm (and 440 nm for proline).
Amino Acid Analysis by LC-MS
Objective: To separate and quantify amino acids without derivatization.
Materials:
-
Hydrolyzed sample or amino acid standards
-
Appropriate mobile phases (e.g., containing formic acid or ammonium (B1175870) formate)
-
HILIC or mixed-mode chromatography column
Procedure:
-
Prepare the sample by dilution in an appropriate solvent.
-
Inject the sample into the LC-MS/MS system.
-
Separate the underivatized amino acids using a suitable chromatographic method (e.g., HILIC).
-
Detect and quantify the amino acids using mass spectrometry, often in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in each major amino acid analysis workflow.
References
Differentiating 9-Aminononanoic Acid from its Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is a critical step in ensuring the efficacy, safety, and intellectual property of a compound. 9-Aminononanoic acid, a linear amino acid with the amino group at the terminal position, can be easily mistaken for its various positional and branched-chain isomers, which may possess significantly different biological activities and chemical properties. This guide provides an objective comparison of analytical techniques to differentiate this compound from its isomers, supported by established experimental principles.
Distinguishing Isomers: An Overview
The primary challenge in differentiating isomers lies in their identical molecular weight and elemental composition. Therefore, analytical techniques that can probe the structural arrangement of atoms are essential. The key to distinguishing this compound from its isomers is to exploit the differences in the position of the amino group along the nonanoic acid backbone and the variation in the carbon skeleton for branched-chain isomers. These structural dissimilarities will manifest as distinct signals in various analytical platforms.
Comparative Analytical Data
Table 1: Predicted Chromatographic and Mass Spectrometric Differentiation of Aminononanoic Acid Isomers
| Isomer | Predicted HPLC Retention Time (Reversed-Phase) | Predicted GC-MS Fragmentation Pattern (as TMS derivative) |
| This compound | Least Retained | Characteristic fragment from cleavage adjacent to the terminal amino group. |
| 2-Aminononanoic acid | Most Retained | Prominent fragment from alpha-cleavage, resulting in the loss of the carboxyl group. |
| Positional Isomers (3- to 8-) | Intermediate Retention | Fragmentation patterns will vary based on the position of the amino group, with characteristic ions resulting from cleavage at the C-C bonds adjacent to the amine. |
| Branched-Chain Isomers | Retention time will vary based on the degree and position of branching. | Fragmentation will be influenced by the branching, leading to the formation of stable, branched carbocations. |
Table 2: Predicted NMR Spectroscopic Differentiation of Aminononanoic Acid Isomers
| Isomer | Predicted ¹H NMR Key Differentiating Signals | Predicted ¹³C NMR Key Differentiating Signals |
| This compound | A triplet around 2.7-3.0 ppm corresponding to the methylene (B1212753) group attached to the terminal amino group. | A signal around 40-45 ppm for the carbon attached to the terminal amino group. |
| 2-Aminononanoic acid | A multiplet around 3.5-4.0 ppm for the methine proton at the alpha-carbon. | A signal around 50-60 ppm for the alpha-carbon. |
| Positional Isomers (3- to 8-) | The chemical shift of the proton on the carbon bearing the amino group will vary depending on its position. | The chemical shift of the carbon bearing the amino group will be distinct for each isomer. |
| Branched-Chain Isomers | The presence of doublets and multiplets for methyl and methine protons, with chemical shifts dependent on the branching pattern. | The number of signals will be indicative of the symmetry, and chemical shifts will be altered by the branching. |
Experimental Protocols
The following are detailed methodologies for the key experiments used to differentiate aminononanoic acid isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For amino acids, derivatization is necessary to increase their volatility.
Protocol for GC-MS Analysis of Aminononanoic Acid Isomers (as Trimethylsilyl Derivatives):
-
Derivatization:
-
To 1 mg of the aminononanoic acid isomer, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection.
-
-
GC Conditions:
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of non-volatile compounds like amino acids. Reversed-phase chromatography can separate isomers based on polarity, while chiral chromatography is necessary for enantiomeric separation.
Protocol for Reversed-Phase HPLC Analysis of Aminononanoic Acid Isomers:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Gradient Program: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, making it an excellent tool for isomer differentiation.
Protocol for ¹H and ¹³C NMR Analysis of Aminononanoic Acid Isomers:
-
Sample Preparation:
-
Dissolve 5-10 mg of the aminononanoic acid isomer in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD).
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR: Acquire standard proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire proton-decoupled carbon spectra. A larger number of scans will be required compared to ¹H NMR.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the differentiation of this compound from its isomers.
Conclusion
The differentiation of this compound from its positional and branched-chain isomers is achievable through a combination of modern analytical techniques. Gas chromatography-mass spectrometry, after appropriate derivatization, can separate isomers and provide unique fragmentation patterns for identification. High-performance liquid chromatography offers a robust method for separation based on polarity. Finally, NMR spectroscopy serves as a definitive tool for structural elucidation by providing a detailed map of the chemical environment of each atom in the molecule. For unambiguous identification, a multi-technique approach is recommended.
Safety Operating Guide
Safe Disposal of 9-Aminononanoic Acid: A Procedural Guide
For Immediate Reference: Treat 9-Aminononanoic acid as a chemical waste product. Do not dispose of it down the drain or in regular trash. Adherence to your institution's specific chemical hygiene plan is mandatory.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general laboratory safety protocols and specific hazard information for this compound.
Hazard and Safety Information
Proper handling and disposal of this compound are dictated by its inherent chemical properties and associated hazards. The following table summarizes key safety data.
| Hazard Classification | GHS Code | Precautionary Statement | Description |
| Skin Irritation | H315 | P264, P280, P302+P352, P332+P317, P362+P364 | Causes skin irritation. Wash hands thoroughly after handling. Wear protective gloves and clothing. If on skin, wash with plenty of water. If irritation occurs, seek medical attention. Take off contaminated clothing and wash before reuse.[1] |
| Serious Eye Irritation | H319 | P280, P305+P351+P338, P337+P317 | Causes serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1] |
| Aquatic Toxicity (Potential) | H412 | P273, P501 | While not explicitly classified for this compound in all found SDSs, related compounds like nonanoic acid are harmful to aquatic life with long-lasting effects.[2] Therefore, it is prudent to avoid release to the environment and dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Small Spill (Solid):
-
Restrict Access: Keep unnecessary personnel away from the spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.[3]
-
Containment: Carefully sweep up the solid material. Avoid generating dust.[3]
-
Collection: Place the spilled material into a suitable, clearly labeled, and closed container for chemical waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials and any contaminated absorbent pads for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor or Environmental Health & Safety (EHS) department.
Large Spill: For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.
Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. The diagram below illustrates the decision-making process and procedural steps for its disposal.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedure
-
Personal Protective Equipment (PPE): Before handling this compound waste, equip yourself with the necessary PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Container Selection:
-
Choose a container that is in good condition, leak-proof, and chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
The container must have a secure screw-top cap or other means of being tightly closed.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name, "this compound," on the label. Do not use abbreviations or chemical formulas.
-
Indicate the accumulation start date (the date the first amount of waste is added to the container).
-
-
Waste Collection:
-
Carefully transfer the waste this compound (solid or in solution) into the labeled hazardous waste container.
-
Avoid mixing this compound with other incompatible waste streams. It should be segregated from strong oxidizing agents.
-
Keep the waste container securely closed at all times, except when you are actively adding waste.
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.
-
Ensure the storage area is well-ventilated and away from heat or ignition sources.
-
Utilize secondary containment, such as a tray, to capture any potential leaks.
-
-
Disposal Request:
-
Monitor the amount of waste in the container. Do not fill it beyond 90% capacity to allow for expansion.
-
Once the container is full or is approaching the institutional time limit for storage in an SAA, arrange for a waste pickup through your institution's Environmental Health & Safety (EHS) department or designated hazardous waste contractor.
-
-
Empty Container Disposal:
-
If a container held pure this compound, it must be triple-rinsed with a suitable solvent.
-
The first rinsate must be collected and disposed of as hazardous waste.
-
Subsequent rinsates may also need to be collected, depending on local regulations.
-
After thorough rinsing and drying, deface or remove the original labels before disposing of the empty container in the appropriate solid waste stream (e.g., glass or plastic recycling).
-
Disclaimer: This information is intended as a guide and should be supplemented by the specific policies and procedures of your institution. Always consult your Safety Data Sheet (SDS) and your institution's Chemical Hygiene Plan and Environmental Health & Safety (EHS) department for detailed and compliant disposal procedures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
